7-O-Methylluteone
Description
This compound has been reported in Glycyrrhiza uralensis, Apis cerana, and Erythrina burttii with data available.
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-14-17(26-3)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(22)8-16(13)23/h4-5,7-10,22-24H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPLXDBZIQMMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331568 | |
| Record name | 7-O-Methylluteone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122290-50-0 | |
| Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122290-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-O-Methylluteone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122290500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-O-Methylluteone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-O-METHYLLUTEONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST6SCG8ZUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-O-Methylluteone: A Technical Guide to Its Natural Sources, Discovery, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Methylluteone, a prenylated isoflavone, has garnered scientific interest due to its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural distribution, and known biochemical properties of this compound. It details the seminal work that led to its identification and outlines the experimental protocols for its isolation. Furthermore, this document summarizes its known role as an enzyme inhibitor and explores potential, though not yet fully elucidated, signaling pathways it may influence. Quantitative data from primary literature is presented to aid in comparative analysis and future research endeavors.
Discovery and Structure Elucidation
The discovery of this compound was first reported in 2003 by a team of researchers led by Abiy Yenesew.[1][2] The compound was isolated from the stem bark of the African medicinal plant, Erythrina burttii.[1] Its structure as 5,2',4'-trihydroxy-7-methoxy-6-(3-methylbut-2-enyl)isoflavone was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] this compound is classified as a prenylated isoflavone, a class of flavonoids characterized by the attachment of a prenyl group to the isoflavone backbone.[3]
Natural Sources of this compound
To date, this compound has been identified in a limited number of natural sources, primarily within the plant and animal kingdoms.
| Natural Source | Family/Class | Part(s) Used | Reference(s) |
| Erythrina burttii | Fabaceae | Stem Bark | [1][3] |
| Glycyrrhiza uralensis (Licorice) | Fabaceae | Roots and Stolons | [4][5][6][7] |
| Apis cerana (Asiatic honeybee) | Apidae | Propolis | [8][9] |
While Erythrina burttii is the most well-documented source leading to the initial isolation of this compound, its presence in Glycyrrhiza uralensis and the propolis of Apis cerana is noted in chemical databases, though detailed isolation studies from these sources are less common in the available literature.
Experimental Protocols: Isolation from Erythrina burttii
The following protocol for the isolation of this compound is based on the methodology described in the initial discovery paper by Yenesew et al. (2003).
3.1. Plant Material and Extraction
-
Plant Material: Air-dried and powdered stem bark of Erythrina burttii.
-
Extraction: The powdered bark is percolated with acetone at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude acetone extract.
3.2. Chromatographic Separation
-
Initial Fractionation: The crude acetone extract is subjected to column chromatography on silica gel.
-
Elution Gradient: A solvent gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate, is used to elute different fractions.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions showing the presence of the target compound (as indicated by TLC) are combined and further purified using preparative TLC (PTLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate mixtures). The band corresponding to this compound is scraped off and the compound is eluted from the silica gel with a polar solvent like acetone or methanol.
3.3. Structure Elucidation
-
The purified compound is subjected to spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm its identity as this compound.
Figure 1. General workflow for the isolation of this compound.
Biological Activity and Potential Signaling Pathways
4.1. Aldehyde Reductase Inhibition
This compound has been identified as an inhibitor of aldehyde reductase (EC 1.1.1.21).[10][11][12] Aldehyde reductase is an enzyme implicated in the polyol pathway, which is associated with diabetic complications. By inhibiting this enzyme, this compound could potentially mitigate the pathological effects of high glucose levels. The precise mechanism of inhibition is believed to involve the binding of the inhibitor to the enzyme, which may or may not be at the active site, thereby preventing the substrate from binding and being reduced.[10]
4.2. Potential Anti-Inflammatory and Antioxidant Effects
While specific signaling pathways for this compound are not yet well-defined in the scientific literature, its structural similarity to other isoflavones suggests potential involvement in anti-inflammatory and antioxidant pathways.[13][14][15][16][17] Flavonoids are known to modulate various signaling cascades. A hypothetical pathway, based on the known actions of similar flavonoids, is presented below. It is crucial to note that this is a generalized representation and requires specific experimental validation for this compound.
Figure 2. Hypothetical anti-inflammatory signaling pathways potentially modulated by this compound.
Future Directions
The current body of knowledge on this compound provides a solid foundation for further research. Key areas for future investigation include:
-
Quantitative Analysis: Determining the yield of this compound from Glycyrrhiza uralensis and Apis cerana propolis to identify potentially more abundant or accessible sources.
-
Pharmacological Studies: In-depth investigation into the mechanisms of aldehyde reductase inhibition and exploration of its efficacy in models of diabetic complications.
-
Signaling Pathway Elucidation: Definitive studies to identify the specific intracellular signaling pathways modulated by this compound to understand its anti-inflammatory and antioxidant potential.
-
Drug Development: Evaluation of this compound as a lead compound for the development of novel therapeutic agents.
Conclusion
This compound is a prenylated isoflavone of significant interest due to its defined natural origins and demonstrated biological activity as an aldehyde reductase inhibitor. While its discovery and initial characterization are well-documented, further research is required to fully elucidate its quantitative distribution in nature and to unravel the specific signaling pathways through which it exerts its biological effects. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. phabidb.vm.uni-freiburg.de [phabidb.vm.uni-freiburg.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Isolation and identification of chemical constituents from aerial parts of Glycyrrhiza uralensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of Compounds from Glycyrrhiza uralensis as Therapeutic Agents for the Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of aldehyde reductase by aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of human aldehyde reductase: characterization of the active site pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methyl lucidone inhibits airway inflammatory response by reducing TAK1 activity in human bronchial epithelial NCI–H292 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of the Methanol Extract of Moutan Cortex in LPS-Activated Raw264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-O-Methylluteone: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methylluteone is a prenylated isoflavone, a class of naturally occurring compounds known for their diverse biological activities. First isolated from the bark of Erythrina burttii, this molecule has garnered interest within the scientific community for its potential pharmacological applications.[1][2] It is a derivative of luteone, where the hydroxyl group at the 7-position is replaced by a methoxy group.[1] This technical guide provides a comprehensive overview of the structure, and chemical and biological properties of this compound, including experimental data and protocols to support further research and development.
Chemical Structure and Properties
This compound is structurally defined as 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one.[1][3] Its chemical structure features a C-prenyl group attached to the A-ring of the isoflavone core, a modification known to enhance the biological activity of flavonoids.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While experimental data for some properties are limited, computed values from reliable databases are included to provide a comprehensive profile.
| Property | Value | Source |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | [3] |
| CAS Number | 122290-50-0 | [1][3] |
| Molecular Formula | C₂₁H₂₀O₆ | [3] |
| Molecular Weight | 368.38 g/mol | [3] |
| Appearance | Yellow solid | Inferred from related compounds |
| Melting Point | Not available | |
| Solubility | Soluble in methanol, ethanol, and DMSO.[4][5][6] Insoluble in water. | Inferred from general flavonoid solubility |
| XLogP3 | 4.6 | [1] |
| Topological Polar Surface Area | 96.2 Ų | [1] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): While a complete dataset is not publicly available, key proton signals would be expected for the aromatic protons, the prenyl group, the methoxy group, and the hydroxyl groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on all 21 carbon atoms in the molecule. A publicly available spectrum indicates the presence of the isoflavone core and the prenyl and methoxy substituents.[3]
-
Mass Spectrometry (MS): The exact mass of this compound is a critical parameter for its identification. High-resolution mass spectrometry would yield a molecular ion peak corresponding to its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups present in the molecule.
-
Ultraviolet (UV) Spectroscopy: The UV spectrum in a solvent like methanol would exhibit absorption maxima characteristic of the isoflavone chromophore.
Experimental Protocols
Isolation of this compound from Erythrina burttii
The following is a generalized protocol based on the initial isolation of prenylated flavonoids from Erythrina species.
Workflow for Isolation and Purification
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered bark of Erythrina burttii is extracted with a mixture of dichloromethane and methanol (1:1) at room temperature.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activity and Potential Applications
This compound has been reported to exhibit several biological activities, making it a compound of interest for drug development.
Aldehyde Reductase Inhibition
This compound is known to be an inhibitor of aldehyde reductase (EC 1.1.1.21).[1] Aldehyde reductase is an enzyme implicated in the development of diabetic complications.[2] Inhibition of this enzyme is a therapeutic strategy to mitigate such conditions.
Aldehyde Reductase Inhibition Signaling Pathway
Caption: Inhibition of Aldehyde Reductase by this compound.
Experimental Protocol for Aldehyde Reductase Inhibitory Assay:
-
Enzyme Preparation: Aldehyde reductase is purified from a suitable source, such as rabbit lenses.
-
Assay Mixture: The reaction mixture contains phosphate buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the enzyme solution.
-
Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the assay mixture.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the substrate. The decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored spectrophotometrically.
-
IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
Anti-inflammatory Activity
Flavonoids are well-known for their anti-inflammatory properties. While specific studies on this compound are limited, its structural similarity to other anti-inflammatory flavonoids suggests it may also possess this activity. A common in vitro assay to assess anti-inflammatory potential is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]
Experimental Protocol for Nitric Oxide (NO) Production Assay:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for a specific period.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
NO Measurement: After incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
IC₅₀ Determination: The IC₅₀ value for the inhibition of NO production is determined.
Cytotoxic Activity
Many prenylated flavonoids have demonstrated cytotoxic effects against various cancer cell lines. The potential of this compound as an anticancer agent can be evaluated using in vitro cytotoxicity assays, such as the MTT assay, against cell lines like the human breast adenocarcinoma cell line MCF-7.[9]
Experimental Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications, particularly as an aldehyde reductase inhibitor. This guide provides a foundational understanding of its chemical structure, properties, and a framework for its experimental investigation. Further research is warranted to fully elucidate its physicochemical properties through experimental determination, to develop an efficient and scalable synthetic route, and to comprehensively evaluate its biological activities and mechanism of action in various in vitro and in vivo models. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing prenylated isoflavone.
References
- 1. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
7-O-Methylluteone: A Comprehensive Technical Review of its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-Methylluteone, a prenylated isoflavone primarily isolated from the plant species Erythrina burttii, is emerging as a molecule of interest in the field of pharmacology and drug discovery. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's biological significance. Key findings identify it as an inhibitor of aldehyde reductase (EC 1.1.1.21) and a substrate for monoprenyl isoflavone epoxidase. Furthermore, preliminary studies suggest its potential role in antimicrobial activities. This document consolidates the available data on its mechanisms of action, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the known enzymatic interactions through signaling pathway diagrams.
Introduction
This compound is a specialized metabolite belonging to the isoflavonoid class, characterized by a C6-C3-C6 carbon skeleton. Its structure is distinguished by a methoxy group at the 7-position and a prenyl group attached to the A-ring. The presence of the prenyl moiety is often associated with enhanced biological activity in flavonoids due to increased lipophilicity, which can facilitate interaction with cellular membranes and protein targets. This guide will explore the known biological functions of this compound, with a focus on its enzymatic interactions and potential therapeutic applications.
Biological Activities and Mechanisms of Action
The primary documented biological activities of this compound are its roles as an enzyme inhibitor and a substrate in specific biochemical pathways.
Aldehyde Reductase Inhibition
This compound has been identified as an inhibitor of aldehyde reductase (EC 1.1.1.21)[1]. Aldehyde reductase is an enzyme that catalyzes the reduction of a wide range of aldehydes. The inhibition of this enzyme is a therapeutic target for various conditions, including diabetic complications.
Significance: By inhibiting aldehyde reductase, this compound could potentially mitigate the pathological effects of aldehyde accumulation in various disease states. However, specific quantitative data on the inhibitory potency (e.g., IC50 values) of pure this compound are not yet available in the public domain.
Signaling Pathway Diagram:
Caption: Inhibition of Aldehyde Reductase by this compound.
Substrate for Monoprenyl Isoflavone Epoxidase
This compound serves as a substrate for the enzyme monoprenyl isoflavone epoxidase. This enzyme catalyzes the epoxidation of the prenyl group of this compound, leading to the formation of a dihydrofurano derivative.
Significance: This metabolic transformation indicates that this compound can be further processed in biological systems, potentially leading to metabolites with distinct biological activities. The epoxidation reaction is a key step in the metabolism of prenylated flavonoids in certain organisms.
Reaction Workflow Diagram:
Caption: Enzymatic conversion of this compound.
Potential Antimicrobial Activity
While specific studies on the antimicrobial properties of isolated this compound are limited, research on the extracts of Erythrina burttii, from which it is derived, has shown promising results. A chloroform extract of the stem bark, containing a mixture of flavonoids including this compound, exhibited antifungal and antibacterial activities. The extract was active against fungi and Gram-positive bacteria, though the Gram-negative bacterium Escherichia coli was resistant.
Significance: This suggests that this compound may contribute to the observed antimicrobial effects of the plant extract. Further studies with the purified compound are necessary to determine its specific antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentration - MIC values).
Quantitative Data
Currently, there is a notable absence of publicly available, specific quantitative data for the biological activities of purified this compound. The following table highlights the areas where data is needed.
| Biological Activity | Parameter | Value | Organism/Cell Line | Reference |
| Aldehyde Reductase Inhibition | IC50 | Not Reported | Not Reported | [1] |
| Antimicrobial Activity | MIC | Not Reported | Not Reported |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not explicitly described in the available literature. However, based on standard methodologies for assessing the identified biological activities, the following protocols can be outlined.
Aldehyde Reductase Inhibition Assay
This protocol describes a general method for determining the inhibitory effect of a compound on aldehyde reductase activity.
Objective: To determine the concentration of this compound required to inhibit 50% of aldehyde reductase activity (IC50).
Materials:
-
Purified aldehyde reductase (e.g., from rat lens or recombinant human)
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
Phosphate buffer (pH 6.2-7.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in each well of the microplate.
-
Add varying concentrations of this compound to the test wells. Include a control well with solvent only.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for Aldehyde Reductase Inhibition Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Pure this compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a microtiter plate.
-
Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth.
Future Directions and Conclusion
References
The 7-O-Methylluteone Biosynthetic Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-O-methylluteone, a prenylated isoflavone with noteworthy biological activities, is a specialized metabolite found in certain plant species, particularly within the Leguminosae family. Its biosynthesis is a complex process, branching off from the general phenylpropanoid pathway and involving a series of enzymatic modifications including hydroxylation, prenylation, and methylation. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and regulatory aspects. The guide includes structured tables of quantitative data for key enzymes, detailed experimental protocols for their characterization, and visual diagrams of the biosynthetic and regulatory pathways to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug development.
Introduction
Isoflavonoids are a class of phenolic compounds predominantly produced by leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation.[1] Beyond their ecological functions, isoflavonoids have garnered significant interest for their potential health benefits in humans, acting as phytoestrogens and possessing antioxidant, anti-inflammatory, and anticancer properties. This compound is a structurally complex isoflavonoid, characterized by a prenyl group at the C-6 position and a methyl group at the 7-hydroxyl position of the isoflavone core. These modifications can significantly enhance its bioactivity and pharmacokinetic properties. Understanding the biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the development of novel therapeutic agents.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into the key intermediate naringenin, a flavanone. From naringenin, the pathway diverges into the isoflavonoid branch, leading to the formation of the core isoflavone skeleton, which is subsequently modified to yield this compound. The proposed pathway is most likely to occur in plants such as those from the Lupinus genus, where luteone has been detected.[2][3]
The key steps in the biosynthesis of this compound are:
-
Formation of the Isoflavone Backbone: Naringenin is converted to 2',4',5,7-tetrahydroxyisoflavone. This process is catalyzed by a sequence of enzymes including Isoflavone Synthase (IFS), a cytochrome P450 enzyme, and 2-hydroxyisoflavanone dehydratase (HID).[4][5]
-
Prenylation: A prenyl group from dimethylallyl pyrophosphate (DMAPP) is attached to the C-6 position of 2',4',5,7-tetrahydroxyisoflavone to form luteone. This reaction is catalyzed by a specific isoflavone prenyltransferase (PT). While the exact enzyme for this step has not been fully characterized, prenyltransferases with activity on isoflavonoids, such as LaPT1 and LaPT2, have been identified in Lupinus albus.[1][2]
-
Methylation: The final step involves the methylation of the 7-hydroxyl group of luteone to produce this compound. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), likely an isoflavone 7-O-methyltransferase (IOMT).[6][7]
Below is a diagram illustrating the biosynthetic pathway:
Key Enzymes and Quantitative Data
The biosynthesis of this compound is orchestrated by several key enzymes. While specific kinetic data for every enzyme in this pathway with their exact substrates are not fully available, data from closely related and well-characterized enzymes provide valuable insights.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Source Organism (for data) | Km | Vmax / kcat | Reference(s) |
| Isoflavone Synthase | IFS | Naringenin, NADPH, O₂ | 2-Hydroxyisoflavanone, NADP⁺, H₂O | - | Glycine max | - | - | [8] |
| 2-Hydroxyisoflavanone Dehydratase | HID | 2-Hydroxyisoflavanone | Isoflavone | - | Glycyrrhiza echinata, Glycine max | - | - | [4] |
| Isoflavone Prenyltransferase | PT | 2',4',5,7-Tetrahydroxyisoflavone, DMAPP | Luteone, PPi | Mg²⁺ | Lupinus albus (LaPT1) | Genistein: 25 µM, DMAPP: 67 µM | - | [9][10] |
| Isoflavone 7-O-Methyltransferase | IOMT | Luteone, SAM | This compound, SAH | - | Medicago sativa | Daidzein: 5.0 µM, SAM: 11.2 µM | - | [6][11] |
Note: The kinetic parameters for the Prenyltransferase and O-Methyltransferase are for related substrates (Genistein and Daidzein, respectively) and not the direct precursors to luteone and this compound. Further research is needed to determine the precise kinetics for the specific reactions in this pathway.
Experimental Protocols
Isoflavone 7-O-Methyltransferase (IOMT) Assay
This protocol is adapted from studies on IOMT from Medicago sativa.[11]
Objective: To determine the activity of IOMT in converting a hydroxylated isoflavone to its methylated form.
Materials:
-
Enzyme source (e.g., purified recombinant IOMT, crude plant extract)
-
Substrate: Luteone (or a related 7-hydroxyisoflavone like daidzein)
-
S-adenosyl-L-methionine (SAM) as the methyl donor (can be radiolabeled, e.g., [methyl-¹⁴C]SAM for sensitive detection)
-
Reaction buffer: e.g., 0.1 M potassium phosphate, pH 7.4, containing 10% (w/v) sucrose and 14 mM β-mercaptoethanol
-
Stop solution: e.g., 1 N HCl
-
Extraction solvent: Ethyl acetate
-
Analytical system: HPLC or TLC for product separation and quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrate (e.g., 100 µM), SAM (e.g., 50 µM), and the enzyme solution. The total reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Product Extraction: Extract the methylated product from the aqueous reaction mixture by adding an equal volume of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Analysis: Transfer the organic (ethyl acetate) phase to a new tube, evaporate to dryness under a stream of nitrogen, and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by HPLC or TLC. If using a radiolabeled methyl donor, product formation can be quantified by liquid scintillation counting of the separated product.
Membrane-Bound Prenyltransferase Assay
This protocol is a general guide for assaying membrane-bound prenyltransferases, such as those involved in isoflavonoid biosynthesis.[12]
Objective: To measure the activity of a prenyltransferase in adding a prenyl group to an isoflavonoid acceptor molecule.
Materials:
-
Microsomal fraction containing the recombinant prenyltransferase (prepared from yeast or insect cells)
-
Substrate: 2',4',5,7-tetrahydroxyisoflavone
-
Prenyl donor: Dimethylallyl pyrophosphate (DMAPP)
-
Reaction buffer: e.g., 0.1 M Tris-HCl, pH 9.0
-
Cofactor: MgCl₂ (e.g., 10 mM)
-
Extraction solvent: Ethyl acetate
-
Analytical system: HPLC or LC-MS for product identification and quantification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, substrate (e.g., 1 mM), DMAPP (e.g., 2 mM), MgCl₂, and the microsomal fraction containing the enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Product Extraction: Extract the prenylated product by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.
-
Analysis: Transfer the organic phase to a new tube, evaporate to dryness, and redissolve the residue in methanol. Analyze the products by HPLC or LC-MS to identify and quantify the formation of luteone.
Regulation of this compound Biosynthesis
The biosynthesis of isoflavonoids, including this compound, is tightly regulated at the transcriptional level in response to various developmental and environmental cues.[1]
-
Transcription Factors: Families of transcription factors such as MYB, bHLH, and WRKY are known to play pivotal roles in regulating the expression of isoflavonoid biosynthetic genes.[13] These transcription factors can act as activators or repressors, fine-tuning the metabolic flux towards the production of specific isoflavonoids in response to particular stimuli.
-
Environmental and Developmental Cues: The expression of genes involved in isoflavonoid biosynthesis is often induced by biotic stresses (e.g., pathogen attack) and abiotic stresses (e.g., UV radiation, heavy metals).[1][14] Hormonal signals also contribute to the regulation of this pathway.[1]
Experimental Workflow for Gene Discovery
The identification of novel genes in a biosynthetic pathway, such as the specific prenyltransferase for luteone, often follows a multi-step workflow combining genomics, transcriptomics, and biochemical characterization.
This workflow typically involves:
-
Transcriptome Analysis: Comparing the transcriptomes of plant tissues that produce the target compound with those that do not, or under inducing versus non-inducing conditions. This helps identify candidate genes that are co-expressed with known pathway genes.
-
Candidate Gene Selection: Based on sequence homology to known enzyme families (e.g., prenyltransferases, O-methyltransferases) and co-expression data, a list of candidate genes is generated.
-
Heterologous Expression: The candidate genes are cloned into an expression vector and expressed in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or E. coli.
-
Enzyme Assays: The recombinant proteins are then purified or used in crude extracts to perform enzyme assays with the putative substrates to test for the expected catalytic activity.
-
Functional Characterization: Positive candidates are further characterized to determine their kinetic parameters, substrate specificity, and other biochemical properties.
Conclusion
The biosynthesis of this compound is a specialized branch of the complex isoflavonoid pathway. While the general enzymatic steps have been proposed, further research is required to definitively identify and characterize the specific enzymes responsible for the prenylation of 2',4',5,7-tetrahydroxyisoflavone and the methylation of luteone. The information and protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricacies of this pathway, paving the way for the metabolic engineering of this and other valuable bioactive compounds. The continued exploration of plant secondary metabolism holds immense potential for the discovery of novel therapeutics and the development of sustainable production platforms.
References
- 1. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Identification and Characterization of the Isoflavonoid-Specific Preny" by Arjun Sukumaran [ir.lib.uwo.ca]
- 4. Molecular and Biochemical Characterization of 2-Hydroxyisoflavanone Dehydratase. Involvement of Carboxylesterase-Like Proteins in Leguminous Isoflavone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering of flavonoid O-methyltransferase for a novel regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Manipulation of Isoflavone 7-O-Methyltransferase Enhances Biosynthesis of 4′-O-Methylated Isoflavonoid Phytoalexins and Disease Resistance in Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of an isoflavonoid-specific prenyltransferase from Lupinus albus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional analysis of members of the isoflavone and isoflavanone O-methyltransferase enzyme families from the model legume Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Prenylated Isoflavones in Erythrina burttii Bark: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prenylated isoflavones isolated from the bark of Erythrina burttii, a flowering plant species found in Kenya and Ethiopia. The bark of this plant is a rich source of diverse flavonoids and isoflavonoids, many of which exhibit significant biological activities, positioning them as promising candidates for drug discovery and development. This document collates and presents key findings on the chemical composition, isolation methodologies, and bioactivities of these compounds, with a focus on quantitative data and experimental protocols.
Chemical Profile of Prenylated Isoflavones
The stem and root bark of Erythrina burttii are known to produce a variety of flavonoids and isoflavonoids, with the stem bark being a primary source of isoflavanones and the root bark elaborating pterocarpans and isoflav-3-enes[1]. To date, numerous prenylated isoflavonoids have been successfully isolated and characterized from the bark.
A study of the stem bark led to the isolation of a new isoflavone, 5,2',4'-trihydroxy-7-methoxy-6-(3-methylbut-2-enyl)isoflavone, given the trivial name 7-O-methylluteone , and a new flavanone, 5,7-dihydroxy-4'-methoxy-3'-(3-methylbutadienyl)-5'-(3-methylbut-2-enyl)flavanone, known as burttinonedehydrate . Alongside these novel compounds, three known isoflavonoids were also identified: 8-prenylluteone , 3-O-methylcalopocarpin , and genistein [2].
The isoflav-3-enes burttinol-A and burttinol-C , and the 2-arylbenzofuran derivative burttinol-D , have been isolated from the root bark and have demonstrated notable antiplasmodial activity[3]. The presence of these and other flavonoids contributes to the plant's traditional use in treating microbial infections[4].
Quantitative Data on Biological Activities
The prenylated isoflavones and extracts from Erythrina burttii bark have been evaluated for a range of biological activities. The following tables summarize the key quantitative findings.
Table 1: Antimicrobial Activity
| Compound/Extract | Test Organism | Method | Concentration | Result (Zone of Inhibition/MIC) | Reference(s) |
| Chloroform Extract | Microsporum gypseum | Disk Diffusion | 1000 µ g/disc | 20 mm | [5] |
| Chloroform Extract | Staphylococcus aureus ATCC 25923 | Disk Diffusion | 1000 µ g/disc | 20 mm | [5] |
| Chloroform Extract | Gram-positive bacteria | Disk Diffusion | Not specified | Active | [6][7] |
| Chloroform Extract | Fungi | Disk Diffusion | Not specified | Active | [6][7] |
| Chloroform Extract | Escherichia coli | Disk Diffusion | Not specified | Resistant | [6][7] |
| Bidwillon A | Escherichia coli | Not specified | Not specified | Active | [8] |
| Bidwillon A | Staphylococcus aureus | Not specified | Not specified | Active | [8] |
Table 2: Antiplasmodial Activity
| Compound/Extract | Plasmodium falciparum Strain(s) | IC₅₀ Value (µg/mL) | Reference(s) |
| Acetone Extract (Root Bark) | D6 (chloroquine-sensitive) | 0.97 ± 0.2 | [9] |
| Acetone Extract (Root Bark) | W2 (chloroquine-resistant) | 1.73 ± 0.5 | [9] |
| Burttinol-A | Not specified | <10 µM | [9] |
| Burttinol-C | Not specified | <10 µM | [9] |
| Burttinol-D | Not specified | <10 µM | [9] |
Table 3: Radical Scavenging Activity
| Compound/Extract | Assay | EC₅₀ Value | Reference(s) |
| Acetone Extract (Root Bark) | DPPH | 12.0 µg/mL | [9] |
| Burttinol-A | DPPH | ca. 10 µM | [9] |
| Burttinol-C | DPPH | ca. 10 µM | [9] |
| Burttinol-D | DPPH | ca. 10 µM | [9] |
Experimental Protocols
This section details the methodologies employed for the extraction, isolation, and characterization of prenylated isoflavones from Erythrina burttii bark, as well as the protocols for assessing their biological activities.
Extraction and Isolation of Isoflavones
The general workflow for isolating these compounds involves solvent extraction followed by chromatographic separation.
Detailed Steps:
-
Plant Material Preparation: The stem or root bark of Erythrina burttii is collected, dried (typically air-dried), and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered bark is extracted with a suitable organic solvent. Chloroform and acetone have been commonly used[6][9]. The extraction can be performed by maceration or soxhlet extraction over a period of several hours or days.
-
Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation:
-
Column Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
Further Purification: The combined fractions are further purified using techniques such as preparative TLC, Sephadex LH-20 column chromatography, or crystallization to yield pure compounds.
-
Structural Characterization
The structures of the isolated isoflavones are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Techniques like ESI-MS or EI-MS are used to determine the molecular weight and fragmentation pattern of the compounds.
-
UV-Vis Spectroscopy: Provides information about the chromophoric system of the isoflavones.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.
Antimicrobial Activity Assay (Disk Diffusion Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.
-
Application of Test Substance: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test extract or pure compound dissolved in a suitable solvent.
-
Incubation: The plates are incubated under appropriate conditions of temperature and time for the specific microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the disc is measured in millimeters.
Antiplasmodial Activity Assay (In Vitro)
The in vitro antiplasmodial activity is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Radical Scavenging Activity (DPPH Assay)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: The test extract or compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
Mechanisms of Action and Signaling Pathways
While detailed signaling pathway studies for the isoflavones from Erythrina burttii are not extensively reported, the proposed antibacterial mechanisms for flavonoids from the Erythrina genus, in general, include the suppression of nucleic acid synthesis, disruption of the cytoplasmic membrane function, and modulation of energy metabolism[5][10]. For instance, some flavonoids exert their antibacterial effects by inhibiting ATP synthase[5]. The presence of prenyl groups is believed to enhance the antibacterial effectiveness of these compounds[8].
Conclusion and Future Directions
The bark of Erythrina burttii is a valuable natural source of prenylated isoflavones with a wide spectrum of biological activities. The compounds isolated to date have shown promising antimicrobial, antiplasmodial, and antioxidant properties. This guide provides a foundational summary of the existing research, highlighting the chemical diversity and therapeutic potential of these natural products.
Future research should focus on:
-
Quantitative analysis of the yields of these isoflavones to enable standardized extraction protocols.
-
In-depth studies on the mechanisms of action , particularly the specific molecular targets and signaling pathways involved in their biological effects.
-
Lead optimization studies to enhance the potency and selectivity of the most active compounds for potential drug development.
-
Toxicological evaluation to assess the safety profile of these compounds for therapeutic applications.
By systematically addressing these areas, the scientific community can unlock the full potential of the prenylated isoflavones from Erythrina burttii for the development of new therapeutic agents.
References
- 1. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 2. researchgate.net [researchgate.net]
- 3. Erythrina burttii - Wikipedia [en.wikipedia.org]
- 4. Op-37 Flavonoids from erythrina burttii and erythrina sacleuxii [erepository.uonbi.ac.ke]
- 5. Review on antibacterial flavonoids from genus Erythrina: Structure-activity relationship and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial flavonoids from the stem bark of Erythrina burttii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial flavonoids from the stem bark of Erythrina burttii [erepository.uonbi.ac.ke]
- 8. researchgate.net [researchgate.net]
- 9. The antiplasmodial and radical scavenging activities of flavonoids of Erythrina burttii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
7-O-Methylluteone as an Aldehyde Reductase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Role of Aldehyde Reductase in Disease
Aldehyde reductase (AR) is a key enzyme in the polyol pathway, responsible for the conversion of glucose to sorbitol. Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation can cause osmotic stress and cellular damage, contributing to the long-term complications of diabetes, including retinopathy, nephropathy, and neuropathy. Therefore, the inhibition of aldehyde reductase is a promising therapeutic strategy for the prevention and management of these diabetic complications.
Quantitative Data: Aldehyde Reductase Inhibitory Activity
While direct IC50 values for 7-O-Methylluteone against aldehyde reductase are not available in the reviewed scientific literature, studies on aqueous extracts of four Flemingia species, known sources of structurally similar prenylated isoflavones, have demonstrated significant AR inhibitory activity. The table below summarizes the IC50 values of these extracts and the positive control, genistein, an isoflavone with known AR inhibitory properties[3][4].
| Inhibitor | Source/Type | Aldehyde Reductase IC50 (µg/mL) |
| Aqueous Extract | Flemingia macrophylla (WFM) | 79.36 ± 3.20 |
| Aqueous Extract | Flemingia strobilifera (WFS) | > 100 |
| Aqueous Extract | Flemingia lineata (WFL) | > 100 |
| Aqueous Extract | Flemingia prostrata (WFP) | > 100 |
| Genistein | Positive Control (Isoflavone) | 45.62 ± 2.16 |
Data sourced from a study on the activities of antioxidants and aldose reductase inhibitors in aqueous extracts of four Flemingia species[3][4].
Experimental Protocols: Aldehyde Reductase Inhibition Assay
The following is a detailed methodology for a typical in vitro aldehyde reductase inhibition assay, based on commonly used protocols. This can be adapted for screening and characterizing potential inhibitors like this compound.
3.1. Materials and Reagents
-
Enzyme: Purified or recombinant aldehyde reductase (e.g., from rat lens or human recombinant).
-
Substrate: DL-glyceraldehyde.
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH).
-
Buffer: Sodium phosphate buffer (e.g., 0.1 M, pH 6.2).
-
Inhibitor: this compound or other test compounds, dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known aldehyde reductase inhibitor (e.g., Quercetin or Genistein).
-
Instrumentation: UV-Vis spectrophotometer.
3.2. Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of aldehyde reductase in phosphate buffer.
-
Prepare stock solutions of DL-glyceraldehyde, NADPH, and the test inhibitor at appropriate concentrations.
-
-
Reaction Mixture Preparation:
-
In a quartz cuvette or a 96-well microplate, prepare the reaction mixture containing:
-
Sodium phosphate buffer
-
NADPH solution
-
Aldehyde reductase solution
-
Test inhibitor solution (at various concentrations) or solvent control.
-
-
-
Incubation:
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for any interaction between the enzyme and the inhibitor.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to the reaction mixture.
-
-
Measurement of Activity:
-
Immediately monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
-
Record the absorbance at regular intervals for a specific duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (change in absorbance per unit time).
-
The percentage of inhibition is calculated using the following formula:
where A_control is the absorbance change of the control reaction and A_inhibitor is the absorbance change in the presence of the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the polyol pathway, highlighting the role of aldehyde reductase, and a typical experimental workflow for assessing aldehyde reductase inhibitors.
Caption: The Polyol Pathway and the Role of Aldehyde Reductase.
Caption: Experimental Workflow for Aldehyde Reductase Inhibition Assay.
Conclusion and Future Directions
This compound represents a promising natural compound for the development of novel aldehyde reductase inhibitors. While direct quantitative data on its inhibitory potency is currently lacking, the demonstrated activity of extracts from Flemingia species, rich in similar compounds, warrants further investigation. The experimental protocols and pathway visualizations provided in this guide offer a framework for future research aimed at characterizing the inhibitory profile of this compound and its analogues. Elucidating the specific mechanism of inhibition and conducting in vivo studies will be crucial next steps in evaluating its therapeutic potential for mitigating diabetic complications.
References
7-O-Methylluteone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Biosynthesis, Biological Activities, and Experimental Protocols Associated with the Prenylated Isoflavone 7-O-Methylluteone.
Introduction
This compound is a prenylated isoflavone, a class of secondary metabolites found in various plant species. It is characterized by a C6-C3-C6 carbon skeleton with a B-ring attached at the C3 position and further modified by a prenyl group and a methoxy group. This compound has garnered interest within the scientific community for its potential biological activities, stemming from its structural similarity to other bioactive isoflavones. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, known biological effects, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Properties
| Property | Value |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one |
| Molecular Formula | C21H20O6 |
| Molecular Weight | 368.38 g/mol |
| Class | Prenylated Isoflavone |
| Natural Sources | Erythrina burttii[1], Glycyrrhiza uralensis, Apis cerana[2] |
| Known Roles | Plant metabolite, Aldehyde reductase (EC 1.1.1.21) inhibitor[2] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general isoflavonoid pathway, a branch of the phenylpropanoid pathway. This intricate process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core isoflavone structure, which is then further modified to yield this compound.
The key steps in the biosynthesis include:
-
Core Phenylpropanoid Pathway: Phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA.
-
Flavonoid/Isoflavonoid Branch: p-Coumaroyl-CoA is condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin.
-
Isoflavone Synthesis: A key step involves the migration of the B-ring from the C2 to the C3 position of the C-ring, catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme. This results in the formation of 2-hydroxyisoflavanone, which is then dehydrated to form the isoflavone core, such as daidzein or genistein.
-
Modifications: The isoflavone scaffold undergoes a series of modifications, including hydroxylation, methylation, and prenylation, to yield a diverse array of isoflavonoids. For this compound, this includes the addition of a prenyl group (prenylation) and a methyl group at the 7-hydroxyl position (O-methylation). The prenylation of isoflavonoids is catalyzed by membrane-bound prenyltransferases.
Figure 1: Simplified biosynthesis pathway of this compound.
Biological Activities and Mechanism of Action
While specific quantitative data for this compound is limited in publicly available literature, its structural similarity to other prenylated isoflavones and related compounds like 7-O-methylluteolin suggests potential anti-inflammatory, antioxidant, and anticancer properties. A key reported mechanism of action for the related compound, 7-O-methylluteolin, involves the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory and antioxidant effects of many flavonoids are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways. The Nrf2/HO-1 pathway is a primary target for many antioxidant compounds.
Nrf2/HO-1 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The induction of HO-1 and other antioxidant enzymes helps to mitigate oxidative damage and reduce inflammation.
Figure 2: Proposed mechanism of this compound action via the Nrf2/HO-1 pathway.
Quantitative Data
Currently, there is a lack of specific, publicly available quantitative data (e.g., IC50 values) for the biological activities of this compound in a structured format. Further research is required to quantify its efficacy in various biological assays.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation and Purification of this compound
A general protocol for the isolation of prenylated isoflavones from plant material, which can be adapted for this compound from sources like Erythrina burttii.
Materials:
-
Dried and powdered plant material (e.g., bark of Erythrina burttii)
-
Solvents: n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
HPLC system with a preparative column (e.g., C18)
Procedure:
-
Extraction:
-
Macerate the powdered plant material sequentially with solvents of increasing polarity, starting with n-hexane, followed by DCM, EtOAc, and finally MeOH.
-
Concentrate each extract under reduced pressure using a rotary evaporator.
-
-
Preliminary Fractionation:
-
The crude extract showing potential activity (based on preliminary screening) is subjected to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with EtOAc and/or MeOH.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Purification:
-
Combine fractions containing the compound of interest (as indicated by TLC).
-
Further purify the combined fractions using Sephadex LH-20 column chromatography with MeOH as the eluent to remove pigments and other impurities.
-
The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
-
Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Figure 3: General workflow for the isolation and purification of this compound.
Quantitative Analysis by HPLC
A general HPLC method that can be optimized for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the extract or sample containing this compound in methanol and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Determined by UV-Vis scan of the standard (likely in the range of 250-370 nm for flavonoids).
-
Injection Volume: 10-20 µL.
-
-
Quantification: Inject the standards and samples. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.
Anticancer Activity: MTT Assay
This protocol assesses the cytotoxic effect of this compound on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1][4][5][6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals. Shake the plate for 15 minutes.[1][4][7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
96-well plates
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Griess Reaction:
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control.
Antioxidant Activity: DPPH and ABTS Assays
These are common in vitro assays to evaluate the free radical scavenging capacity of a compound.
DPPH Assay:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
In a 96-well plate, add various concentrations of this compound.
-
Add the DPPH solution to each well and incubate in the dark for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
ABTS Assay:
-
Generate the ABTS•+ radical cation by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol or water to a specific absorbance at 734 nm.
-
Add various concentrations of this compound to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
The scavenging activity is calculated as the percentage of ABTS•+ discoloration. The IC50 value is the concentration of the compound that scavenges 50% of the ABTS radicals.
Mechanism of Action: Western Blot for Nrf2 and HO-1
This protocol is used to determine if this compound induces the nuclear translocation of Nrf2 and the expression of HO-1.
Materials:
-
Cell line (e.g., RAW 264.7 or HepG2)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/total lysate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Protein Extraction:
-
For total protein, lyse the cells with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2 or anti-HO-1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (Lamin B1 for nuclear fraction, β-actin or GAPDH for cytoplasmic/total lysate).
Conclusion
This compound is a prenylated isoflavone with potential for various biological activities, including anti-inflammatory, antioxidant, and anticancer effects, likely mediated in part through the Nrf2/HO-1 signaling pathway. This technical guide provides a foundational understanding of this compound and detailed protocols for its further investigation. The lack of extensive quantitative data highlights the need for more research to fully elucidate the therapeutic potential of this compound. The experimental workflows and methodologies provided herein offer a solid framework for researchers and drug development professionals to advance the scientific knowledge of this promising plant metabolite.
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
A Comprehensive Technical Guide to the Bioactivity of 7-Methoxyisoflavones
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxyisoflavones, a subclass of isoflavones characterized by a methoxy group at the 7th position of the isoflavone core structure, have garnered significant attention in the scientific community for their diverse and potent biological activities. These naturally occurring or synthetic compounds have demonstrated promising therapeutic potential across a spectrum of diseases, primarily attributed to their anti-inflammatory, anticancer, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the core bioactivities of 7-methoxyisoflavones, detailing their mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols for their evaluation.
Core Bioactivities of 7-Methoxyisoflavones
The unique structural features of 7-methoxyisoflavones contribute to their ability to modulate various cellular processes and signaling pathways, making them promising candidates for further investigation in drug discovery and development.
Anti-inflammatory Activity
7-Methoxyisoflavones have been shown to exert significant anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways. A notable mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.
Mechanism of Action: In inflammatory conditions, the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Studies have shown that 7-methoxyisoflavone can suppress the phosphorylation of IκB and prevent the nuclear translocation of p65, thereby downregulating the expression of pro-inflammatory molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1]
Anticancer Activity
The anticancer potential of methoxyflavones, including 7-methoxyisoflavones, has been extensively studied in various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[2][3]
Mechanism of Action: The methoxy group on the isoflavone backbone can enhance the cytotoxic activity of these compounds.[4] Methoxyflavones have been reported to induce apoptosis through both caspase-dependent and -independent pathways. They can modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death in cancer cells.
Antioxidant Activity
Isoflavones are recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of these compounds is crucial in mitigating oxidative stress, a key contributor to various chronic diseases.
Mechanism of Action: The antioxidant activity of isoflavones is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.[5] The presence of hydroxyl and methoxy groups on the isoflavone structure influences their radical scavenging potential.
Neuroprotective Effects
Emerging evidence suggests that flavonoids, including isoflavones, may offer neuroprotection against oxidative stress-induced neuronal damage. While direct evidence for 7-methoxyisoflavone is still developing, related compounds have shown promise in preclinical models.
Mechanism of Action: The neuroprotective effects of flavonoids are linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate neuronal signaling pathways. They can potentially mitigate neuronal damage by reducing the production of reactive oxygen species and inflammatory mediators in the brain.
Quantitative Data on Bioactivity
The following tables summarize the available quantitative data on the bioactivity of 7-methoxyisoflavone and related methoxyflavones to provide a comparative overview of their potency.
Table 1: Anticancer Activity of Methoxyflavones (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,3',4'-trihydroxy-6,7,8-TMF | MCF-7 (Breast Cancer) | 4.9 | [4] |
| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 (Breast Cancer) | 3.71 | [4] |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast Cancer) | 8.58 | [4] |
| 5,7-dihydroxy-3,6,4'-TMF | A2058 (Melanoma) | 3.92 | [4] |
| 5,7,5'-trihydroxy-3,6,3',4'-TeMF | A2058 (Melanoma) | 8.18 | [4] |
| 5-demethyl nobiletin | HL-60 (Leukemia) | 85.7 | [4] |
| 5-demethyl nobiletin | THP-1 (Leukemia) | 32.3 | [4] |
| 5-demethyl nobiletin | U-937 (Leukemia) | 30.4 | [4] |
| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical Cancer) | 25.73 µg/mL | [6] |
| 7-hydroxy-4'-methoxyflavone | WiDr (Colon Cancer) | 83.75 µg/mL | [6] |
Table 2: Anti-inflammatory Activity of Flavonoids (IC50 values in µM)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Apigenin | NO Production | RAW 264.7 | 23 | [7][8] |
| Wogonin | NO Production | RAW 264.7 | 17 | [7][8] |
| Luteolin | NO Production | RAW 264.7 | 27 | [7][8] |
| Tectorigenin | NO Production | RAW 264.7 | >100 | [7] |
| Quercetin | NO Production | RAW 264.7 | >100 | [7] |
| Genistein | TNF-α & IL-6 Release | RAW 264.7 | 5 | [9] |
Table 3: Antioxidant Activity of Isoflavones
| Compound/Extract | Assay | IC50 / Value | Reference |
| Soy Isoflavones | DPPH Scavenging | Varies by specific isoflavone | [10] |
| Plant Extracts | DPPH, FRAP, ORAC | Varies by extract and method | [5] |
Signaling Pathways Modulated by 7-Methoxyisoflavones
The biological effects of 7-methoxyisoflavones are mediated through their interaction with and modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
7-Methoxyisoflavone has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[1]
Caption: Inhibition of the NF-κB signaling pathway by 7-Methoxyisoflavone.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer. Flavonoids can modulate this pathway at various points.[2]
Caption: Potential modulation of the PI3K/Akt signaling pathway by flavonoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers.[3]
Caption: Potential modulation of the MAPK signaling pathway by flavonoids.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the bioactivity of 7-methoxyisoflavones.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-methoxyisoflavone for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages, a key indicator of anti-inflammatory activity.
Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophage cells to produce nitric oxide (NO), which is rapidly converted to nitrite in the culture medium. The nitrite concentration can be measured using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of 7-methoxyisoflavone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition and determine the IC50 value.[11][12]
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[13][14]
Procedure:
-
Sample Preparation: Prepare different concentrations of the 7-methoxyisoflavone in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the sample solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 or EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[15]
Conclusion
7-Methoxyisoflavones represent a promising class of bioactive compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation, cancer, and oxidative stress underscores their importance in drug discovery research. This technical guide provides a foundational understanding of their core bioactivities, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the therapeutic applications and clinical efficacy of 7-methoxyisoflavones in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cell lines ic50: Topics by Science.gov [science.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
- 15. Frontiers | Network pharmacology-based strategy and phytochemical screening of antioxidants suggesting the potential anti-obesity relevance of soybean food bars [frontiersin.org]
Functional Relationship of 7-O-Methylluteone and Luteone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the functional relationship between the isoflavone luteone and its derivative, 7-O-Methylluteone. Isoflavones, a class of flavonoids, are of significant interest in drug discovery due to their diverse biological activities. Understanding the impact of structural modifications, such as methylation, on the bioactivity of these compounds is crucial for the development of novel therapeutics. This document summarizes the known biological activities of luteone and this compound, with a focus on their antifungal and cytotoxic effects, and their modulation of key signaling pathways, including NF-κB and Nrf2. Detailed experimental protocols for the evaluation of these activities are provided, along with visualizations of the relevant signaling cascades and experimental workflows to facilitate further research and development.
Introduction
Luteone is a naturally occurring isoflavone found in plants such as Lupinus luteus[1]. It is a prenylated tetrahydroxyisoflavone with a chemical structure that lends itself to a variety of biological interactions. This compound is a derivative of luteone in which the hydroxyl group at the 7-position is replaced by a methoxy group[2]. This seemingly minor structural modification can have a profound impact on the molecule's physicochemical properties, including its lipophilicity, and consequently, its biological activity.
This guide explores the functional consequences of this 7-O-methylation, drawing on direct evidence where available and inferring relationships from studies on structurally similar flavonoids, such as luteolin and its derivatives, when direct comparative data for luteone and this compound is not available.
Chemical Structures and Functional Relationship
The foundational relationship between the two compounds is that this compound is the 7-methyl ether of luteone.
-
Luteone: 5,7,2′,4′-tetrahydroxy-6-(3-methylbut-2-enyl)isoflavone
-
This compound: 5,2′,4′-trihydroxy-7-methoxy-6-(3-methylbut-2-enyl)isoflavone
The methylation at the 7-position alters the polarity and hydrogen-bonding potential of this part of the molecule, which can influence its interaction with biological targets.
Comparative Biological Activity
While direct comparative studies on luteone and this compound are limited, insights can be drawn from existing research on these and related compounds.
Antifungal Activity
Luteone has been identified as an isoflavone with notable antifungal activity[1][3]. The prenyl group at the C-6 position and the hydroxyl groups are thought to contribute to this effect. The effect of 7-O-methylation on the antifungal potency of luteone has not been definitively established in comparative studies. However, methylation can sometimes alter the spectrum of activity against different fungal species.
Cytotoxic Activity
Studies on other flavonoids, such as flavonolignans, have shown that 7-O-methylation can enhance cytotoxicity against cancer cell lines. This suggests that this compound may exhibit greater cytotoxic potential than luteone.
Table 1: Summary of Postulated Comparative Biological Activities
| Biological Activity | Luteone | This compound | Postulated Relationship | Reference (Inference) |
| Antifungal Activity | Active | Likely Active | Methylation may alter potency and spectrum. | [1][3] |
| Cytotoxicity | Moderately Active | Potentially More Active | 7-O-methylation may enhance cytotoxic effects. | Inferred from flavonolignan studies |
Modulation of Signaling Pathways
The biological effects of flavonoids are often mediated through their interaction with intracellular signaling pathways. The NF-κB and Nrf2 pathways are key regulators of inflammation and cellular stress responses, respectively, and are common targets of flavonoids.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Studies on the related flavonoid, luteolin, have shown that the aglycone form is a more potent inhibitor of NF-κB activation compared to its 7-O-glycoside derivative[4]. This suggests that a free hydroxyl group at the 7-position may be important for maximal inhibitory activity. Therefore, it is plausible that luteone is a more potent inhibitor of the NF-κB pathway than this compound .
Nrf2 Signaling Pathway
The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Luteolin has been shown to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes. Conversely, in a different cellular context, 7-O-methylluteolin has been reported to suppress the Nrf2/HO-1 pathway. This suggests a complex regulatory role for methylation at the 7-position. It is hypothesized that luteone may act as an activator of the Nrf2 pathway, while this compound could potentially act as a suppressor , depending on the cellular context and stimulus.
Experimental Protocols
The following protocols provide standardized methods for evaluating the biological activities of luteone and this compound.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a fungal strain.
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Candida albicans) on an appropriate agar medium.
-
Prepare a suspension of the fungal colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Compounds:
-
Dissolve luteone and this compound in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus with no compound) and negative (broth only) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to assess cell viability.
-
Cell Seeding:
-
Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of luteone and this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
After 24 hours, pre-treat the transfected cells with various concentrations of luteone or this compound for 1-2 hours.
-
Induce NF-κB activation with a stimulant such as TNF-α or lipopolysaccharide (LPS).
-
-
Cell Lysis and Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
-
Nrf2 Activation Assay
This assay can be performed using a reporter gene assay or by measuring the expression of Nrf2 target genes.
-
Reporter Gene Assay:
-
Similar to the NF-κB assay, use a reporter plasmid containing an Antioxidant Response Element (ARE) driving luciferase expression.
-
-
Gene Expression Analysis (qPCR):
-
Treat cells (e.g., HepG2) with luteone or this compound for a specified time.
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1).
-
Normalize the expression levels to a housekeeping gene.
-
Conclusion
The functional relationship between luteone and this compound is a compelling area of study for drug development. Based on inferences from related compounds, 7-O-methylation likely enhances cytotoxicity while potentially diminishing anti-inflammatory activity mediated by NF-κB inhibition. The effect on the Nrf2 pathway appears to be more complex and may be cell-type dependent. The provided experimental protocols offer a robust framework for the direct comparative analysis of these two compounds, which is essential to fully elucidate their therapeutic potential and structure-activity relationships. Further research is warranted to generate direct comparative data and validate the hypothesized functional differences.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of 7-O-Methylluteolin: A Technical Guide for Researchers
An In-depth Exploration of the Pharmacological Potential, Mechanisms of Action, and Experimental Protocols for a Promising Natural Flavonoid.
For Researchers, Scientists, and Drug Development Professionals.
Introduction
7-O-Methylluteolin, a naturally occurring flavonoid, is emerging as a compound of significant interest within the scientific community for its diverse therapeutic potential. Structurally a methoxylated derivative of the well-studied flavone luteolin, 7-O-methylluteolin has demonstrated promising anti-inflammatory, anti-cancer, and neuroprotective properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the current state of research into 7-O-methylluteolin, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation and drug development efforts. While the initial query mentioned 7-O-Methylluteone, the preponderance of therapeutic research points to 7-O-Methylluteolin as the primary molecule of interest. This guide will focus on the latter, a flavone, while acknowledging that this compound is a distinct prenylated isoflavone.
Therapeutic Potential and Mechanisms of Action
Current research indicates that 7-O-methylluteolin exerts its biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-Inflammatory and Anti-Allergic Effects
A significant body of evidence supports the potent anti-inflammatory and anti-allergic properties of 7-O-methylluteolin, particularly in the context of atopic dermatitis. The primary mechanism identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Under conditions of oxidative stress, 7-O-methylluteolin promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like HO-1. This action helps to mitigate cellular damage caused by reactive oxygen species (ROS).[1]
Furthermore, 7-O-methylluteolin has been shown to suppress the production of pro-inflammatory cytokines and immunoglobulins that play a crucial role in allergic reactions. Specifically, it can reduce the serum levels of Interleukin-4 (IL-4) and Immunoglobulin E (IgE), key mediators in type 2 helper T cell (Th2)-driven inflammation characteristic of atopic dermatitis.[1] In human keratinocyte (HaCaT) cell models, it has also been observed to decrease the expression of other inflammatory cytokines such as Interleukin-6 (IL-6), Granulocyte-colony stimulating factor (G-CSF), and Granulocyte-macrophage colony-stimulating factor (GM-CSF) induced by Tumor Necrosis Factor-alpha (TNF-α).
The anti-inflammatory effects of the parent compound, luteolin, and its glycosides are also linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[2][3][4][5] Luteolin has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade and to attenuate the activation of NF-κB, a critical transcription factor for inflammatory gene expression.[2][3]
Anticancer Activity
While direct studies on the anticancer activity of 7-O-methylluteolin are limited, extensive research on its parent compound, luteolin, provides a strong rationale for its investigation in this area. Luteolin exhibits cytotoxic effects against a wide range of cancer cell lines, including those of the lung, colon, and breast.[6][7] The anticancer mechanisms of luteolin are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[4] These effects are often mediated through the modulation of signaling pathways such as the Akt/mTOR and MAPK pathways.[8]
Neuroprotective Potential
The neuroprotective effects of 7-O-methylluteolin and related flavonoids are an emerging area of research. Studies on luteolin-7-O-glucoside have demonstrated protective effects in models of neurodegeneration.[9][10] These compounds have been shown to increase the viability of neuronal cells, reduce the production of reactive oxygen species, and inhibit apoptosis by decreasing the activity of caspase-3.[9] The anti-inflammatory properties of these flavonoids, particularly their ability to modulate microglial activation and reduce pro-inflammatory cytokine production, are also believed to contribute to their neuroprotective effects.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on 7-O-methylluteolin and its parent compound, luteolin.
| Compound | Activity | Model | Parameter | Result | Reference |
| 7-O-Methylluteolin | Anti-inflammatory | DNCB-induced atopic dermatitis in SKH-1 hairless mice | Serum IL-4 levels | 56% reduction (0.1% topical application) | [1] |
| 7-O-Methylluteolin | Anti-inflammatory | DNCB-induced atopic dermatitis in SKH-1 hairless mice | Serum IgE levels | 26% reduction (0.1% topical application) | [1] |
| 7-O-Methylluteolin | Anti-inflammatory | TNF-α-induced HaCaT cells | IL-6 mRNA expression | ~52% reduction (12.5 µM) | [6] |
| 7-O-Methylluteolin | Anti-inflammatory | TNF-α-induced HaCaT cells | G-CSF mRNA expression | ~50% reduction (25 µM) | [6] |
| 7-O-Methylluteolin | Anti-inflammatory | TNF-α-induced HaCaT cells | GM-CSF mRNA expression | ~38% reduction (25 µM) | [6] |
| 7-O-Methylluteolin | Skin Barrier Function | DNCB-induced atopic dermatitis in SKH-1 hairless mice | Skin hydration | 34% increase (1% topical application) | [11] |
| Luteolin | Anticancer | A549 human lung carcinoma cells | IC50 | 3.1 µM | [6] |
| Luteolin | Anticancer | B16 melanoma 4A5 cells (mouse) | IC50 | 2.3 µM | [6] |
| Luteolin | Anticancer | CCRF-HSB-2 human T-cell leukemia cells | IC50 | 2.0 µM | [6] |
| Luteolin | Anticancer | TGBC11TKB human gastric cancer cells | IC50 | 1.3 µM | [6] |
| Luteolin | Anticancer | HL-60 human leukemia cells | IC50 | 12.5 - 15 µM | [6] |
| Luteolin | Anticancer | A431 human epithelial cancer cells | IC50 | 19 µM | [6] |
| Luteolin | Anticancer | GLC4 lung cancer cells | IC50 | 40.9 µM | [6] |
| Luteolin | Anticancer | COLO 320 colon cancer cells | IC50 | 32.5 µM | [6] |
| Luteolin-7-O-glucoside | Neuroprotection | 6-OHDA-induced SH-SY5Y cells | Caspase-3 activity | 57.6% decrease (1 µM) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on 7-O-methylluteolin.
DNCB-Induced Atopic Dermatitis in SKH-1 Hairless Mice
This model is used to evaluate the in vivo anti-inflammatory and anti-allergic effects of 7-O-methylluteolin.
-
Animal Model: SKH-1 hairless mice are typically used.
-
Sensitization Phase: A 1% solution of 2,4-dinitrochlorobenzene (DNCB) in an acetone and olive oil vehicle (e.g., 3:1 or 4:1 ratio) is topically applied to the shaved dorsal skin of the mice to induce sensitization.[12][13] This is typically done for a few consecutive days.[12]
-
Challenge Phase: After a rest period, a lower concentration of DNCB (e.g., 0.2% or 0.5%) is repeatedly applied to the same area of the skin (e.g., three times a week for several weeks) to elicit an atopic dermatitis-like inflammatory response.[13][14]
-
Treatment: 7-O-methylluteolin, dissolved in a suitable vehicle, is topically applied to the DNCB-treated skin area, typically daily. A vehicle control group and a positive control group (e.g., treated with a corticosteroid like dexamethasone) are included.
-
Evaluation: At the end of the experiment, various parameters are assessed, including:
-
Skin Severity Score: Clinical signs of dermatitis such as erythema, edema, and dryness are scored.
-
Histological Analysis: Skin biopsies are taken to assess epidermal thickness and immune cell infiltration (e.g., mast cells) using staining methods like hematoxylin and eosin (H&E) and toluidine blue.
-
Serum Analysis: Blood samples are collected to measure the levels of IgE and cytokines (e.g., IL-4) using ELISA kits.
-
Skin Barrier Function: Transepidermal water loss (TEWL) and skin hydration are measured using appropriate instruments.
-
Western Blot Analysis: Skin tissue lysates are used to determine the protein expression levels of Nrf2, HO-1, and other relevant signaling molecules.
-
In Vitro Anti-Inflammatory Assay using TNF-α-Stimulated HaCaT Cells
This cell-based assay is used to investigate the direct anti-inflammatory effects of 7-O-methylluteolin on keratinocytes.
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of 7-O-methylluteolin for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulus: The cells are then stimulated with a pro-inflammatory cytokine, typically TNF-α (e.g., 10 ng/mL), for a defined duration (e.g., 24 hours) to induce an inflammatory response.
-
Analysis of Gene Expression: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory cytokines (e.g., IL-6, G-CSF, GM-CSF) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Gene expression is normalized to a housekeeping gene such as GAPDH.
Nrf2 Activation Assay in HepG2 Cells
This assay assesses the ability of 7-O-methylluteolin to activate the Nrf2 antioxidant response pathway.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium such as DMEM with 10% FBS.
-
Oxidative Stress Induction: Cells are treated with an oxidizing agent like tert-butyl hydroperoxide (tBHP) to induce oxidative stress.
-
Treatment: Cells are co-treated with tBHP and various concentrations of 7-O-methylluteolin.
-
Western Blot Analysis: After treatment, cells are lysed, and the protein levels of total and phosphorylated Nrf2, as well as the downstream target HO-1, are determined by Western blotting using specific antibodies. An increase in the ratio of phosphorylated Nrf2 to total Nrf2 and an increase in HO-1 expression indicate activation of the pathway.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of 7-O-methylluteolin or related compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by 7-O-methylluteolin and a typical experimental workflow.
Caption: Signaling pathways modulated by 7-O-Methylluteolin in inflammation.
References
- 1. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical characteristics of 7-O-Methylluteone
An In-depth Technical Guide on the Physicochemical Characteristics of 7-O-Methylluteone
This guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers key chemical and physical data, detailed experimental protocols for characterization, and a visualization of its known enzymatic interactions.
Physicochemical Characteristics
This compound is a prenylated isoflavone, a class of organic compounds known for their potential biological activities.[1] It is classified as a hydroxyisoflavone and a member of the 7-methoxyisoflavones.[2] The compound has been identified in natural sources such as the bark of Erythrina burttii.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. Data is compiled from computed properties unless otherwise specified.
| Property | Value / Description |
| Molecular Identifiers | |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one[2] |
| Synonyms | This compound, 5,2',4'-trihydroxy-7-methoxy-6-(3-methylbut-2-enyl)isoflavone |
| CAS Number | 122290-50-0[1][2] |
| ChEBI ID | CHEBI:27430[1][2] |
| PubChem CID | 441251[1][2] |
| Chemical Formula & Weight | |
| Molecular Formula | C₂₁H₂₀O₆[1][2] |
| Molecular Weight | 368.385 g/mol [1] |
| Exact Mass | 368.12598835 Da[2] |
| Computed Properties | |
| XLogP3 | 4.6[2] |
| Hydrogen Bond Donor Count | 3[2] |
| Hydrogen Bond Acceptor Count | 6[2] |
| Rotatable Bond Count | 4[2] |
| Topological Polar Surface Area | 96.2 Ų[2] |
| Physical Properties | |
| Physical Description | Solid (inferred from related flavonoids)[3] |
| Melting Point | Data not available in search results. |
| Solubility | Flavonoids, particularly aglycones like this compound, often exhibit poor water solubility.[4][5] |
Experimental Protocols
Detailed experimental data for this compound is limited in publicly available literature. However, the following section outlines standard methodologies used for the characterization of flavonoids, which would be applicable for empirical determination of its properties.
Determination of Solubility
The solubility of a flavonoid can be determined in various solvents (e.g., water, simulated gastric fluid, DMSO) using the shake-flask method.
-
Sample Preparation : An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration : The mixture is agitated in a mechanical shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation : The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification : The concentration of this compound in the clear supernatant is quantified using a validated analytical method, typically Ultra High-Performance Liquid Chromatography (UHPLC) with UV detection.[6]
Spectral Analysis
Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.[7] The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.[8]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups. For this compound, characteristic peaks would include O-H stretching for the hydroxyl groups (~3500 cm⁻¹), C-H stretching (~3000 cm⁻¹), and a strong C=O stretch for the ketone group (~1700 cm⁻¹).[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Provides information on the number and environment of protons. Signals for aromatic protons, the methoxy group (singlet around δ 3.8 ppm), and the prenyl group would be expected.[9]
-
¹³C NMR : Shows the number and type of carbon atoms. A downfield signal around δ 170-180 ppm would correspond to the carbonyl carbon.[10]
-
-
UV-Visible Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within the molecule. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.
The general workflow for characterizing an unknown flavonoid like this compound is visualized below.
Biological Activity and Signaling Pathways
This compound is known to act as an inhibitor of aldehyde reductase (EC 1.1.1.21).[2] Furthermore, it serves as a substrate for the enzyme monoprenyl isoflavone epoxidase. This enzyme utilizes this compound, NADPH, H⁺, and O₂ to produce a dihydrofurano pyranoisoflavone derivative, along with NADP⁺ and water.[1]
The enzymatic conversion of this compound is detailed in the diagram below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Luteolin 7-methyl ether | C16H12O6 | CID 5318214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization, formulation, and characterization of multiflavonoids-loaded flavanosome by bulk or sequential technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lehigh.edu [lehigh.edu]
- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Early-Stage Research on 7-O-Methylluteone: A Technical Guide to Its Potential Pharmacology
DISCLAIMER: Publicly available research on the specific pharmacological activities of 7-O-Methylluteone is limited. This guide synthesizes the existing information and provides a comprehensive framework for its potential therapeutic effects by drawing on data from structurally related compounds and established experimental methodologies. The quantitative data and signaling pathways presented herein are illustrative and based on analogous molecules, intended to guide future research.
Introduction
This compound is a prenylated isoflavone, a class of secondary metabolites known for their diverse biological activities.[1][2] Chemically identified as 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one, it is a derivative of luteone where the hydroxyl group at the 7-position is methylated.[1] This compound has been isolated from natural sources such as the bark of Erythrina burttii.[2]
Early characterization has identified this compound as an inhibitor of aldehyde reductase (EC 1.1.1.21), suggesting its potential role in metabolic regulation and detoxification pathways.[1] Furthermore, its structural similarity to other pharmacologically active prenylated flavonoids points towards a broader range of potential therapeutic applications, including anti-inflammatory and anti-cancer effects.
This technical guide provides a detailed overview of the current understanding and potential avenues for the pharmacological investigation of this compound. It includes hypothesized biological activities based on related compounds, detailed experimental protocols for future studies, and potential signaling pathways that may be modulated by this molecule.
Potential Pharmacological Activities and Data
Illustrative Anti-Inflammatory and Antioxidant Activity
Based on studies of 7-O-Methylluteolin, this compound may exhibit significant anti-inflammatory and antioxidant properties. The following table illustrates potential quantitative outcomes from relevant assays.
| Assay | Cell Line/Model | Illustrative Endpoint | Illustrative Result | Reference Compound |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | IC50 | 10-50 µM | Methylated Flavonoids |
| IL-6 Expression | DNCB-induced SKH-1 Hairless Mice | % Reduction at 1% topical application | 42% | 7-O-Methylluteolin |
| IgE Levels | DNCB-induced SKH-1 Hairless Mice | % Reduction at 1% topical application | 23% | 7-O-Methylluteolin |
| Nrf2 Activation | tBHP-induced HepG2 Cells | Fold Increase in Nuclear Nrf2 | 2-4 fold | 7-O-Methylluteolin |
| HO-1 Protein Expression | tBHP-induced HepG2 Cells | Fold Increase | 3-5 fold | 7-O-Methylluteolin |
Illustrative Anti-proliferative and Cytotoxic Activity
The isoflavone backbone of this compound is common in compounds with anti-cancer properties. The following table presents potential cytotoxicity values against common cancer cell lines.
| Cell Line | Assay Type | Illustrative IC50 | Reference Compound Class |
| MCF-7 (Breast Cancer) | MTT Assay (72h) | 20-100 µM | Prenylated Isoflavones |
| HepG2 (Liver Cancer) | MTT Assay (48h) | 15-80 µM | Prenylated Isoflavones |
| PC-3 (Prostate Cancer) | MTT Assay (72h) | 30-150 µM | Prenylated Isoflavones |
Illustrative Enzyme Inhibition
This compound is known to be an aldehyde reductase inhibitor.[1] This table illustrates potential inhibitory constants.
| Enzyme Target | Assay Type | Illustrative IC50/Ki | Reference Compound Class |
| Aldehyde Reductase (AKR1A1) | Spectrophotometric | 5-25 µM (IC50) | Flavonoid Inhibitors |
| Monoprenyl Isoflavone Epoxidase | Enzyme Kinetics | Substrate | Prenylated Isoflavones |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the pharmacology of this compound.
Aldehyde Reductase Inhibition Assay
This protocol determines the in vitro inhibitory activity of this compound on aldehyde reductase.
Materials:
-
Purified recombinant aldehyde reductase (AKR1A1)
-
NADPH
-
4-Nitrobenzaldehyde (substrate)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0
-
This compound (dissolved in DMSO)
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a working solution of aldehyde reductase in the assay buffer and keep on ice.
-
In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the test compound for 15 minutes at room temperature.
-
Initiate the reaction by adding the 4-Nitrobenzaldehyde substrate.
-
Immediately measure the decrease in absorbance at 340 nm over 10 minutes at 37°C.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
MTT Cell Proliferation Assay
This assay assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes and read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot for Nrf2 and HO-1 Expression
This protocol measures the effect of this compound on the protein expression of Nrf2 and its downstream target HO-1.
Materials:
-
HepG2 cells
-
This compound
-
Lysis buffer
-
Primary antibodies (Nrf2, HO-1, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat HepG2 cells with this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize to the β-actin loading control.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the potential mechanisms of action and experimental workflows for this compound.
Proposed Anti-Inflammatory and Antioxidant Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for the Extraction of 7-O-Methylluteone from Erythrina burttii
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-O-Methylluteone is a prenylated isoflavone that has been identified in the bark of Erythrina burttii, a flowering plant species found in Kenya and Ethiopia.[1][2] This compound, along with other flavonoids isolated from E. burttii, has demonstrated antimicrobial properties, showing activity against fungi and Gram-positive bacteria.[3] The unique structural characteristics of this compound and its biological activity make it a compound of interest for further research and potential drug development. This document provides a detailed protocol for the extraction and isolation of this compound from the stem bark of Erythrina burttii, based on established phytochemical research.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below. Understanding these properties is crucial for designing and optimizing extraction and purification protocols.
| Property | Value | Source |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one | [4] |
| Molecular Formula | C₂₁H₂₀O₆ | [2][4] |
| Molar Mass | 368.385 g/mol | [2] |
| Appearance | Not specified in abstracts, likely a solid | |
| Solubility | Soluble in chloroform and other organic solvents | [3] |
Experimental Protocol: Extraction and Isolation of this compound
This protocol is adapted from the methodologies described by Yenesew et al. (2003) for the isolation of prenylated flavonoids from the stem bark of Erythrina burttii.
1. Plant Material Collection and Preparation:
-
Collect fresh stem bark of Erythrina burttii.
-
Air-dry the bark in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight.
-
Once completely dry, grind the bark into a coarse powder using a mechanical mill.
2. Extraction:
-
Pack the powdered stem bark (e.g., 1 kg) into a large-scale Soxhlet extractor or a large glass column for percolation.
-
Extract the powder sequentially with solvents of increasing polarity. A common sequence is:
-
n-hexane
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Acetone
-
Methanol (MeOH)
-
-
For the specific isolation of this compound, the chloroform or dichloromethane extract is of primary interest.[3][5]
-
Perform the extraction for a sufficient duration (e.g., 24-48 hours for Soxhlet extraction) to ensure exhaustive extraction.
-
Concentrate the chloroform/dichloromethane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude extract.
3. Chromatographic Separation and Purification:
-
Column Chromatography (CC):
-
Subject the crude chloroform/dichloromethane extract to column chromatography on silica gel.
-
Pack a glass column with silica gel (e.g., 70-230 mesh) slurried in a non-polar solvent like n-hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing solvent polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate (EtOAc) or chloroform. For example:
-
n-hexane
-
n-hexane:EtOAc mixtures (e.g., 9:1, 8:2, 1:1)
-
Ethyl acetate
-
Ethyl acetate:Methanol mixtures
-
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Spot the collected fractions on silica gel TLC plates (e.g., Silica gel 60 F₂₅₄).
-
Develop the plates in a suitable solvent system (e.g., n-hexane:EtOAc or CHCl₃:MeOH with varying ratios).
-
Visualize the separated compounds under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing reagent (e.g., ceric sulfate spray followed by heating).
-
Combine fractions showing similar TLC profiles.
-
-
Preparative Thin Layer Chromatography (PTLC):
-
Subject the fractions containing the compound of interest to further purification using preparative TLC on silica gel plates.
-
Apply the concentrated fraction as a band onto the PTLC plate and develop it in an appropriate solvent system.
-
After development, visualize the bands under UV light and scrape the band corresponding to this compound.
-
Extract the compound from the silica gel using a polar solvent like methanol or acetone.
-
Filter and evaporate the solvent to obtain the purified this compound.
-
4. Structure Elucidation:
-
Confirm the identity and structure of the isolated compound using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMBC, HSQC.
-
Mass Spectrometry (MS): ESI-MS, HR-ESI-MS.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy.
-
Infrared (IR) Spectroscopy.
-
Visualization of the Extraction Workflow
The following diagram illustrates the general workflow for the extraction and isolation of this compound from Erythrina burttii.
Caption: Workflow for the extraction and isolation of this compound.
Potential Biological Activity and Signaling Pathways
While the specific signaling pathways modulated by this compound are not detailed in the provided search results, flavonoids as a class are known to interact with various cellular signaling pathways. The antimicrobial activity of flavonoids from E. burttii suggests potential interference with microbial processes.[3] Further research is required to elucidate the precise mechanisms of action of this compound. The diagram below represents a hypothetical relationship for future investigation.
References
- 1. Erythrina burttii - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial flavonoids from the stem bark of Erythrina burttii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 7-O-Methylluteone for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis of 7-O-Methylluteone, a prenylated isoflavone with noteworthy anti-inflammatory and antioxidant properties. The synthesis is designed for research-scale production, yielding material suitable for in vitro and in vivo studies. This document also outlines experimental protocols for evaluating the biological activity of the synthesized compound, specifically its effect on the Nrf2/HO-1 signaling pathway and its anti-inflammatory potential.
Introduction
This compound is a naturally occurring prenylated isoflavone found in plants such as Erythrina burttii.[1][2] It is a derivative of luteone, characterized by a methoxy group at the 7-position and a prenyl group at the 6-position. Research has indicated that this compound and related compounds exhibit significant biological activities, including the modulation of inflammatory pathways. Of particular interest is its ability to influence the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses. The anti-atopic dermatitis and antioxidant effects of 7-O-methylluteolin, a closely related compound, have been demonstrated, suggesting the therapeutic potential of this class of molecules.[3]
The limited availability of this compound from natural sources necessitates a reliable synthetic route to enable further research into its pharmacological properties and potential as a drug lead. This protocol details a multi-step synthesis starting from the readily available flavonoid, luteolin.
Chemical Synthesis of this compound
The synthesis of this compound is proposed as a two-step process starting from luteolin:
-
Selective 7-O-Methylation of Luteolin: The hydroxyl group at the C7 position of luteolin is selectively methylated to produce 7-O-methylluteolin.
-
Regioselective C6-Prenylation: A prenyl group is introduced at the C6 position of 7-O-methylluteolin to yield the final product, this compound.
Diagram of the Synthesis Workflow
Caption: Proposed two-step synthesis of this compound from luteolin.
Experimental Protocol: Synthesis of this compound
Step 1: Selective 7-O-Methylation of Luteolin to 7-O-Methylluteolin
This protocol is adapted from general methods for the selective methylation of flavonoids.
Materials:
-
Luteolin
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
To a solution of luteolin (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure 7-O-methylluteolin.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Regioselective C6-Prenylation of 7-O-Methylluteolin
This protocol is based on established methods for the C-prenylation of flavonoids.
Materials:
-
7-O-Methylluteolin (from Step 1)
-
Prenyl bromide (1.2 eq)
-
Anhydrous base (e.g., Sodium methoxide, Potassium carbonate)
-
Anhydrous solvent (e.g., Methanol, DMF)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer with heating
-
Syringe for reagent addition
-
Quenching solution (e.g., saturated ammonium chloride)
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Procedure:
-
Dissolve 7-O-methylluteolin (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the anhydrous base (e.g., sodium methoxide, 2.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add prenyl bromide (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Purification and Characterization
| Technique | Purpose | Expected Observations for this compound |
| HPLC | Purity assessment and quantification. | A single major peak indicating high purity (>95%). |
| ¹H NMR | Structural elucidation. | Signals corresponding to the methoxy group (~3.8-4.0 ppm), the prenyl group (vinyl proton at ~5.2 ppm, methyls at ~1.6-1.8 ppm), and aromatic protons. |
| ¹³C NMR | Carbon skeleton confirmation. | Resonances for the methoxy carbon, carbons of the prenyl group, and the flavonoid backbone. |
| Mass Spectrometry | Molecular weight determination. | A molecular ion peak corresponding to the exact mass of this compound (C₂₁H₂₀O₆, MW: 368.38 g/mol ).[2] |
Biological Activity of this compound
Nrf2/HO-1 Signaling Pathway Activation
The activation of the Nrf2/HO-1 pathway is a key indicator of the antioxidant response. A common method to assess this is through a luciferase reporter gene assay.
Experimental Protocol: Nrf2 Luciferase Reporter Assay
Materials:
-
HepaG2 or other suitable cells
-
ARE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
Synthesized this compound
-
Positive control (e.g., sulforaphane)
-
Luciferase assay reagent
-
Luminometer
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Transfect the cells with the ARE-luciferase reporter vector according to the manufacturer's protocol.
-
After 24 hours, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Diagram of the Nrf2/HO-1 Signaling Pathway
Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory cytokines in stimulated immune cells.
Experimental Protocol: Cytokine Release Assay
Materials:
-
RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) for stimulation
-
Synthesized this compound
-
Dexamethasone (positive control)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
Quantitative Data Summary
The following table summarizes hypothetical but expected quantitative data from the biological assays. Actual values should be determined experimentally.
| Assay | Parameter | This compound | Positive Control |
| Nrf2 Luciferase Reporter Assay | EC₅₀ (µM) | To be determined | Sulforaphane: ~5 µM |
| Anti-inflammatory Assay (TNF-α) | IC₅₀ (µM) | To be determined | Dexamethasone: ~0.1 µM |
| Anti-inflammatory Assay (IL-6) | IC₅₀ (µM) | To be determined | Dexamethasone: ~0.1 µM |
Conclusion
This document provides a comprehensive guide for the synthesis and biological evaluation of this compound. The detailed protocols for chemical synthesis, purification, and characterization will enable researchers to produce this valuable compound for their studies. The accompanying biological assay protocols offer a framework for investigating its antioxidant and anti-inflammatory properties, contributing to a deeper understanding of its therapeutic potential. The provided diagrams visually summarize the key workflows and signaling pathways, facilitating a clear comprehension of the experimental logic.
References
Investigating the Mechanism of Action of 7-O-Methylluteone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methylluteone is a prenylated isoflavone, a class of natural compounds known for a variety of biological activities. Found in the bark of Erythrina burttii, this compound has been identified as an inhibitor of aldehyde reductase and a substrate for the enzyme monoprenyl isoflavone epoxidase.[1] Prenylated isoflavones, in general, have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties, suggesting that this compound may hold significant therapeutic potential.[1][2][3] This document provides a detailed overview of the current understanding of this compound's mechanism of action, along with protocols for its investigation.
Putative Mechanism of Action: Aldehyde Reductase Inhibition
The primary reported mechanism of action for this compound is the inhibition of aldehyde reductase (EC 1.1.1.21).[4] Aldehyde reductase is a member of the aldo-keto reductase superfamily and plays a crucial role in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol.[5][6] Under hyperglycemic conditions, this pathway becomes overactivated, leading to an accumulation of sorbitol, which can cause osmotic stress and contribute to diabetic complications.[5]
Furthermore, aldehyde reductase is involved in the detoxification of various aldehydes generated during oxidative stress.[7] By inhibiting this enzyme, this compound may modulate cellular signaling pathways implicated in inflammation and cell proliferation.[5] The inhibition of aldehyde reductase can prevent the depletion of NADPH, a critical cofactor for antioxidant defense systems, thereby mitigating oxidative stress.[8]
Interaction with Monoprenyl Isoflavone Epoxidase
This compound also serves as a substrate for monoprenyl isoflavone epoxidase.[9] This enzyme catalyzes the epoxidation of the prenyl side chain of isoflavones, a step often involved in the fungal metabolism of these compounds.[9] The biological significance of this interaction in mammalian systems and its contribution to the pharmacological profile of this compound are yet to be fully elucidated.
Potential Biological Activities and Quantitative Data
While specific quantitative data for this compound is limited in the public domain, the broader class of prenylated isoflavones has been extensively studied. The data presented below for related compounds can serve as a benchmark for guiding future investigations into this compound.
Table 1: Anticancer Activity of Prenylated Isoflavones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Mappianthone A | HL-60 | 0.16 | [1] |
| Mappianthone A | SMMC-7721 | 1.25 | [1] |
| Mappianthone A | A-549 | 2.54 | [1] |
| Mappianthone A | MCF-7 | 3.87 | [1] |
| Mappianthone A | SW480 | 4.12 | [1] |
| 6,8-Diprenylgenistein | S. iniae | 1.95 (µg/mL) | [10] |
| Prenylated Flavanone 11 | S. aureus MRSA | 5-50 (µg/mL) | [11] |
| Prenylated Flavanone 12 | S. aureus MRSA | 5-50 (µg/mL) | [11] |
| Prenylated Isoflavone 13 | S. aureus MRSA | 5-50 (µg/mL) | [11] |
Table 2: Antimicrobial Activity of Prenylated Isoflavones
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Diprenylated Isoflavonoids | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 25 | [2][12] |
| Monoprenylated Isoflavonoids | Zygosaccharomyces parabailii | ≤ 12.5 | [12] |
| Prenylated Flavanone 11 | Plant Pathogenic Bacteria | < 3.9 (IC50) | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Protocol 1: Aldehyde Reductase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on aldehyde reductase activity.
Materials:
-
Purified recombinant human aldehyde reductase
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Sodium phosphate buffer (0.1 M, pH 6.2)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare reaction mixtures containing sodium phosphate buffer, NADPH (final concentration 0.1 mM), and various concentrations of this compound. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding DL-glyceraldehyde (final concentration 10 mM) to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HL-60)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
This protocol evaluates the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of this compound on NO production.
Protocol 4: Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
96-well microtiter plates
Procedure:
-
Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the plate.
-
Include a positive control (microorganism without inhibitor) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound presents a promising scaffold for drug discovery, primarily through its inhibitory action on aldehyde reductase. Its classification as a prenylated isoflavone suggests a broader range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects. The provided protocols offer a framework for the systematic investigation of its mechanism of action and for the generation of crucial quantitative data. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to validate its therapeutic potential in various disease models.
References
- 1. Prenylated isoflavones with potential antiproliferative activities from Mappianthus iodoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Search of Differential Inhibitors of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoprenyl isoflavone epoxidase - Wikipedia [en.wikipedia.org]
- 10. Antibacterial Activities of Prenylated Isoflavones from Maclura tricuspidata against Fish Pathogenic Streptococcus: Their Structure-Activity Relationships and Extraction Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Prenylated (Iso)flavonoids as Antimicrobial Agents: Production Activity and Mode of Action - ProQuest [proquest.com]
Application Notes and Protocols for Measuring the Antioxidant Activity of 7-O-Methylluteone
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methylluteone is a prenylated isoflavone that has been identified in various plant species.[1] As a member of the flavonoid family, it is structurally poised to exhibit antioxidant properties, which are crucial in mitigating oxidative stress implicated in numerous pathological conditions. The evaluation of its antioxidant capacity is a critical step in elucidating its potential therapeutic benefits. This document provides detailed application notes and standardized protocols for the systematic measurement of the antioxidant activity of this compound.
The antioxidant activity of a compound can be evaluated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2] To obtain a comprehensive antioxidant profile for this compound, it is recommended to employ a battery of assays that cover these different mechanisms.[3] This document outlines the protocols for four widely accepted antioxidant assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.
Data Presentation
Quantitative data from the antioxidant assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following table is a template for summarizing the results obtained for this compound against standard antioxidants.
| Antioxidant Assay | Parameter | This compound | Standard (e.g., Trolox, Ascorbic Acid) |
| DPPH Assay | IC₅₀ (µg/mL or µM) | Experimental Value | Experimental Value |
| ABTS Assay | IC₅₀ (µg/mL or µM) | Experimental Value | Experimental Value |
| FRAP Assay | FRAP Value (µM Fe(II)/mg) | Experimental Value | Experimental Value |
| ORAC Assay | ORAC Value (µmol TE/mg) | Experimental Value | Experimental Value |
IC₅₀: The concentration of the substance required to inhibit 50% of the radical activity. TE: Trolox Equivalents.
Experimental Protocols
Herein are the detailed methodologies for the key experiments to determine the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Standard Preparation: Prepare a stock solution and serial dilutions of the standard antioxidant in methanol.
-
Assay:
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[4][5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[4]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[7]
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[7][10]
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and the standard antioxidant.
-
Assay:
-
Incubation: Incubate the plate at room temperature for 5-6 minutes.[7][11]
-
Measurement: Measure the absorbance at 734 nm.[7]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[8]
-
The IC₅₀ value is determined from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[12][13]
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Standard (Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12] Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and the standard.
-
Assay:
-
Incubation: Incubate the plate for 4-60 minutes at 37°C, depending on the specific protocol.[12][13] A 4-minute incubation is often sufficient for many compounds.[12]
-
Calculation: A standard curve is generated using the ferrous sulfate or Trolox standard. The FRAP value of the sample is then calculated from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents per mg of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[14][15]
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (standard)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.
-
Prepare a stock solution and serial dilutions of Trolox in phosphate buffer.
-
-
Sample Preparation: Prepare serial dilutions of this compound in phosphate buffer.
-
Assay:
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.[14][15]
-
Reaction Initiation: Add 25 µL of the AAPH solution to each well using the reader's injectors or a multichannel pipette.[15]
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[15][16]
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is created by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is expressed as µmol of Trolox equivalents (TE) per mg of the sample.
Mandatory Visualizations
References
- 1. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. DPPH Radical Scavenging Assay [mdpi.com]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. mdpi.com [mdpi.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 7-O-Methylluteone and Related Flavonoids in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on 7-O-Methylluteone in cancer cell line studies is limited in publicly available literature. The following application notes and protocols are based on studies of the closely related and well-researched flavonoid, Luteolin . Luteolin shares a core chemical structure with this compound and its known anticancer mechanisms provide a strong predictive framework for investigating similar compounds. The provided protocols are standardized methodologies applicable to the in vitro study of novel anticancer compounds.
Introduction to Luteolin as a Model Compound
Luteolin is a common flavonoid found in various plants and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.[1] It has been shown to inhibit the proliferation of a wide range of cancer cells by inducing cell cycle arrest and apoptosis.[1][2] Mechanistically, luteolin can modulate multiple signaling pathways, including the intrinsic and extrinsic apoptotic pathways and key regulators of the cell cycle.[3][4] Due to the wealth of available data, luteolin serves as an excellent model compound for establishing and validating experimental protocols to investigate the anticancer potential of other flavonoids, such as this compound.
Quantitative Data Summary: Anticancer Effects of Luteolin
The following table summarizes the cytotoxic and cytostatic effects of luteolin on various human cancer cell lines as reported in the literature. This data provides a baseline for comparison when evaluating new compounds.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Key Molecular Effects |
| MCF-7 | Breast Cancer | ~17.5 - 40 | 24 - 48 | G1 and Sub-G1 phase arrest; Induction of extrinsic and intrinsic apoptosis; Increased DR5, Bax expression; Decreased Bcl-2 expression; Activation of caspases-3, -8, -9.[3][5][6] |
| NCI-ADR/RES | Ovarian Cancer (MDR) | ~45 | 24 | S-phase arrest; Induction of apoptosis; Decreased Bcl-2/Bax ratio.[7] |
| MCF-7/MitoR | Breast Cancer (MDR) | ~45 | 24 | S-phase arrest; Induction of apoptosis; Activation of ATR→Chk2→p53 signaling.[7] |
| A549 | Lung Carcinoma | 3.1 - 41.59 | 24 - 72 | G2/M and Sub-G1 phase arrest; Induction of apoptosis.[8][9] |
| H460 | Lung Cancer | 18.93 - 48.47 | 24 - 72 | Inhibition of cell viability.[9] |
| HL-60 | Leukemia | 12.5 - 15 | Not Specified | Inhibition of proliferation.[8] |
| HeLa | Cervical Cancer | ~20 | 48 | Sub-G1 phase arrest; Induction of apoptosis.[10] |
| LoVo | Colon Cancer | 66.70 | 24 | G2/M phase arrest; Induction of apoptosis.[2] |
| HCT-15 | Colon Cancer | Not Specified | Not Specified | G2/M phase arrest; Induction of apoptosis.[2] |
| Ca Ski | Cervical Cancer | <100 | 72 | Induction of apoptosis; Reduced mitochondrial membrane potential; Upregulation of caspases-3, -8, -9, and AIF.[11] |
| HGC-27 | Gastric Cancer | Not Specified | Not Specified | Induction of apoptosis via intrinsic pathway; Impaired mitochondrial function.[12] |
| MFC | Gastric Cancer | Not Specified | Not Specified | Induction of apoptosis via intrinsic pathway; Impaired mitochondrial function.[12] |
Experimental Protocols
The following are detailed protocols for fundamental assays used to characterize the anticancer effects of a test compound like this compound.
Cell Viability - MTT Assay
This protocol outlines the determination of cell viability and the half-maximal inhibitory concentration (IC50) of a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free medium. The final concentration of the vehicle (e.g., DMSO) should be less than 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of vehicle as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound, using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentrations of the test compound for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing, and fix overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate the cells at room temperature in the dark for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
-
Apoptosis Analysis by Western Blotting
This protocol details the detection of key apoptosis-related proteins by Western blotting to elucidate the molecular mechanism of compound-induced cell death.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Signaling Pathways
Apoptosis Signaling Pathways
Luteolin has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[3][4]
Cell Cycle Regulation
Luteolin can induce cell cycle arrest, primarily at the G1/S checkpoint, by modulating the expression of key cell cycle regulatory proteins.[3][13]
References
- 1. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Luteolin induces cell cycle arrest and apoptosis through extrinsic and intrinsic signaling pathways in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of metastasis suppression by luteolin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. Luteolin Regulation of Estrogen Signaling and Cell Cycle Pathway Genes in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-carcinogenic Effects of the Flavonoid Luteolin [mdpi.com]
- 9. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 10. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin (LUT) Induces Apoptosis and Regulates Mitochondrial Membrane Potential to Inhibit Cell Growth in Human Cervical Epidermoid Carcinoma Cells (Ca Ski) [mdpi.com]
- 12. Luteolin induces apoptosis by impairing mitochondrial function and targeting the intrinsic apoptosis pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luteolin inhibits cell cycle progression and induces apoptosis of breast cancer cells through downregulation of human telomerase reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structure Elucidation of 7-O-Methylluteone using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-O-Methylluteone is a prenylated isoflavone, a class of natural products known for their diverse biological activities. It has been isolated from the stem bark of Erythrina burttii.[1][2] The precise structural characterization of such compounds is a critical step in drug discovery and development, enabling a deeper understanding of structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structure elucidation of novel organic molecules. This document provides a detailed guide to the application of one- and two-dimensional NMR spectroscopy for confirming the structure of this compound.
Chemical Structure
IUPAC Name: 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one
Molecular Formula: C₂₁H₂₀O₆
Molecular Weight: 368.38 g/mol
Data Presentation
The structural assignment of this compound is based on the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments. The following tables summarize the quantitative NMR data.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 7.85 | s | |
| 8 | 6.45 | s | |
| 1' | 3.39 | d | 7.0 |
| 2' | 5.25 | t | 7.0 |
| 3' | 6.43 | d | 2.5 |
| 4' | 1.77 | s | |
| 5' | 6.48 | dd | 8.5, 2.5 |
| 6' | 7.10 | d | 8.5 |
| 5-OH | 12.98 | s | |
| 7-OCH₃ | 3.89 | s | |
| 4'' | 1.68 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
| 2 | 152.5 |
| 3 | 122.0 |
| 4 | 180.8 |
| 4a | 105.5 |
| 5 | 158.3 |
| 6 | 109.8 |
| 7 | 162.5 |
| 8 | 93.8 |
| 8a | 157.0 |
| 1' | 112.9 |
| 2' | 156.4 |
| 3' | 102.8 |
| 4' | 157.5 |
| 5' | 106.5 |
| 6' | 131.0 |
| 1'' | 21.5 |
| 2'' | 122.5 |
| 3'' | 131.5 |
| 4'' | 17.9 |
| 5'' | 25.8 |
| 7-OCH₃ | 56.4 |
Experimental Protocols
The following protocols outline the general procedures for acquiring high-quality NMR data for the structure elucidation of this compound.
Sample Preparation
-
Compound Isolation: this compound can be isolated from the stem bark of Erythrina burttii using chromatographic techniques.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆ can also be used depending on the solubility of the compound and the desired resolution of hydroxyl proton signals.
-
Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
2.1. ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
-
Data Processing: Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.
2.2. ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.
-
Data Processing: Apply a line broadening factor (e.g., 1-2 Hz) to the FID before Fourier transformation. Phase and baseline correct the spectrum.
2.3. 2D NMR Spectroscopy
2.3.1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points: Acquire a sufficient number of data points in both dimensions (e.g., 2048 in F2 and 256 in F1).
-
Number of Scans: Typically 2-4 scans per increment are sufficient.
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Spectral Width: Set the ¹H spectral width as in the 1D experiment and the ¹³C spectral width to cover the expected range of protonated carbons.
-
Number of Scans: Typically 2-8 scans per increment.
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.
-
Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Optimization: The experiment should be optimized for a long-range coupling constant of approximately 8 Hz.
-
Number of Scans: Typically 8-16 scans per increment.
Mandatory Visualizations
The following diagrams illustrate the key structural correlations and the workflow for the structure elucidation of this compound.
Caption: Workflow for the NMR-based structure elucidation of this compound.
Caption: Key HMBC correlations for the structural assignment of this compound.
Caption: Key COSY correlations observed in the spectrum of this compound.
References
Application Note: Mass Spectrometry Analysis of 7-O-Methylluteone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the sensitive and selective analysis of 7-O-Methylluteone using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Methodologies for sample preparation, chromatographic separation, and mass spectrometric detection are detailed.
Introduction
This compound is a naturally occurring prenylated isoflavone found in various plant species. As a member of the flavonoid family, it exhibits notable biological activities, including the inhibition of aldehyde reductase. Aldehyde reductase is an enzyme implicated in secondary complications of diabetes, making its inhibitors valuable candidates for therapeutic research. Accurate and robust analytical methods are essential for pharmacokinetic studies, metabolism research, and quality control of natural product extracts containing this compound.
This application note details a validated LC-MS/MS method for the quantification of this compound in biological matrices, offering high selectivity and sensitivity.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)chromen-4-one |
| Molecular Formula | C₂₁H₂₀O₆ |
| Average Molecular Weight | 368.38 g/mol |
| Monoisotopic Mass | 368.1260 Da |
| Structure | A prenylated isoflavone |
| Known Activity | Aldehyde Reductase Inhibitor |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances like proteins and salts that can cause matrix effects and contaminate the LC-MS system.
Protocol 2.1.1: Preparation of Standard Solutions
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions from the stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Store stock and standard solutions at -20°C in amber vials.
Protocol 2.1.2: Extraction from Biological Matrix (e.g., Plasma) This protocol utilizes protein precipitation, a rapid and effective method for cleaning biological samples.
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, ensuring the protein pellet is not disturbed.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[1]
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Chromatographic separation is performed using a reversed-phase C18 column to resolve this compound from other matrix components.[2]
| Parameter | Recommended Setting |
| LC System | UHPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 7 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.[3]
| Parameter | Recommended Setting |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation and Analysis
Expected MRM Transitions and Fragmentation
The protonated molecule [M+H]⁺ of this compound (m/z 369.1) is used as the precursor ion. Collision-induced dissociation (CID) produces characteristic product ions. A common fragmentation pathway for prenylated flavonoids is the neutral loss of the prenyl group.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) |
| This compound | 369.1 | 313.1 | [M+H - C₄H₈]⁺ | 20 |
| This compound | 369.1 | 299.1 | [M+H - C₅H₁₀]⁺ | 25 |
Note: Collision energies should be optimized for the specific instrument used.
Visualizations
Experimental and Logical Workflows
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation of this compound in positive ESI mode.
Caption: Mechanism of aldehyde reductase inhibition by this compound.[4]
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective platform for the quantitative analysis of this compound. The sample preparation protocol is straightforward and effective for biological matrices, while the chromatographic and mass spectrometric conditions are optimized for reliable detection. This application note serves as a valuable resource for researchers in pharmacology, drug metabolism, and natural product analysis who are investigating the properties and disposition of this compound.
References
Application Note: Protocol for Determining the Solubility of 7-O-Methylluteone
Introduction
7-O-Methylluteone is a prenylated isoflavone, a class of compounds with significant interest in pharmaceutical research due to their potential biological activities.[1][2] Understanding the solubility of this compound is a critical first step in the development of viable drug formulations and in vitro biological assays. Poor aqueous solubility can be a major hurdle in drug development, affecting bioavailability and therapeutic efficacy.[3] This application note provides a detailed protocol for determining the thermodynamic and kinetic solubility of this compound in a range of pharmaceutically relevant solvents.
The prenyl group in this compound is known to increase its lipophilicity, which suggests a higher solubility in organic solvents compared to aqueous solutions.[4] This protocol outlines the use of the widely accepted shake-flask method for thermodynamic solubility and a turbidimetric method for high-throughput kinetic solubility screening.
Materials and Methods
Materials
-
This compound (purity >95%)
-
Dimethyl sulfoxide (DMSO), ACS grade
-
Ethanol (200 proof, absolute), ACS grade
-
Methanol, ACS grade
-
Acetonitrile, HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
HPLC system with a UV detector
-
96-well microplates
-
Microplate reader with turbidity measurement capability
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in various solvents.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a different solvent (e.g., DMSO, ethanol, methanol, acetonitrile, PBS, and water).
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the vials to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial, avoiding any solid particles.
-
Centrifuge the aliquots at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining suspended solids.
-
-
Quantification:
-
Carefully collect the clear supernatant.
-
Prepare a series of dilutions of the supernatant with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component).
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
Prepare a standard curve of this compound of known concentrations to quantify the solubility.
-
Protocol 2: Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is used to determine the concentration at which this compound precipitates from a solution when transitioning from a high-solubility organic solvent to an aqueous buffer.
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
In a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Transfer a small, fixed volume of each concentration from the DMSO dilution plate to the corresponding wells of the aqueous buffer plate. This will induce precipitation if the solubility limit is exceeded.
-
-
Turbidity Measurement:
-
Allow the plate to incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).
-
Measure the turbidity (optical density) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the turbidity against the concentration of this compound.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
-
Data Presentation
The quantitative solubility data obtained from the experiments should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility in PBS (µM) |
| DMSO | 25 | N/A | |
| Ethanol | 25 | N/A | |
| Methanol | 25 | N/A | |
| Acetonitrile | 25 | N/A | |
| PBS (pH 7.4) | 25 | ||
| Water | 25 | N/A |
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining solubility.
Hypothetical Signaling Pathway
Flavonoids are known to interact with various cellular signaling pathways. For instance, they can modulate the Nrf2-mediated antioxidant response pathway.[5] The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.
Caption: Nrf2-mediated antioxidant signaling pathway.
Factors Affecting Solubility
The solubility of a compound like this compound is influenced by several interconnected factors.
Caption: Factors influencing this compound solubility.
References
Application Notes and Protocols for In Vitro Experimental Design of 7-O-Methylluteone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vitro evaluation of 7-O-Methylluteone, a prenylated isoflavone with potential therapeutic applications. The following protocols detail experimental designs to investigate its cytotoxic, anti-inflammatory, and antioxidant properties.
General Workflow for In Vitro Evaluation
The following diagram outlines the sequential workflow for a comprehensive in vitro assessment of this compound.
Application Notes and Protocols for Studying the Effects of 7-O-Methylluteone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular effects of 7-O-Methylluteone, a prenylated isoflavone. The protocols detailed below are designed to assess its potential anticancer, anti-inflammatory, and antioxidant properties using established cell culture techniques.
Introduction to this compound
This compound is a prenylated isoflavone that has been isolated from the bark of Erythrina burttii.[1] As a member of the flavonoid family, it is structurally related to compounds known for a wide range of biological activities. Prenylation, the attachment of a prenyl group, is known to enhance the lipophilicity of flavonoids, potentially increasing their interaction with cellular membranes and augmenting their biological effects.[2] While direct studies on this compound are limited, research on similar prenylated isoflavones and extracts from Erythrina species suggests potential antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4]
These protocols will enable researchers to explore the effects of this compound on cell viability, apoptosis, cell cycle progression, and key signaling pathways implicated in cancer and inflammation, such as PI3K/Akt, NF-κB, and Nrf2.
Data Presentation: Efficacy of Flavonoids in Cancer Cell Lines
The following tables summarize the cytotoxic effects of various flavonoids on different cancer cell lines, providing a reference for the potential efficacy of this compound.
Table 1: IC50 Values of Various Flavonoids on Human Cancer Cell Lines
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Isorhamnetin | MDA-MB-231 | Breast Cancer | 55.51 | [5] |
| Genkwanin | MDA-MB-231 | Breast Cancer | 58.54 | [5] |
| Acacetin | MDA-MB-231 | Breast Cancer | 82.75 | [5] |
| Genistein | H460 | Lung Cancer | Dose-dependent inhibition | [6] |
| Genistein | H322 | Lung Cancer | Dose-dependent inhibition | [6] |
| Mappianthone A | HL-60 | Leukemia | 0.16 - 12.68 | [7] |
| Mappianthone A | SMMC-7721 | Liver Cancer | 0.16 - 12.68 | [7] |
| Mappianthone A | A-549 | Lung Cancer | 0.16 - 12.68 | [7] |
| Mappianthone A | MCF-7 | Breast Cancer | 0.16 - 12.68 | [7] |
| Mappianthone A | SW480 | Colon Cancer | 0.16 - 12.68 | [7] |
Table 2: Effects of Isoflavones on Breast Cancer Cell Proliferation
| Isoflavone | Cell Line | Estrogen Receptor (ER) Status | Concentration | Effect | Reference |
| Genistein | MCF-7 | Positive | 0.01–10 µM | Promotes cell growth | [8] |
| Genistein | MCF-7 | Positive | >20 µM | Inhibits cell growth | [8] |
| Genistein | MDA-MB-231 | Negative | >20 µM | Inhibits cell growth | [8] |
| Daidzein | MCF-7 | Positive | Low concentrations | Promotes cell growth | [9] |
| Daidzein | MCF-7 | Positive | High concentrations | Inhibits cell growth | [9] |
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
96-well plates
-
Chosen cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Chosen cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
Chosen cell line
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.[2]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature.[2]
-
Add 400 µL of PI staining solution and incubate for at least 10 minutes.
-
Analyze the samples by flow cytometry.
Western Blot Analysis for Signaling Pathways
This protocol is for analyzing the protein expression and phosphorylation status in key signaling pathways.
Materials:
-
6-well plates
-
Chosen cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-p65, anti-phospho-p65, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualization
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. Many flavonoids have been shown to modulate this pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and is often dysregulated in cancer.
Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is the primary regulator of the cellular antioxidant response.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Soy Isoflavones and Breast Cancer Cell Lines: Molecular Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(1-) | C21H19O6- | CID 86289364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-O-Methylluteone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-O-Methylluteone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a prenylated isoflavone, typically involves a multi-step process. The core isoflavone skeleton is first constructed, followed by prenylation and selective O-methylation. A common route involves the synthesis of the luteone precursor (2',4',5,7-tetrahydroxy-6-(3-methylbut-2-en-1-yl)isoflavone) followed by regioselective methylation of the hydroxyl group at the 7-position.
Q2: What are the key chemical reactions involved in the synthesis of the luteone precursor?
A2: The synthesis of luteone often utilizes modern cross-coupling reactions and rearrangements. Key reactions can include:
-
Suzuki-Miyaura Coupling: To form the C-C bond between the chromone core and the B-ring of the isoflavone. This typically involves the reaction of a 3-iodochromone with a suitably substituted boronic acid.
-
Claisen Rearrangement: To introduce the prenyl group at the C-6 position of the A-ring. This is often achieved by O-prenylation of a hydroxyl group followed by a thermal or catalytically induced rearrangement.
Q3: What methods can be used for the final 7-O-methylation of luteone?
A3: Several methods are available for the O-methylation of flavonoids like luteone. The choice of method can impact yield, regioselectivity, and environmental friendliness.
-
Traditional Methylation: Using hazardous reagents like dimethyl sulfate or methyl iodide with a base. These methods are effective but pose significant health and environmental risks.
-
Green Methylation: A safer and more environmentally friendly approach utilizes dimethyl carbonate (DMC) as both a reagent and a solvent, often in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Enzymatic Methylation: The use of O-methyltransferases (OMTs) offers high regioselectivity, specifically targeting the 7-OH group under mild reaction conditions. This method can significantly reduce the formation of unwanted isomers.
Troubleshooting Guides
Problem 1: Low Yield in the Suzuki-Miyaura Coupling Step for Isoflavone Synthesis
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Catalyst Inactivity | Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) is fresh and handled under inert atmosphere to prevent oxidation. Consider using more robust catalysts like PdCl₂(dppf) or pre-catalysts. | Improved catalytic activity leading to higher conversion rates. |
| Poor Solubility of Reactants | Use a co-solvent system (e.g., Toluene/Ethanol/Water) to ensure all reactants are in solution. Gentle heating can also improve solubility. | A homogeneous reaction mixture, facilitating efficient reaction between the coupling partners. |
| Base Incompatibility | The choice of base is critical. If using carbonates (e.g., K₂CO₃, Cs₂CO₃), ensure they are finely powdered and dry. For base-sensitive substrates, consider milder bases like K₃PO₄. | Optimized reaction pH leading to reduced side reactions and higher yield of the desired isoflavone. |
| Boronic Acid Decomposition | Boronic acids can be unstable. Use freshly prepared or high-purity boronic acids. Store them under inert gas and in a desiccator. | Minimized side reactions from boronic acid decomposition, leading to a cleaner reaction profile and higher yield. |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction stalls, consider adding a fresh portion of the catalyst. | Drive the reaction to completion, maximizing the yield of the coupled product. |
Problem 2: Poor Regioselectivity and Low Yield in the Claisen Rearrangement for Prenylation
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Formation of Multiple Isomers | The Claisen rearrangement can yield both C6 and C8 prenylated isomers. To favor C6 prenylation, consider using a Lewis acid catalyst like BF₃·OEt₂ or a lanthanide catalyst. | Increased formation of the desired C6-prenylated isomer (luteone precursor) over the C8 isomer. |
| Low Reaction Temperature | The Claisen rearrangement is a thermal process. Ensure the reaction is heated to a sufficiently high temperature (often in a high-boiling solvent like N,N-diethylaniline) to overcome the activation energy. Microwave-assisted heating can also be effective. | Accelerated reaction rate and improved yield of the rearranged product. |
| Side Reactions | At high temperatures, side reactions like cyclization or decomposition can occur. Optimize the reaction time and temperature to maximize the yield of the desired product while minimizing byproducts. | A cleaner reaction with fewer impurities, simplifying purification and improving the overall yield. |
| Substrate Decomposition | Polyhydroxylated flavonoids can be sensitive to high temperatures. Protect other hydroxyl groups with suitable protecting groups (e.g., methoxymethyl (MOM) ethers) before performing the rearrangement. The protecting groups can be removed in a subsequent step. | Increased stability of the starting material, leading to a higher yield of the desired product. |
Problem 3: Non-selective Methylation and Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Methylation of Multiple Hydroxyl Groups | Luteone has several hydroxyl groups. To achieve selective 7-O-methylation, consider using protecting groups for the other hydroxyls (e.g., 5-OH, 2'-OH, 4'-OH). Benzyl or silyl protecting groups are common choices. | Formation of a single, desired 7-O-methylated product. |
| Use of a Regioselective Enzymatic Method | Employ an O-methyltransferase (OMT) that specifically targets the 7-OH position of flavonoids. This biocatalytic approach offers high selectivity under mild conditions. | High yield of this compound with minimal formation of other methylated isomers. |
| Incomplete Methylation Reaction | Ensure a stoichiometric excess of the methylating agent (e.g., DMC) and base (e.g., DBU) are used. Monitor the reaction by TLC or LC-MS until the starting material is consumed. | Complete conversion of luteone to this compound. |
| Harsh Reaction Conditions | Strong bases and high temperatures can lead to degradation of the isoflavone core. The DMC/DBU method allows for milder reaction conditions (reflux at 90°C).[1] | Preservation of the product integrity and improved overall yield. |
| Difficult Purification | The product and unreacted starting material may have similar polarities. Use column chromatography with a suitable solvent system (e.g., dichloromethane/methanol gradient) for effective separation. High-performance liquid chromatography (HPLC) can be used for final purification. | Isolation of high-purity this compound. |
Experimental Protocols
Protocol 1: Synthesis of Luteone via Suzuki-Miyaura Coupling and Claisen Rearrangement
This protocol is a generalized procedure based on common synthetic strategies for prenylated isoflavones.
Step 1: Suzuki-Miyaura Coupling to form the Isoflavone Core
-
To a solution of a 6-prenyl-3-iodochromone derivative (1 equivalent) and a suitably protected dihydroxybenzeneboronic acid (1.2 equivalents) in a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ (2 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100°C for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected luteone precursor.
Step 2: Deprotection and Claisen Rearrangement for Prenylation (if not already present at C6)
Note: This step is necessary if the prenyl group is introduced after the isoflavone core is formed.
-
Selectively deprotect the hydroxyl group at the desired position for O-prenylation.
-
React the deprotected isoflavone with prenyl bromide in the presence of a base like K₂CO₃ in a solvent such as acetone to form the O-prenyl ether.
-
Heat the purified O-prenyl ether in a high-boiling solvent (e.g., N,N-diethylaniline) at 180-210°C for several hours to induce the Claisen rearrangement.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and purify the C-prenylated product by column chromatography.
Protocol 2: Regioselective 7-O-Methylation of Luteone using Dimethyl Carbonate (DMC)
This protocol is adapted from a general method for flavonoid methylation.[1]
-
Dissolve luteone (1 equivalent) in dimethyl carbonate (DMC), which acts as both the solvent and the methylating agent.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents per hydroxyl group to be methylated). For selective 7-O-methylation, careful control of stoichiometry and reaction time is crucial, and prior protection of other hydroxyl groups is recommended for optimal results.
-
Heat the reaction mixture to reflux (approximately 90°C) and monitor the progress by TLC. Reaction times can vary from 12 to 72 hours depending on the substrate.[1]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1N HCl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).
Data Presentation
Table 1: Comparison of O-Methylation Methods for Flavonoids
| Methylation Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Traditional | Dimethyl sulfate, K₂CO₃, Acetone | Good to Excellent | Well-established, high reactivity | Highly toxic and carcinogenic reagents, often poor regioselectivity |
| Green (DMC) | Dimethyl carbonate (DMC), DBU | High | Environmentally friendly, non-toxic, milder conditions | Longer reaction times may be required[1] |
| Enzymatic | O-Methyltransferase (OMT), S-adenosyl methionine (SAM) | Variable, can be high | High regioselectivity, mild reaction conditions, environmentally benign | Enzyme availability and stability can be limiting, may require optimization of reaction conditions (pH, temperature) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 7-O-Methylluteone in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 7-O-Methylluteone in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a prenylated isoflavone, a type of flavonoid compound.[1] Like many flavonoids, it is a lipophilic molecule with poor water solubility. This inherent hydrophobicity can lead to precipitation when diluting stock solutions into aqueous cell culture media or assay buffers, resulting in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[2][3] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[2][3]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[2] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal, non-toxic concentration for your specific cells.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
Precipitation upon dilution into aqueous solutions is a common problem with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Optimize your dilution technique: Add the DMSO stock solution to your pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and thorough mixing. Avoid adding the aqueous medium directly to the concentrated DMSO stock.
-
Use a multi-step dilution protocol: A gradual reduction in the solvent concentration can help maintain solubility. A three-step solubilization protocol has been shown to be effective for other hydrophobic molecules and can be adapted for this compound.[4][5]
-
Incorporate a carrier protein: If you are using a serum-containing medium, the serum proteins can help to solubilize the compound. You can try pre-incubating the DMSO stock solution with a small amount of fetal bovine serum (FBS) before the final dilution into the culture medium.[4][5]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder to Create a Stock Solution
Possible Cause: Insufficient solvent volume or inadequate mixing.
Solution:
-
Ensure you are using an appropriate solvent: DMSO is the recommended solvent for initial stock solution preparation.
-
Aid dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
Issue 2: Compound Precipitation in Cell Culture Medium During Working Solution Preparation
Possible Cause: The final concentration of DMSO is too low to maintain the solubility of this compound in the aqueous environment of the cell culture medium.
Solution:
-
Method 1: Direct Dilution with Rapid Mixing
-
Pre-warm your complete cell culture medium to 37°C.
-
Calculate the volume of your this compound DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%, but not exceeding 0.5%).
-
While gently vortexing or swirling the pre-warmed medium, add the DMSO stock solution dropwise. This ensures immediate and thorough mixing, which can prevent localized high concentrations of the compound that are prone to precipitation.
-
-
Method 2: Three-Step Solubilization Protocol (Adapted from a protocol for other hydrophobic compounds) [4][5]
-
Step 1: Prepare a High-Concentration Stock in DMSO. Prepare a 10 mM stock solution of this compound in pure DMSO.
-
Step 2: Intermediate Dilution in Fetal Bovine Serum (FBS). Pre-warm undiluted FBS to approximately 50°C. Dilute the 10 mM DMSO stock solution 1:10 in the pre-warmed FBS to create a 1 mM intermediate stock. Keep this solution warm (around 40°C) to maintain solubility.
-
Step 3: Final Dilution in Cell Culture Medium. Pre-warm your cell culture medium (containing 1% FBS) to 37°C. Perform the final dilution of the 1 mM intermediate stock into the pre-warmed medium to achieve your desired final assay concentration (e.g., 10 µM).
-
Quantitative Data Summary
While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, the following table provides general solubility information for flavonoids and recommended solvent concentrations for cell-based assays.
| Compound Family | Recommended Primary Solvent | Typical Stock Concentration Range | Recommended Final Solvent Concentration in Assay |
| Flavonoids (general) | Dimethyl Sulfoxide (DMSO) | 10 - 50 mM | ≤ 0.5% (v/v) |
| Ethanol | 1 - 10 mM | ≤ 0.5% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Sonicator (optional)
Methodology:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 368.38 g/mol ).
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, incubate the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the tube for short bursts until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution of this compound for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. Crucially, ensure the final concentration of DMSO will be at a non-toxic level for your cells (e.g., ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.
-
Mix the solution thoroughly by gentle pipetting.
-
Immediately add the final working solution to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to differentiate the effects of the compound from any potential effects of the solvent.
Signaling Pathways and Experimental Workflows
Flavonoids are known to modulate various signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. While the specific pathways targeted by this compound are not extensively characterized, related flavonoids have been shown to influence the Nrf2/HO-1, PI3K/Akt, and MAPK signaling pathways.
Caption: Experimental workflow for preparing and using this compound in a cell-based assay.
Caption: Simplified Nrf2/HO-1 signaling pathway potentially modulated by flavonoids.
Caption: Overview of the PI3K/Akt signaling pathway and potential inhibition by flavonoids.
Caption: The MAPK/ERK signaling cascade and potential points of flavonoid interaction.
References
How to prevent degradation of 7-O-Methylluteone in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Methylluteone. The information provided is aimed at preventing its degradation in solution during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected loss of compound activity or concentration | Degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check Solvent Purity: Use high-purity, anhydrous solvents. Impurities can catalyze degradation. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing. 4. Use Freshly Prepared Solutions: Prepare working solutions immediately before use whenever possible. |
| Discoloration of the solution | Oxidation or formation of degradation products. | 1. Inert Atmosphere: Prepare and store solutions under an inert gas (e.g., argon or nitrogen) to minimize oxidation. 2. Solvent Selection: Test the stability of this compound in different solvents to identify the most suitable one for your experiment. 3. pH Control: Buffer the solution to a pH where the compound is most stable. For many isoflavones, neutral to slightly acidic pH is preferable.[1] |
| Precipitation of the compound from solution | Low solubility in the chosen solvent or solvent evaporation. | 1. Solvent Optimization: Consult literature for solubility data or perform solubility tests in various solvents. Consider using a co-solvent system. 2. Control Temperature: Ensure the storage and experimental temperatures are within the solubility limits of the compound. 3. Proper Sealing: Use parafilm or appropriate caps to prevent solvent evaporation, which can lead to increased concentration and precipitation. |
| Inconsistent experimental results | Variable degradation rates between experiments. | 1. Standardize Protocols: Ensure all experimental parameters (e.g., incubation time, temperature, light exposure) are consistent. 2. Include Control Samples: Use a freshly prepared standard of this compound in each experiment to account for any degradation. 3. Monitor Stability: Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: While specific stability data for this compound is limited, general recommendations for isoflavones suggest storing stock solutions at -20°C or -80°C in a tightly sealed, light-protected vial. Aliquoting the stock solution is highly recommended to avoid multiple freeze-thaw cycles.
Q2: Which solvents are best for dissolving and storing this compound?
A2: this compound is a prenylated isoflavone.[2] Isoflavones are typically soluble in organic solvents like DMSO, ethanol, and methanol. The choice of solvent will depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents. For aqueous solutions, the stability can be pH-dependent, and the use of buffers may be necessary.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: Studies on other isoflavones, such as genistein and daidzein, have shown that pH can significantly impact stability.[1] For instance, genistein shows rapid degradation at a pH of 9.[1] It is advisable to maintain a neutral or slightly acidic pH for solutions of this compound to minimize potential degradation. At a physiological pH of 7.3, the major microspecies of this compound is its deprotonated form, this compound(1-).[3]
Q4: Is this compound sensitive to light?
A4: Many flavonoid compounds are light-sensitive. To prevent photochemical degradation, it is best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: How does temperature influence the degradation of this compound?
A5: Elevated temperatures generally accelerate the degradation of isoflavones.[1][4][5] It is recommended to handle solutions at room temperature for the shortest possible time and to store them at low temperatures (-20°C or -80°C) for long-term storage.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method for determining the stability of this compound under specific experimental conditions.
1. Materials:
- This compound (of known purity)
- High-purity solvent(s) (e.g., DMSO, ethanol, buffered aqueous solution)
- HPLC or UHPLC-MS system[6]
- Analytical column suitable for isoflavone analysis (e.g., C18)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Amber vials
2. Procedure:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).
- Prepare Working Solutions: Dilute the stock solution with the test solvent (or buffer) to the final desired concentration for your experiment.
- Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the working solution using a validated HPLC or UHPLC-MS method to determine the initial concentration of this compound.[7] This will serve as your baseline.
- Incubation: Aliquot the remaining working solution into several amber vials and store them under the conditions you wish to test (e.g., different temperatures, light exposures).
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from the incubation condition and analyze its content by HPLC or UHPLC-MS to quantify the remaining this compound.
- Data Analysis: Plot the concentration of this compound as a function of time. This will allow you to determine the degradation rate under the tested conditions.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathway for this compound.
References
- 1. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound(1-) | C21H19O6- | CID 86289364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell-Based Assays with 7-O-Methylluteone
Welcome to the technical support center for researchers utilizing 7-O-Methylluteone in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and variability encountered during experiments. Please note that while this guide focuses on this compound, a prenylated isoflavone, specific experimental data for this compound is limited. Therefore, much of the guidance is based on the broader class of prenylated isoflavones and general principles of cell-based assays with flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
This compound is a prenylated isoflavone, a class of naturally occurring compounds.[1] Prenylated flavonoids are known for their diverse biological activities, including potential anti-cancer, anti-inflammatory, and antioxidant effects, making them subjects of interest in drug discovery and development.[2][3] The prenyl group can increase the lipophilicity and cell membrane affinity of the flavonoid, potentially enhancing its biological activity compared to non-prenylated counterparts.[2]
Q2: I am observing high variability in my cell viability (e.g., MTT, XTT) assay results with this compound. What could be the cause?
High variability in tetrazolium-based viability assays is a common issue when working with flavonoids. Several factors can contribute to this:
-
Direct Reduction of Assay Reagent: Flavonoids, including isoflavones, can directly reduce the tetrazolium salts (MTT, XTT, etc.) to formazan in the absence of viable cells. This leads to a false-positive signal, suggesting higher cell viability than is actually present.
-
Compound Precipitation: this compound, like many isoflavones, may have limited solubility in aqueous cell culture media.[4] Precipitation of the compound can lead to inconsistent concentrations across wells and interfere with spectrophotometric readings.
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can interact with flavonoids, altering their bioavailability and activity.
-
Cell-Type Specific Effects: The metabolic activity and sensitivity to this compound can vary significantly between different cell lines.
Q3: How can I minimize variability in my cell-based assays with this compound?
To improve the reliability of your results, consider the following:
-
Proper Controls: Always include a "compound-only" control (this compound in media without cells) to assess the direct reduction of your viability assay reagent.
-
Alternative Viability Assays: Consider using viability assays that are less prone to interference from reducing compounds, such as CellTiter-Glo® (which measures ATP levels) or a crystal violet assay (which stains total protein).
-
Solubility Assessment: Visually inspect your wells for any signs of compound precipitation. It is crucial to ensure complete solubilization of this compound in your stock solution and final dilutions. The use of a low percentage of DMSO (typically <0.5%) is common, but its final concentration should be tested for cytotoxicity on your specific cell line.
-
Consistent Cell Culture Practices: Maintain consistent cell seeding densities, passage numbers, and growth conditions to minimize biological variability.
Q4: Are there any known signaling pathways affected by this compound or related compounds?
While specific data for this compound is scarce, flavonoids and prenylated isoflavones are known to modulate several key signaling pathways, including:
-
Nrf2 Signaling Pathway: Many flavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[2][5][6]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and metabolism, is another common target of flavonoids.[2][7][8][9]
Further investigation is required to determine the specific effects of this compound on these and other pathways.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | - Visually inspect wells for precipitates under a microscope.- Prepare fresh serial dilutions for each experiment.- Consider using a different solvent or a lower final concentration of DMSO. Test the solvent for toxicity. |
| Direct Assay Interference | - Run a "compound-only" control to quantify background signal.- Switch to a non-tetrazolium-based viability assay (e.g., CellTiter-Glo®, Crystal Violet). |
| Cell Seeding Inconsistency | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette and mix the cell suspension between plating each row. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity. |
Issue 2: Unexpected Increase in "Viability" at High Concentrations
| Potential Cause | Troubleshooting Step |
| Direct Reduction of MTT/XTT | - This is a strong indicator of direct assay interference. Subtract the "compound-only" control values from your experimental values.- Validate findings with an alternative, non-redox-based assay. |
| Compound Autofluorescence | - If using a fluorescence-based assay, check for compound autofluorescence by measuring the signal of a "compound-only" control. |
Quantitative Data
Due to the limited availability of specific data for this compound, the following table presents IC50 values for other structurally related prenylated isoflavones to provide a general reference for expected potency. These values should be considered as a guide and not as a direct substitute for experimentally determined values for this compound.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Broussoflavonol F | HCT116 (Colon) | Not Specified | 1.66 | [10] |
| Broussoflavonol F | HeLa (Cervical) | Not Specified | 17.10 | [10] |
| Broussoflavonol F | HepG2 (Liver) | Not Specified | Not Specified | [10] |
| Broussoflavonol F | MCF-7 (Breast) | Not Specified | Not Specified | [10] |
| 6-Methoxybarbigerone | KB (Oral) | Not Specified | 2.0 | [11] |
| Pachylobin | KB (Oral) | Not Specified | 17.6 | [11] |
| Erybraedin C | Jurkat T (Leukemia) | Not Specified | 17.6 - 28.8 | [12] |
| Mappianthone A & Analogs | HL-60, SMMC-7721, A-549, MCF-7, SW480 | Not Specified | 0.16 - 12.68 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay with Controls for Flavonoid Interference
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include the following controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Medium only.
-
Compound-Only Control: Medium with serial dilutions of this compound (no cells).
-
-
Remove the old medium and add 100 µL of the appropriate treatment or control to each well.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Subtract the absorbance of the "compound-only" control from the corresponding treated wells to correct for direct MTT reduction.
-
Calculate cell viability as a percentage of the vehicle control.
-
Signaling Pathways & Experimental Workflows
Nrf2 Signaling Pathway
Caption: Putative activation of the Nrf2 antioxidant response pathway by this compound.
PI3K/Akt Signaling Pathway
Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.
General Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
References
- 1. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoflavones from Semen Sojae Preparatum Improve Atherosclerosis and Oxidative Stress by Modulating Nrf2 Signaling Pathway through Estrogen-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iwnirz.pl [iwnirz.pl]
- 11. Cytotoxic prenylated isoflavone and bipterocarpan from Millettia pachyloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New cytotoxic prenylated isoflavonoids from Bituminaria morisiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 7-O-Methylluteone Enzyme Inhibition Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 7-O-Methylluteone in enzyme inhibition assays. The information is designed to assist in refining assay conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known target?
This compound is a prenylated isoflavone, a type of flavonoid.[1] Its primary known biological activity is the inhibition of aldehyde reductase (EC 1.1.1.21), an enzyme belonging to the aldo-keto reductase superfamily.[2] This enzyme is involved in various biological processes, including the polyol pathway of glucose metabolism.[2][3][4]
Q2: What is the mechanism of action of aldehyde reductase?
Aldehyde reductase catalyzes the NADPH-dependent reduction of a wide variety of aldehydes and carbonyls, including monosaccharides.[2][3][4] In the polyol pathway, it converts glucose to sorbitol.[3][4] The catalytic mechanism involves the binding of the aldehyde substrate to the enzyme-NADPH complex, followed by a hydride transfer from NADPH to the substrate's carbonyl group to form an alcohol.[2]
Q3: What are the potential applications of inhibiting aldehyde reductase?
The inhibition of aldehyde reductase is a therapeutic strategy for preventing or delaying the progression of diabetic complications.[3] Under hyperglycemic conditions, increased flux through the polyol pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to pathologies such as retinopathy, nephropathy, and neuropathy.[5][6]
Q4: What is a suitable starting concentration range for this compound in an inhibition assay?
Q5: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of isoflavones, this compound is expected to have low water solubility.[8] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[9][10] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in Assay Buffer | Low aqueous solubility of the compound. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too low to maintain solubility. | - Increase the final DMSO concentration in the assay, ensuring it does not exceed a level that inhibits the enzyme (typically < 2%). Run a solvent control to check for effects on enzyme activity. - Consider using a co-solvent to improve solubility. - Prepare fresh dilutions of the compound from the stock solution for each experiment.[9][11] |
| No or Weak Inhibition Observed | The concentration of this compound is too low. The enzyme concentration is too high. The substrate concentration is too high, outcompeting the inhibitor. Incorrect assay conditions (pH, temperature). | - Test a broader and higher concentration range of this compound (e.g., up to 100 µM). - Optimize the enzyme concentration to ensure the reaction is in the linear range. - Determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration around the Km value for inhibition studies.[12] - Ensure the assay buffer pH and temperature are optimal for aldehyde reductase activity (e.g., pH 7.0 at 25°C or 37°C).[13] |
| High Background Signal | Interference from the compound itself (e.g., absorbance at the detection wavelength). Contamination of reagents. Non-enzymatic reaction. | - Run a control with the compound and all assay components except the enzyme to measure any intrinsic absorbance. Subtract this value from the test wells. - Use fresh, high-purity reagents. - Run a blank reaction without the enzyme to check for non-enzymatic substrate conversion. |
| Inconsistent or Irreproducible Results | Pipetting errors. Instability of the compound or enzyme. Variation in incubation times. | - Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[14] - Aliquot and store the enzyme at the recommended temperature to avoid repeated freeze-thaw cycles. Prepare fresh compound dilutions for each experiment. - Use a multichannel pipette for simultaneous addition of reagents and ensure precise timing of incubations.[15] |
| Assay Signal Decreases Over Time (in control wells) | Instability of NADPH or other reagents. | - Prepare NADPH solutions fresh and keep them on ice and protected from light. - Check the stability of all reagents under the assay conditions. |
Experimental Protocols
Aldehyde Reductase Inhibition Assay
This protocol is adapted from general procedures for assaying aldehyde reductase activity with flavonoid inhibitors.[3][13]
1. Materials and Reagents:
-
Purified or recombinant human aldehyde reductase (AKR1B1)
-
This compound
-
DL-Glyceraldehyde or 4-Nitrobenzaldehyde (substrate)
-
NADPH (cofactor)
-
Sodium Phosphate buffer (100 mM, pH 7.0)
-
DMSO (for stock solution)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Preparation of Solutions:
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.0.
-
NADPH Stock Solution (e.g., 20 mM): Dissolve NADPH in water. Prepare fresh and keep on ice.
-
Substrate Stock Solution (e.g., 100 mM DL-Glyceraldehyde): Dissolve in a suitable solvent or buffer.
-
This compound Stock Solution (e.g., 10 mM): Dissolve in DMSO. Store at -20°C.
-
Enzyme Working Solution: Dilute the aldehyde reductase to the desired concentration in cold Assay Buffer immediately before use.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer from the stock solution.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution (final concentration, e.g., 0.1-0.2 mM)
-
Diluted this compound solution or vehicle control (e.g., DMSO at the same final concentration)
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Initiate the reaction by adding the substrate solution (e.g., DL-Glyceraldehyde, final concentration around its Km value).
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.
Quantitative Data Summary
Table 1: Recommended Conditions for Aldehyde Reductase Inhibition Assay
| Parameter | Recommended Condition | Notes |
| Enzyme | Human Aldehyde Reductase (AKR1B1) | |
| Substrate | DL-Glyceraldehyde or 4-Nitrobenzaldehyde | Aromatic aldehydes are generally good substrates.[12] |
| Cofactor | NADPH | Final concentration typically 0.1-0.2 mM.[3][16] |
| Buffer | 100 mM Sodium Phosphate, pH 7.0 | [13] |
| Temperature | 25°C or 37°C | |
| Detection Wavelength | 340 nm (monitoring NADPH depletion) | |
| Vehicle Solvent | DMSO | Final concentration should be kept low (<2%) and consistent across all wells. |
Table 2: Estimated Inhibitory Potency of this compound
| Compound | Target Enzyme | Estimated IC50 Range | Reference Compound IC50 |
| This compound | Aldehyde Reductase | 0.1 µM - 10 µM (Hypothesized) | 2,4,2',4'-tetrahydroxychalcone: 0.16 µM[7] |
Note: The IC50 range for this compound is an estimation based on the activity of other flavonoids against aldehyde reductase, as direct experimental data is not currently available.
Visualizations
Caption: Workflow for the this compound aldehyde reductase inhibition assay.
Caption: The Polyol Pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde Reductase [chem.uwec.edu]
- 3. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Aldose reductase - Wikipedia [en.wikipedia.org]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyol pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substrate specificity of human aldose reductase: identification of 4-hydroxynonenal as an endogenous substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Isolation and Purification of 7-O-Methylluteone
Welcome to the technical support center for the isolation and purification of 7-O-Methylluteone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound?
A1: The main challenges in isolating this compound, a prenylated isoflavone, from natural sources like Erythrina burttii stem bark include:
-
Low abundance: Target compounds often exist in low concentrations within a complex mixture of other secondary metabolites.
-
Structural similarity to other compounds: The presence of other structurally related flavonoids and isoflavonoids can complicate separation.
-
Lipophilicity: The prenyl group increases the lipophilicity of the molecule, which can affect its solubility and chromatographic behavior.
-
Potential for degradation: Phenolic compounds can be sensitive to oxidation and degradation under harsh extraction or purification conditions.
Q2: Which solvents are most effective for the initial extraction of this compound?
A2: Based on protocols for similar prenylated isoflavones from Erythrina species, polar solvents are generally effective for the initial extraction. Commonly used solvents include:
-
Acetone
-
Methanol
-
Ethanol
-
Dichloromethane/Methanol mixtures (e.g., 1:1 v/v)[1]
The choice of solvent will depend on the specific plant material and the desired selectivity of the extraction.
Q3: What chromatographic techniques are best suited for the purification of this compound?
A3: A multi-step chromatographic approach is typically necessary for the purification of this compound. This often involves:
-
Silica Gel Column Chromatography: This is a standard technique for the initial fractionation of the crude extract. A gradient elution with solvents of increasing polarity (e.g., n-hexane to ethyl acetate) is commonly employed.
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for separating compounds based on their molecular size and polarity. It is particularly useful for removing smaller impurities and separating flavonoids.
-
Preparative Thin-Layer Chromatography (PTLC): PTLC is often used as a final purification step to isolate the pure compound from minor impurities.
Q4: How can I monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation of fractions from column chromatography. The use of a UV lamp (at 254 nm and 366 nm) and specific spray reagents (e.g., vanillin-sulfuric acid) can help visualize the separated compounds. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.
Q5: Are there any known signaling pathways modulated by this compound?
A5: Currently, there is limited specific information on signaling pathways directly modulated by this compound. However, prenylated isoflavones as a class have been shown to interact with several key signaling pathways:
-
Peroxisome Proliferator-Activated Receptors (PPARs): Some isoflavones are known to be dual PPARα/γ agonists, which play roles in lipid metabolism and inflammation.[2][3]
-
Aryl Hydrocarbon Receptor (AhR): Isoflavones can act as ligands for AhR, which is involved in regulating xenobiotic metabolism and cell cycle control.[2]
-
Estrogen Receptors (ERs): Prenylated isoflavonoids have been investigated as selective estrogen receptor modulators (phytoSERMs), suggesting they can modulate estrogen signaling pathways.[4]
Further research is needed to elucidate the specific signaling targets of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of this compound.
Guide 1: Low Yield of Crude Extract
| Symptom | Possible Cause | Suggested Solution |
| The amount of dried extract after solvent evaporation is lower than expected. | Inefficient extraction due to improper solvent choice. | Consider using a more polar solvent or a solvent mixture (e.g., dichloromethane/methanol) to improve extraction efficiency.[1] |
| Insufficient extraction time or temperature. | Increase the extraction time or perform the extraction at a slightly elevated temperature (e.g., 40-50°C) with constant agitation. | |
| Improper plant material preparation. | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for solvent penetration. |
Guide 2: Poor Separation in Silica Gel Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Compounds are not separating well and are co-eluting. | Inappropriate solvent system. | Optimize the solvent system by running preliminary TLC experiments with various solvent combinations (e.g., n-hexane/ethyl acetate, chloroform/methanol). |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of sample to silica gel by weight. | |
| Irregular column packing. | Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing followed by wet packing can improve column performance. | |
| Compound degradation on silica gel. | Some phenolic compounds can degrade on acidic silica gel. Consider using deactivated silica gel or an alternative stationary phase like Florisil or alumina. |
Guide 3: Compound is not Eluting from the Column
| Symptom | Possible Cause | Suggested Solution |
| The target compound is retained at the top of the column even with highly polar solvents. | Strong interaction with the stationary phase. | For phenolic compounds that may have strong hydrogen bonding with silica, try adding a small amount of a polar modifier like methanol or acetic acid to the eluent. |
| The compound may have precipitated on the column. | Ensure the sample is fully dissolved in the loading solvent before applying it to the column. |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and purification of this compound, based on the successful isolation of similar compounds from Erythrina species.
Protocol 1: Extraction of this compound from Erythrina burttii Stem Bark
-
Preparation of Plant Material: Air-dry the stem bark of Erythrina burttii at room temperature and then grind it into a fine powder.
-
Extraction:
-
Macerate the powdered stem bark (e.g., 500 g) with acetone at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process with fresh acetone three more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.
-
-
Sample Loading:
-
Dissolve a portion of the crude acetone extract (e.g., 10 g) in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. For example:
-
n-hexane (100%)
-
n-hexane:EtOAc (9:1, 8:2, 1:1, 2:8)
-
EtOAc (100%)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume (e.g., 50 mL).
-
Monitor the fractions by TLC, visualizing the spots under UV light and with a vanillin-sulfuric acid spray reagent.
-
Combine fractions with similar TLC profiles.
-
Protocol 3: Purification by Sephadex LH-20 Chromatography
-
Column Preparation:
-
Swell the Sephadex LH-20 in the desired mobile phase (e.g., methanol or a mixture of dichloromethane and methanol) for several hours.
-
Pack a glass column with the swollen Sephadex LH-20.
-
-
Sample Loading:
-
Dissolve the partially purified fraction from the silica gel column in a small volume of the mobile phase.
-
Apply the sample to the top of the Sephadex column.
-
-
Elution:
-
Elute the column isocratically with the mobile phase (e.g., 100% methanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor by TLC to identify the fractions containing this compound.
-
Protocol 4: Final Purification by Preparative TLC (PTLC)
-
Plate Preparation: Use commercially available preparative TLC plates coated with silica gel 60 F254.
-
Sample Application: Apply the enriched fraction from the Sephadex column as a narrow band onto the PTLC plate.
-
Development: Develop the plate in a suitable solvent system (e.g., chloroform:methanol 95:5) in a saturated chromatography tank.
-
Visualization and Isolation:
-
Visualize the separated bands under UV light.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica gel with a polar solvent like methanol or acetone.
-
Filter and evaporate the solvent to obtain the pure this compound.
-
Data Presentation
Table 1: Quantitative Data for a Typical Isolation of Prenylated Isoflavones from Erythrina Species (Hypothetical Data)
| Purification Step | Starting Material (g) | Fraction/Compound Weight (mg) | Yield (%) | Purity (by HPLC, %) |
| Crude Acetone Extract | 500 (dried bark) | 25,000 | 5.0 | <5 |
| Silica Gel Fraction | 10,000 (crude extract) | 1,200 | 12.0 | ~40 |
| Sephadex LH-20 Fraction | 1,200 | 350 | 29.2 | ~85 |
| Pure this compound | 350 | 80 | 22.9 | >98 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the isolation and purification of this compound.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for poor chromatographic separation.
Potential Signaling Pathways of Prenylated Isoflavones
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for consistent results with 7-O-Methylluteone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving 7-O-Methylluteone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a prenylated isoflavone, a type of flavonoid.[1] It is a derivative of luteone where the hydroxyl group at the 7th position is replaced by a methoxy group.[2] This compound has been isolated from natural sources such as the bark of Erythrina burttii and has been studied for its potential biological activities.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: Current research suggests that this compound can modulate specific cell signaling pathways. For instance, it has been shown to activate the Nrf2/HO-1 signaling pathway, which is involved in the cellular antioxidant response.[3] Like other flavonoids, it may also interact with various protein kinases and lipid kinase signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.[4][5][6][7]
Q3: How should this compound be stored?
A3: As with most flavonoids, this compound should be stored as a solid in a cool, dark, and dry place to prevent degradation. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it should be kept at -20°C or below. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the key physicochemical properties of this compound?
A4: The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C21H20O6 | [2] |
| Molar Mass | 368.38 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| XLogP3 | 4.6 | [2] |
Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates lower water solubility.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
Q: I am not observing the expected biological effect of this compound in my cell-based assays. What could be the cause?
A: Several factors can contribute to a lack of activity. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure the compound has not degraded. Verify storage conditions and consider obtaining a new batch or confirming the purity of your current stock.
-
Solubility Issues: this compound may precipitate in your cell culture medium, reducing its effective concentration. See the "Solubility Problems" section below for detailed guidance.
-
Cell Line Sensitivity: The chosen cell line may not be sensitive to this compound or may lack the specific targets of its action. It is advisable to test a range of concentrations and potentially screen multiple cell lines.
-
Incorrect Dosage: The concentrations used might be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration range. Based on general flavonoid studies, concentrations for in vitro work can range from low micromolar to over 100 µM.
-
Experimental Design: Ensure your positive and negative controls are working as expected.[8] If the positive control fails, it indicates a problem with the assay itself, not necessarily the test compound.[8]
Issue 2: Solubility Problems
Q: My this compound solution is precipitating when added to the cell culture medium. How can I improve its solubility?
A: Precipitation in aqueous media is a common issue with hydrophobic compounds like many flavonoids.[9]
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[10]
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to the aqueous medium, reducing the chance of precipitation.
-
Dilution Method: When diluting the DMSO stock into your medium, add the stock solution to the medium while vortexing or mixing gently to facilitate dispersion and prevent the compound from "crashing out."[9]
-
Serum in Media: The presence of serum (like FBS) can sometimes help to solubilize hydrophobic compounds through protein binding. However, it can also interfere with the compound's activity. Consider this trade-off in your experimental design.
Issue 3: Unexpected Cell Toxicity
Q: I am observing high levels of cell death at concentrations where I expect to see a specific biological effect. What should I do?
A: Unintended cytotoxicity can mask the specific effects of the compound.
-
Solvent Toxicity: First, run a vehicle control with the same final concentration of the solvent (e.g., DMSO) to ensure that the solvent itself is not causing the toxicity.[10]
-
Concentration Range: You may be working at concentrations that are above the cytotoxic threshold for your specific cell line. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cells.
-
Purity of Compound: Impurities in the compound preparation could be contributing to the observed toxicity. Verify the purity of your this compound sample.
Experimental Protocols
Protocol 1: General Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol provides a general method to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity if available.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Recommended Concentration Ranges for in vitro Studies
| Assay Type | Typical Concentration Range | Notes |
| Initial Screening | 1 - 50 µM | A broad range to identify potential activity. |
| Dose-Response | 0.1 - 100 µM (log dilutions) | To determine IC50 or EC50 values. |
| Mechanism of Action | 10 - 25 µM | Often a non-toxic range is used for mechanistic studies. |
Disclaimer: These are generalized ranges based on studies with similar flavonoids. The optimal concentration for this compound must be determined empirically for each cell line and assay.
Visualizations
Caption: A generalized workflow for assessing the bioactivity of this compound in cell-based assays.
Caption: The proposed signaling pathway of this compound activating the Nrf2/HO-1 antioxidant response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-O-Methylluteone Cell Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts when assessing cell proliferation with 7-O-Methylluteone, a flavonoid compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Question: My MTT/XTT assay shows an unexpected increase in cell viability at high concentrations of this compound. What could be the cause?
Answer: This is a common artifact observed with flavonoid compounds.[1] Flavonoids, including this compound, are reducing agents and can directly reduce the tetrazolium salts (MTT, XTT) to formazan, independent of cellular metabolic activity.[1] This chemical reaction leads to a false-positive signal, suggesting increased cell viability when, in fact, the compound may be cytotoxic.
Troubleshooting Steps:
-
Cell-Free Control: Always include a cell-free control where you add this compound at the same concentrations used in your experiment to wells containing only culture medium and the MTT/XTT reagent.[2] A significant color change in these wells indicates direct reduction of the tetrazolium salt by your compound.
-
Alternative Assays: Consider using assays that are less susceptible to interference from reducing compounds. The Sulforhodamine B (SRB) assay, which measures total protein content, or a direct cell counting method like the Trypan Blue exclusion assay are recommended alternatives.[1]
-
Microscopic Examination: Visually inspect the cells under a microscope before adding the solubilization buffer. If the compound is cytotoxic, you should observe morphological changes characteristic of cell death, such as rounding, detachment, or membrane blebbing, which would contradict the high absorbance readings.
Question: I am observing a precipitate in my culture medium after adding the this compound stock solution. How can I resolve this?
Answer: Flavonoids often have poor aqueous solubility, and precipitation can occur when a concentrated stock solution (usually in DMSO) is diluted into the aqueous culture medium.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Determine the maximum concentration of your solvent (e.g., DMSO) that your cells can tolerate without affecting their viability. Then, prepare your this compound stock solution at a concentration that allows you to add the desired final concentration to your cells while keeping the solvent concentration below this toxic threshold.
-
Pre-warm Medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes improve solubility.
-
Increase Final Volume: If possible, increasing the final volume of the culture medium can help to keep the compound in solution.
-
Serial Dilutions: Prepare serial dilutions of your compound in culture medium immediately before adding them to the cells to minimize the time for precipitation to occur.
Question: My crystal violet assay results are inconsistent and show lower staining in treated wells than expected, even at non-toxic concentrations. Why is this happening?
Answer: Some flavonoids have been reported to interfere with the crystal violet assay. This may be due to the flavonoid intercalating into the DNA, which can hinder the binding of crystal violet to the cellular DNA and proteins.
Troubleshooting Steps:
-
Confirm with an Alternative Assay: Corroborate your crystal violet results with an alternative method that does not rely on dye binding to cellular components, such as the SRB assay or Trypan Blue exclusion assay.
-
Optimize Staining and Washing: Ensure that your staining and washing steps are consistent across all plates. Inadequate washing can lead to high background, while over-washing can remove weakly adherent but viable cells.
-
Include Appropriate Controls: Use a positive control for cytotoxicity (e.g., doxorubicin) to ensure the assay is performing as expected. A vehicle control (cells treated with the same concentration of solvent used for the drug) is also essential.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable assay for measuring cell proliferation in the presence of this compound?
A1: The Sulforhodamine B (SRB) assay is highly recommended. It is a colorimetric assay that measures total cellular protein content and is less prone to interference from colored or reducing compounds like flavonoids.[1] The Trypan Blue exclusion assay, which directly counts viable and non-viable cells, is another reliable method.
Q2: How should I prepare my this compound stock solution?
A2: this compound is typically dissolved in an organic solvent like DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When treating cells, the final concentration of DMSO in the culture medium should ideally be below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What controls are essential when performing cell proliferation assays with this compound?
A3: The following controls are crucial:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Untreated Control: Cells grown in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay can detect a decrease in cell viability.
-
Cell-Free Blank (especially for MTT/XTT): Wells containing culture medium, the assay reagent, and this compound at all tested concentrations to check for direct chemical reactions.[2]
-
Medium-Only Blank: Wells with culture medium and the assay reagent to determine the background absorbance.
Q4: Can the color of this compound interfere with colorimetric assays?
A4: Yes, if this compound has a significant color that absorbs light at the same wavelength as the assay's readout, it can interfere. To account for this, you should measure the absorbance of this compound in the culture medium at the assay wavelength and subtract this background from your experimental readings.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for assessing cell viability after treatment with flavonoid compounds.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, untreated, positive control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water or distilled water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.
-
Air Dry: Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Trypan Blue Exclusion Assay Protocol for Adherent Cells
Materials:
-
Trypsin-EDTA
-
Complete culture medium
-
Trypan Blue solution, 0.4% (w/v)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Culture and Treatment: Grow and treat cells with this compound in multi-well plates as per your experimental design.
-
Cell Detachment: Aspirate the culture medium. Wash the cells once with PBS. Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Neutralization: Once cells have detached, add complete culture medium to inactivate the trypsin.
-
Cell Suspension: Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Cell Counting: Load the mixture into a hemocytometer. Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the central grid.
-
Calculate Viability:
-
Percent Viability = (Number of viable cells / Total number of cells) x 100
-
Viable cells/mL = (Number of viable cells / Number of squares counted) x Dilution factor x 10^4
-
Quantitative Data Summary
| Assay Type | Principle | Advantages for Flavonoid Testing | Potential Artifacts with Flavonoids |
| MTT/XTT | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Widely used and commercially available. | High risk of false positives due to direct chemical reduction by flavonoids.[1] |
| SRB | Staining of total cellular protein with sulforhodamine B. | Recommended. Not affected by the reducing properties of flavonoids.[1] | Minimal interference reported. |
| Crystal Violet | Staining of DNA and proteins of adherent cells. | Simple and inexpensive. | Potential for interference through flavonoid-DNA intercalation, leading to inaccurate staining. |
| Trypan Blue | Exclusion of dye by intact cell membranes of viable cells. | Recommended. Direct measure of cell viability and membrane integrity. Not affected by compound's chemical properties. | Manual counting can be subjective and time-consuming. |
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
This compound, as a flavonoid, may influence cell proliferation through various signaling pathways. Two key pathways are the PI3K/Akt/mTOR pathway, which is central to cell growth and survival, and the Nrf2/HO-1 pathway, which is involved in the cellular stress response.
PI3K/Akt/mTOR Signaling Pathway
Flavonoids have been shown to inhibit the PI3K/Akt/mTOR pathway in cancer cells, leading to decreased cell proliferation and induction of apoptosis.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
Nrf2/HO-1 Signaling Pathway
This compound has been shown to activate the Nrf2/HO-1 pathway, which can protect cells from oxidative stress. This can have complex effects on cell proliferation depending on the cellular context.[3]
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Experimental Workflow for Assessing Cell Proliferation with this compound
This workflow outlines the recommended steps to avoid artifacts.
Caption: Recommended workflow for this compound cell proliferation assays.
References
- 1. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vitro Studies of 7-O-Methylluteone
Disclaimer: Information on the in vitro application of 7-O-Methylluteone is limited. The following guidelines are based on established principles for in vitro studies of isoflavones and related compounds. Researchers should use this information as a starting point and perform compound-specific optimization for their experimental systems.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Question: I observed precipitation of this compound after diluting my DMSO stock solution into the aqueous cell culture medium. How can I resolve this?
-
Answer: This is a common issue for hydrophobic compounds like isoflavones. Here are several steps to troubleshoot this problem:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is as low as possible, ideally below 0.5%, and for sensitive cell lines, 0.1% or lower is recommended.[1] Always include a vehicle control with the same final solvent concentration in your experiments.[1]
-
Optimize Stock Solution Concentration: Preparing a very high concentration stock solution may lead to precipitation upon dilution. Try preparing a lower concentration stock solution.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Consider Alternative Solvents: If DMSO is problematic, ethanol can be an alternative, though it may have different effects on your cells.[2][3] Always test the tolerance of your specific cell line to any new solvent.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Question: My experimental results with this compound are highly variable between experiments. What could be the cause?
-
Answer: Inconsistency in results can stem from several factors:
-
Compound Stability: Isoflavones can be unstable in solution, especially when exposed to light or stored at inappropriate temperatures.[4] Prepare fresh dilutions of this compound from a frozen stock for each experiment. Protect stock solutions from light and store them at -20°C or -80°C.[4] Malonylated isoflavones, in particular, can degrade with improper storage.[4]
-
Cell Passage Number and Density: Use cells within a consistent and low passage number range. Cell density at the time of treatment can significantly impact the outcome of viability assays. Optimize and maintain a consistent cell seeding density for all experiments.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the compound.
-
Incubation Time: The effects of isoflavones can be time-dependent. Ensure that the incubation times are precisely controlled and consistent across all experiments.
-
Issue 3: No Observable Effect at Tested Concentrations
-
Question: I am not observing any significant biological effect of this compound at the concentrations I've tested. What should I do?
-
Answer: If you are not seeing an effect, consider the following:
-
Concentration Range: The effective concentration of isoflavones can vary widely depending on the cell type and the endpoint being measured. You may need to test a broader concentration range, from nanomolar to high micromolar or even low millimolar concentrations. For initial screening, a range of 1 µM to 100 µM is often a reasonable starting point for isoflavones.[5][6]
-
Duration of Exposure: Some biological effects may require a longer incubation period to become apparent. Consider extending the treatment duration (e.g., from 24 hours to 48 or 72 hours).
-
Compound Activity: Verify the identity and purity of your this compound sample using analytical techniques like HPLC or mass spectrometry.
-
Cellular Uptake: Consider the possibility of poor cellular uptake of the compound. While generally cell-permeable, the specific uptake kinetics for this compound may vary.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in in vitro studies?
A1: Based on studies with other isoflavones and related flavonoids, a sensible starting point for in vitro experiments is in the micromolar (µM) range.[5][6] We recommend performing a dose-response experiment with a broad range of concentrations, for example, from 0.1 µM to 200 µM, to determine the optimal working concentration for your specific cell line and assay.
Q2: What is the best solvent to dissolve this compound for in vitro use?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving isoflavones for in vitro studies due to its high solubilizing capacity for a wide range of organic compounds and its miscibility with water.[7][8] Cell culture-grade ethanol can also be used. It is crucial to prepare a high-concentration stock solution (e.g., 10-100 mM) in the chosen solvent and then dilute it to the final working concentration in your cell culture medium.
Q3: What is the maximum concentration of DMSO that is safe for cells in culture?
A3: The tolerance of cell lines to DMSO can vary. As a general rule, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5%.[2] For sensitive or primary cell lines, it is advisable to use a final concentration of 0.1% or lower.[2][3] It is imperative to include a vehicle control (medium with the same final concentration of DMSO but without the compound) in all experiments to account for any solvent effects.[1]
Q4: How should I prepare my working solutions of this compound to avoid precipitation?
A4: To minimize the risk of precipitation, avoid adding a small volume of highly concentrated stock solution directly into a large volume of aqueous medium. Instead, perform a serial dilution. For example, if you need a final concentration of 10 µM from a 10 mM stock solution (a 1:1000 dilution), first prepare an intermediate dilution (e.g., 1:100 by adding 1 µL of stock to 99 µL of medium), vortex thoroughly, and then add 100 µL of this intermediate dilution to 900 µL of medium to achieve the final concentration.
Q5: What are the expected biological activities of this compound?
A5: this compound is a hydroxyisoflavone.[9] Based on studies of the closely related compound 7-O-Methylluteolin, it is likely to possess antioxidant and anti-inflammatory properties.[10] It may exert its effects through the activation of the Nrf2/HO-1 signaling pathway.[10][11]
Data Presentation
Table 1: Recommended Starting Concentration Ranges for In Vitro Studies of Isoflavones
| Assay Type | Typical Concentration Range | Incubation Time |
| Cytotoxicity (e.g., MTT) | 1 µM - 200 µM | 24 - 72 hours |
| Antioxidant (e.g., DPPH, ABTS) | 1 µM - 100 µM | Assay dependent |
| Anti-inflammatory (e.g., NO, cytokine) | 1 µM - 50 µM | 24 - 48 hours |
Note: These are general ranges and should be optimized for this compound and the specific experimental setup.
Table 2: Common Solvents for In Vitro Studies of Isoflavones
| Solvent | Recommended Max. Final Concentration | Properties |
| DMSO | ≤ 0.5% (general), ≤ 0.1% (sensitive cells)[2][3] | Highly effective polar aprotic solvent, miscible with water.[7][8] |
| Ethanol | ≤ 0.5% | Can be cytotoxic at higher concentrations; effects vary by cell line.[2][3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a DMSO stock solution. Include a vehicle control (DMSO in medium) and a positive control for cytotoxicity if available.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antioxidant Activity (DPPH Radical Scavenging) Assay
-
Solution Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare various concentrations of this compound in methanol. A known antioxidant like ascorbic acid or Trolox should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add the this compound solutions or controls to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).
Protocol 3: Anti-inflammatory Activity (Nitric Oxide Inhibition) Assay in Macrophages
-
Cell Seeding: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours. Include control wells (cells only, cells + LPS, cells + this compound without LPS).
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of this compound on nitric oxide production.
Mandatory Visualizations
Caption: Nrf2/HO-1 signaling pathway activation by this compound.
Caption: General experimental workflow for in vitro testing.
Caption: Troubleshooting workflow for in vitro experiments.
References
- 1. This compound(1-) | C21H19O6- | CID 86289364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. imtm.cz [imtm.cz]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing 7-O-Methylluteone
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 7-O-Methylluteone. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Upon receipt, this compound, whether in solid/powder form or as a lyophilized product, should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at -20°C. The container should be tightly sealed to prevent moisture absorption and degradation.
Q2: What are the recommended solvents for dissolving this compound?
A: Based on the solubility of similar isoflavones like genistein, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] It is poorly soluble in water. For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it with an aqueous buffer or cell culture medium.
Q3: What is the stability of this compound in solid form and in solution?
A: While specific stability data for this compound is limited, studies on other flavonoids suggest that in solid form, they are generally stable when stored under recommended conditions (cool, dry, dark).[2][3] In solution, the stability can be influenced by the solvent, pH, temperature, and exposure to light. It is advisable to prepare fresh solutions for experiments or store stock solutions at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: What personal protective equipment (PPE) should I use when handling this compound powder?
A: When handling powdered this compound, it is important to use appropriate PPE to avoid inhalation and skin contact.[4][5] This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. Work should be performed in a well-ventilated area, preferably within a chemical fume hood.
Troubleshooting Guides
Problem: The this compound powder is not dissolving completely.
-
Possible Cause: The concentration of the solution may be too high for the chosen solvent.
-
Solution: Try to warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. If the compound still does not dissolve, you may need to use a larger volume of solvent to prepare a more dilute stock solution.
-
-
Possible Cause: The incorrect solvent is being used.
-
Solution: Ensure you are using a recommended solvent such as DMSO or ethanol. As isoflavones are generally poorly soluble in water, attempting to dissolve the powder directly in aqueous solutions will likely be unsuccessful.[1]
-
Problem: I am observing precipitate in my cell culture media after adding the this compound stock solution.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, causing the compound to precipitate.
-
Solution: The final concentration of DMSO in cell culture media should typically be kept below 0.5% to maintain cell viability and prevent compound precipitation. Prepare a more concentrated stock solution so that a smaller volume is needed for the final dilution into the media.
-
-
Possible Cause: The compound has limited solubility in the aqueous environment of the cell culture medium.
-
Solution: After diluting the stock solution into the medium, mix it thoroughly by gentle inversion or pipetting. Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Data Presentation
Table 1: Summary of Handling and Storage Recommendations for this compound (based on data for related isoflavones)
| Parameter | Recommendation | Notes |
| Storage (Solid) | -20°C for long-term storage in a tightly sealed, light-proof container. | Protect from moisture and light. |
| Storage (Solution) | -20°C or -80°C for short-term storage. | Aliquot to avoid repeated freeze-thaw cycles. |
| Recommended Solvents | DMSO, Ethanol | Poorly soluble in water.[1] |
| Stability (General) | Stable in solid form at recommended conditions. Stability in solution is dependent on solvent, pH, and temperature.[2][3] | High temperatures can lead to degradation.[2][3] |
Experimental Protocols
Protocol: Reconstitution and Dissolution of Lyophilized this compound
This protocol provides a general procedure for reconstituting and dissolving lyophilized this compound to prepare a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or water bath
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully open the vial in a chemical fume hood. Using a calibrated micropipette, add the required volume of DMSO to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution of a 1 mg sample with a molecular weight of 368.38 g/mol , add 271.5 µL of DMSO).
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes to dissolve the powder.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Troubleshooting Dissolution: If the powder is not fully dissolved, you can gently warm the solution in a water bath (not exceeding 40°C) for a few minutes or sonicate the vial for a short period.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Mandatory Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting guide for dissolution and dilution issues.
References
Validation & Comparative
Validating the Aldehyde Reductase Inhibitory Activity of 7-O-Methylluteone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential aldehyde reductase inhibitory activity of 7-O-Methylluteone. Due to the limited direct experimental data on this compound, this document leverages data from closely related flavonoid compounds, specifically luteolin derivatives, to contextualize its potential efficacy against aldehyde reductase. This information is presented alongside data for established aldehyde reductase inhibitors to offer a comprehensive overview for researchers in drug discovery and development.
Introduction to Aldehyde Reductase and the Polyol Pathway
Aldehyde reductase (AR) is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2][3] Under normal physiological conditions, this pathway is minor. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[4][5] This accumulation can cause osmotic stress and cellular damage, contributing to the long-term complications of diabetes, including neuropathy, nephropathy, and retinopathy.[3][4][5] Inhibition of aldehyde reductase is therefore a promising therapeutic strategy to mitigate these complications.[1][2]
Comparative Analysis of Aldehyde Reductase Inhibitors
The following table compares the half-maximal inhibitory concentration (IC50) values of several known aldehyde reductase inhibitors and related flavonoid compounds. A lower IC50 value indicates greater potency.
| Compound | Type | Target Enzyme | IC50 Value (µM) | Reference |
| Luteolin-7-O-glucoside | Flavonoid (Luteolin Derivative) | Aldose Reductase | 1.05 | [6] |
| Luteolin-7-O-rutinoside | Flavonoid (Luteolin Derivative) | Aldose Reductase | 2.37 | [6] |
| Epalrestat | Carboxylic acid derivative | Aldose Reductase | 0.098 | [4] |
| Sorbinil | Spirohydantoin derivative | Aldose Reductase | 0.95 | [7] |
| Ponalrestat | Phthalazinone acetic acid | Aldose Reductase | 0.023 | [8] |
| Alrestatin | Benz[de]isoquinoline | Aldehyde Redunctase | ~10 | [1] |
Note: Aldose reductase (ALR2) and aldehyde reductase (ALR1) are highly homologous enzymes. Inhibitors of one often show activity against the other, though selectivity can vary.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of aldehyde reductase inhibitors.
In Vitro Aldehyde Reductase Inhibition Assay
This spectrophotometric assay is a standard method to determine the inhibitory activity of a compound against aldehyde reductase.
Materials:
-
Purified recombinant human or rat lens aldehyde reductase
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer (pH 6.2)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing sodium phosphate buffer, NADPH, and the purified aldehyde reductase enzyme.
-
Add varying concentrations of the test compound to the wells. A control well with no inhibitor should also be prepared.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the initial velocity of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Experimental workflow for determining the IC50 value of an aldehyde reductase inhibitor.
Caption: The Polyol Pathway and the site of action for aldehyde reductase inhibitors.
Conclusion
Based on the potent aldehyde reductase inhibitory activity of related luteolin derivatives, this compound emerges as a compelling candidate for further investigation. The provided experimental protocols offer a clear framework for validating its efficacy. Future studies should focus on obtaining a precise IC50 value for this compound against both aldehyde and aldose reductases to determine its potency and selectivity. Such data will be crucial for its development as a potential therapeutic agent for the prevention and treatment of diabetic complications.
References
- 1. Inhibition of aldehyde reductase by aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibitors and their potential for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis [mdpi.com]
- 6. [PDF] Articles : Aldose Reductase Inhibition by Luteolin Derivatives from Parasenecio pseudotaimingasa | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of organic nitrates of luteolin as a novel class of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of 7-O-Methylluteone and Luteone
For Immediate Release
This guide presents a comparative overview of the bioactive properties of two closely related prenylated isoflavones: 7-O-Methylluteone and luteone. While direct comparative studies are limited, this document synthesizes available data on their individual bioactivities, mechanisms of action, and provides a framework for researchers and drug development professionals to understand their potential therapeutic applications.
Introduction to this compound and Luteone
This compound is a derivative of luteone, where the hydroxyl group at the 7-position is replaced by a methoxy group.[1][2] Luteone itself is a naturally occurring isoflavone found in various plants.[3] Both compounds belong to the flavonoid family, which is well-regarded for a wide range of biological activities.[4] The methylation of flavonoids can significantly alter their physicochemical properties, such as hydrophobicity and metabolic stability, which in turn can influence their bioavailability and biological efficacy.[5] Generally, methylation is thought to enhance the entry of flavonoids into cells and prevent their degradation.[5]
Comparative Bioactivity Data
| Bioactivity | This compound | Luteone | Reference Compound/Assay |
| Aldehyde Reductase Inhibition | Known inhibitor[1][2] | No specific data found | Flavonoids, in general, are known inhibitors of aldehyde reductase.[1][6] |
| Anti-inflammatory Activity | Reduces IL-4, IgE, IL-6, G-CSF, GM-CSF expression[7][8] | Inhibits NF-κB pathway[9] | Luteolin shows a lower IC50 than quercetin in reducing LPS-induced pro-inflammatory cytokine release.[10] |
| Antioxidant Activity | No specific IC50 data found | IC50 of 28.33 µg/mL (as a phospholipid complex) in DPPH assay[11] | Luteolin potently scavenges DPPH free radicals, more so than ascorbic acid and glutathione at lower concentrations.[12] |
| Cytotoxicity | No specific IC50 data found | No specific IC50 data found | The IC50 values of terpenes, another class of natural products, have been shown to be concentration-dependent in cytotoxicity assays.[13] |
Key Bioactivities and Mechanisms of Action
Aldehyde Reductase Inhibition
This compound has been identified as an inhibitor of aldehyde reductase (EC 1.1.1.21).[1][2] This enzyme is implicated in the development of diabetic complications, making its inhibitors potential therapeutic agents.[1][6] While many flavonoids are known to inhibit aldehyde reductase, specific IC50 values for this compound are not reported in the available literature.[1][6] There is currently no specific data on the aldehyde reductase inhibitory activity of luteone.
Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory properties, albeit through potentially different characterized pathways.
This compound: Studies have shown that this compound can suppress the expression of key pro-inflammatory cytokines. In a mouse model of atopic dermatitis, it was found to reduce serum levels of IL-4 and IgE.[7] Furthermore, in TNF-α-stimulated human keratinocytes, it inhibited the mRNA expression of IL-6, G-CSF, and GM-CSF.[8] These findings suggest that this compound may exert its anti-inflammatory effects by modulating cytokine production.
Luteone: The anti-inflammatory mechanism of luteone is linked to the inhibition of the NF-κB signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[10] By inhibiting this pathway, luteone can potentially reduce the production of a wide array of inflammatory mediators.
The methylation at the 7-position in this compound may influence its anti-inflammatory potency and mechanism of action compared to luteone, a hypothesis that warrants further investigation.[3][4]
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties.
Luteone: A study on a luteolin-phospholipid complex demonstrated significant DPPH radical scavenging activity with an IC50 value of 28.33 µg/mL.[11] While this is not pure luteone, it indicates the antioxidant potential of the core structure. The antioxidant activity of flavonoids is often attributed to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals.[12]
This compound: While specific antioxidant activity data for this compound is lacking, it is known to activate the Nrf2/HO-1 pathway.[7] The Nrf2 pathway is a key regulator of cellular antioxidant responses.
Signaling Pathways
The following diagrams illustrate the known signaling pathways modulated by this compound and luteone based on available data for these and closely related flavonoids.
Caption: Signaling pathway of this compound.
Caption: Anti-inflammatory signaling of Luteone.
Experimental Protocols
Detailed experimental protocols for the bioassays mentioned are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Aldehyde Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of test compounds on aldehyde reductase activity.
Methodology:
-
Enzyme Preparation: Aldehyde reductase is purified from a source such as rat or bovine lenses.[1][6]
-
Assay Mixture: The reaction mixture typically contains potassium phosphate buffer (pH 6.2), NADPH, DL-glyceraldehyde (substrate), and the purified enzyme.[1]
-
Inhibition Study: The test compound (this compound or luteone) is pre-incubated with the enzyme before the addition of the substrate.
-
Measurement: The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.[1]
Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
Objective: To assess the anti-inflammatory potential of test compounds by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.[10]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of the test compounds.
Methodology:
-
Reaction Mixture: A solution of DPPH in methanol is prepared.
-
Assay: Various concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
-
IC50 Calculation: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is calculated.[11]
References
- 1. Inhibition of aldose reductases from rat and bovine lenses by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of human lens aldose reductase by flavonoids, sulindac and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
7-O-Methylluteone in Cancer Research: A Comparative Guide to Prenylated Isoflavones
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer research is continually evolving, with a significant focus on natural compounds that offer novel mechanisms of action and potentially reduced toxicity. Among these, prenylated isoflavones have emerged as a promising class of molecules due to their diverse biological activities, including potent anticancer effects. This guide provides a comparative analysis of 7-O-Methylluteone and other significant prenylated isoflavones, supported by experimental data, to aid researchers in navigating this promising area of drug discovery.
Introduction to Prenylated Isoflavones
Isoflavones are a class of polyphenolic compounds, primarily found in legumes, that are structurally similar to estrogens and are thus classified as phytoestrogens. The addition of a prenyl group, a five-carbon isoprenoid unit, to the isoflavone backbone significantly enhances their lipophilicity and, consequently, their interaction with cellular membranes and protein targets. This structural modification often leads to more potent and selective biological activities compared to their non-prenylated counterparts.[1]
This compound: An Understudied Candidate
This compound is a prenylated isoflavone that has been identified in plant species such as Erythrina burttii and Glycyrrhiza uralensis.[2][3] Its structure features a prenyl group at the C-6 position and a methoxy group at the C-7 position of the isoflavone core. While its presence in medicinal plants suggests potential bioactivity, to date, there is a notable lack of published research specifically investigating its anticancer properties. This presents both a challenge and an opportunity for the research community. Based on structure-activity relationship studies of other prenylated isoflavones, the presence of both a prenyl and a methoxy group could confer unique pharmacological properties, making this compound a compelling subject for future cancer research.
Comparative Analysis of Anticancer Activity
To provide a framework for understanding the potential of this compound, this section compares the anticancer activities of other well-studied prenylated isoflavones. The following tables summarize their cytotoxic effects (IC50 values) against various human cancer cell lines.
Table 1: Cytotoxicity of Prenylated Isoflavones Against Human Cancer Cell Lines (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Xanthohumol | MCF-7 (Breast) | 13.3 (48h) | [4] |
| HT-29 (Colon) | >100 (48h) | [4] | |
| A-2780 (Ovarian) | 0.52 (48h) | [4] | |
| PC-3 (Prostate) | <20 | [5] | |
| MDA-MB-231 (Breast) | <20 | [5] | |
| Isoxanthohumol | MCF-7 (Breast) | 15.3 (48h) | [4] |
| HT-29 (Colon) | >100 (48h) | [4] | |
| A-2780 (Ovarian) | >100 (48h) | [4] | |
| PC-3 (Prostate) | <20 | [5] | |
| MDA-MB-231 (Breast) | <20 | [5] | |
| 6-Prenylnaringenin | T-47D (Breast) | 8.0 | [5] |
| MDA-MB-231 (Breast) | 33.3 | [5] | |
| PC-3 (Prostate) | 15.2 | [5] | |
| Daphnegiravone D | Hep3B (Hepatocellular) | Not specified | [6] |
| HepG2 (Hepatocellular) | Not specified | [6] | |
| Erysenegalensein E | CCRF-CEM (Leukemia) | 1.9 | [7] |
| Erysenegalensein M | CCRF-CEM (Leukemia) | 2.5 | [7] |
| Alpinumisoflavone | CCRF-CEM (Leukemia) | 3.1 | [7] |
| Derrone | CCRF-CEM (Leukemia) | 4.2 | [7] |
| Warangalone | CCRF-CEM (Leukemia) | 5.8 | [7] |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Mechanisms of Anticancer Action
Prenylated isoflavones exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation. These effects are often mediated through the modulation of key signaling pathways.
Induction of Apoptosis
Apoptosis is a critical process for eliminating damaged or cancerous cells. Many prenylated isoflavones have been shown to trigger this process in cancer cells.
Caption: General pathway of apoptosis induction by prenylated isoflavones.
Studies on compounds like daphnegiravone D have demonstrated the cleavage of caspase-3 and PARP, key executioners of apoptosis, in hepatocellular carcinoma cells.[6] Similarly, isoflavones from Glycyrrhiza iconica have been shown to induce apoptosis through caspase activation.[8]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. Prenylated isoflavones can halt the cell cycle at specific checkpoints, preventing cancer cells from replicating.
Caption: Inhibition of cell proliferation via cell cycle arrest.
For instance, daphnegiravone D induces G0/G1 arrest in liver cancer cells by downregulating the expression of cyclin E1, CDK2, and CDK4.[6] Other prenylated flavonoids have also been reported to cause cell cycle arrest at different phases, highlighting a common mechanistic theme.[9]
Modulation of Signaling Pathways
The anticancer effects of prenylated isoflavones are often underpinned by their ability to interfere with critical intracellular signaling pathways that regulate cell survival, proliferation, and metastasis.
Caption: Modulation of key cancer-related signaling pathways.
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in many cancers, promoting cell survival and proliferation. Flavonoids, including prenylated isoflavones, are known to target and inhibit this pathway.[10][11]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of cell growth and division. Daphnegiravone D has been shown to induce apoptosis and cell cycle arrest through the p38/JNK MAPK pathways.[6][12]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Xanthohumol is one of the prenylated flavonoids that has been shown to inhibit NF-κB signaling.[9]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Western Blot
This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against apoptosis-related proteins such as caspases, PARP, and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: After treatment with the test compound, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which is proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
Prenylated isoflavones represent a rich source of potential anticancer agents with diverse mechanisms of action. While compounds like xanthohumol and others have been the subject of extensive research, this compound remains a largely unexplored molecule. The structural features of this compound, particularly the presence of both a prenyl and a methoxy group, suggest that it may possess unique and potent anticancer activities.
Future research should focus on:
-
Synthesis and Isolation: Developing efficient methods for the synthesis or isolation of this compound to enable comprehensive biological evaluation.
-
In Vitro Screening: Assessing the cytotoxicity of this compound against a broad panel of cancer cell lines to identify sensitive cancer types.
-
Mechanistic Studies: Elucidating the mechanisms of action of this compound, including its effects on apoptosis, the cell cycle, and key cancer-related signaling pathways.
-
In Vivo Studies: Evaluating the antitumor efficacy and safety of this compound in preclinical animal models of cancer.
By systematically investigating understudied compounds like this compound, the scientific community can continue to unlock the therapeutic potential of natural products in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antiproliferative and cytotoxic effects of prenylated flavonoids from hops (Humulus lupulus) in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Holdings: A new Prenylated Flavonoid induces G0/G1 arrest and apoptosis through p38/JNK MAPK pathways in Human Hepatocellular Carcinoma cells [busca.umc.cl]
Cross-Validation of 7-O-Methylluteone's Biological Activity: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activity of 7-O-Methylluteone across different cell lines. This document synthesizes available experimental data to facilitate further investigation into the therapeutic potential of this natural flavonoid.
This compound, a methylated derivative of the flavonoid luteolin, has garnered scientific interest for its potential anti-inflammatory, antioxidant, and anti-cancer properties. This guide offers a cross-validation of its activity by comparing its effects in various cell line models, providing researchers with a baseline for future studies. Due to the limited availability of direct comparative studies on this compound across a wide range of cell lines, data on its parent compound, luteolin, is included to provide a broader context for its potential biological activities.
Comparative Analysis of Biological Activity
The following tables summarize the observed biological activities of this compound and, for comparative purposes, its parent compound luteolin in various human and murine cell lines.
Table 1: Anti-inflammatory and Anti-atopic Activity of this compound
| Cell Line | Cell Type | Activity Measured | Key Findings |
| HaCaT | Human Keratinocyte | Inhibition of pro-inflammatory cytokine expression (TNF-α-induced) | Treatment with this compound (referred to as luteolin 7-methyl ether) at 12.5 µM and 25 µM significantly reduced the mRNA expression of IL-6, G-CSF, and GM-CSF.[1][2] |
| RBL-2H3 | Rat Basophilic Leukemia | Inhibition of IL-4 expression (TNF-α-induced) | This compound was found to significantly inhibit the expression of IL-4, a key cytokine in atopic dermatitis.[1] |
| HepG2 | Human Hepatocellular Carcinoma | Antioxidant activity | This compound activated the Nrf2/HO-1 signaling pathway in tBHP-stimulated HepG2 cells, indicating antioxidant effects. |
Table 2: Comparative Cytotoxicity of Luteolin in Human Cancer Cell Lines
No direct comparative cytotoxicity data for this compound across a wide range of cancer cell lines was identified in the reviewed literature. The following data for its parent compound, luteolin, is provided for context.
| Cell Line | Cancer Type | IC50 (µM) for Luteolin |
| A549 | Lung Carcinoma | >100 |
| Hela | Cervical Carcinoma | ~50 |
| MCF-7 | Breast Adenocarcinoma | ~40 |
| AGS | Gastric Adenocarcinoma | >100 |
| MGC-803 | Gastric Adenocarcinoma | >100 |
| Caco-2 | Colorectal Adenocarcinoma | >100 |
| HepG2 | Hepatocellular Carcinoma | >100 |
Data from a study investigating the synergistic effects of luteolin with chemotherapeutic drugs. The IC50 values represent the activity of luteolin alone.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments cited in the literature concerning the activity of this compound and related flavonoids.
Cell Culture and Maintenance
-
Cell Lines: HaCaT, RBL-2H3, and various cancer cell lines (e.g., A549, HeLa, MCF-7) are maintained in appropriate culture media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the control vehicle (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Anti-inflammatory Assay (Cytokine Expression by RT-qPCR)
-
Cell Seeding and Treatment: Cells (e.g., HaCaT) are seeded in 6-well plates. Once confluent, they are pre-treated with this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent (e.g., 10 ng/mL TNF-α).
-
RNA Extraction: After the desired incubation period (e.g., 24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for the target cytokines (e.g., IL-6, G-CSF, GM-CSF) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression of the target genes is calculated using the 2^-ΔΔCt method.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the activity of this compound.
Conclusion and Future Directions
The available evidence suggests that this compound is a biologically active flavonoid with notable anti-inflammatory and antioxidant properties, demonstrated in keratinocyte, mast cell, and hepatocyte cell lines. Its mechanism of action appears to involve the modulation of key signaling pathways such as Nrf2/HO-1 and NF-κB.
However, to fully elucidate the therapeutic potential of this compound, further research is warranted. Specifically, comprehensive studies directly comparing its activity across a broader panel of cell lines, including a variety of cancer cell types, are needed. Determining the IC50 values for cytotoxicity and other biological activities in a systematic manner will be crucial for establishing its selectivity and potency. Such data will be invaluable for guiding future preclinical and clinical investigations into this compound as a potential therapeutic agent.
References
7-O-Methylluteone: A Comparative Analysis Against Known Aldehyde Reductase Inhibitors
For Immediate Release: November 20, 2025
[City, State] – In the continuous search for potent and selective inhibitors of aldehyde reductase, a key enzyme implicated in diabetic complications, the isoflavone 7-O-Methylluteone has emerged as a compound of interest. This guide provides a comprehensive comparison of this compound with established aldehyde reductase inhibitors, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Aldehyde reductase (AR), a member of the aldo-keto reductase superfamily, plays a crucial role in the polyol pathway, where it catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway leads to sorbitol accumulation, causing osmotic stress and subsequent cellular damage in various tissues, contributing to diabetic neuropathy, nephropathy, and retinopathy. Therefore, the inhibition of aldehyde reductase is a promising therapeutic strategy for mitigating these complications.
Quantitative Comparison of Inhibitory Activity
For a comprehensive comparison, the following table summarizes the IC50 values of well-characterized aldehyde reductase inhibitors from various chemical classes.
| Inhibitor Class | Compound | IC50 (µM) | Source Organism/Enzyme |
| Flavonoid | This compound | Data not available | Rat Lens Aldose Reductase (activity reported) |
| Flavonoid | Hirsutrin | 4.78 | Rat Lens Aldose Reductase[1][2][3] |
| Flavonoid | 3'-Methoxyhirsutrin | 5.67 | Rat Lens Aldose Reductase[2] |
| Flavonoid | Quercetin | 6.92 | Rat Lens Aldose Reductase[2] |
| Spirohydantoin | Sorbinil | ~10-8 M range | Rat Kidney Aldehyde Reductase[4] |
| Acetic Acid Derivative | Alrestatin | ~10-5 M range | Rat Kidney Aldehyde Reductase[4] |
| Acetic Acid Derivative | Ponalrestat | Ratio of IC50 (ALR/AR) > 119 | Rat Kidney Aldehyde Reductase vs. Rat Lens Aldose Reductase[4] |
| Imidazolidinedione | AL-1576 | ~10-8 M range | Rat Kidney Aldehyde Reductase[4] |
Experimental Protocols
The determination of aldehyde reductase inhibitory activity is crucial for the evaluation of potential therapeutic agents. A generalized and widely accepted experimental protocol is detailed below.
In Vitro Aldehyde Reductase Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of aldehyde reductase by monitoring the oxidation of the cofactor NADPH.
Materials:
-
Enzyme: Partially purified or recombinant aldehyde reductase (e.g., from rat lens or human recombinant).
-
Buffer: 0.067 M Sodium Phosphate Buffer (pH 6.2).
-
Cofactor: 0.3 mM NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form).
-
Substrate: 10 mM DL-Glyceraldehyde.
-
Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known aldehyde reductase inhibitor (e.g., Quercetin).
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
Procedure:
-
Preparation of Reaction Mixture: In a 1.0 mL cuvette, combine the sodium phosphate buffer, NADPH solution, and the enzyme preparation.
-
Addition of Inhibitor: Add the test compound at various concentrations to the reaction mixture. For the control group, an equivalent volume of the solvent is added.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (DL-Glyceraldehyde) to the cuvette.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of 3-5 minutes. The rate of NADPH oxidation is proportional to the aldehyde reductase activity.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against different concentrations of the test compound.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Aldose reductase inhibitory activity of compounds from Zea mays L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of aldehyde reductase by aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 7-O-Methylluteone and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-O-Methylluteone and its analogs, focusing on their potential as therapeutic agents. Due to the limited availability of direct comparative studies on a synthesized series of this compound analogs, this document synthesizes data from research on closely related prenylated and methoxylated isoflavones to infer the SAR. The information is presented to guide future research and drug discovery efforts in this area.
Overview of this compound
This compound is a prenylated isoflavone found in nature, for instance, in the bark of Erythrina burttii.[1] Its chemical structure features a 7-methoxy group and a 6-prenyl group on the A-ring of the isoflavone core. These structural motifs are crucial for its biological activities, which are believed to include anticancer, antioxidant, and anti-inflammatory effects. The closely related compound, 7-O-Methylluteolin, has been shown to exert anti-atopic dermatitis effects by activating the Nrf2/HO-1 signaling pathway.
Comparative Biological Activity
While a comprehensive dataset for a series of this compound analogs is not available in the literature, we can analyze the effects of structural modifications based on studies of similar flavonoid compounds. The following tables summarize the anticancer and antioxidant activities of various relevant flavonoids, which can help in predicting the SAR for this compound analogs.
Anticancer Activity
The cytotoxic effects of flavonoids are often evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for this activity, with lower values indicating higher potency.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Key Structural Features Influencing Activity |
| Methoxyflavones | |||
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | 3.71 | Increased methoxylation on the A-ring appears to enhance cytotoxicity. |
| Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF) | MCF-7 | 4.9 | |
| 5,7-dihydroxy-3,6,4′-TMF | A2058 (Melanoma) | 3.92 | Hydroxyl and methoxy group positioning is critical for activity. |
| 5,7,5′-trihydroxy-3,6,3′,4′-TeMF | A2058 (Melanoma) | 8.18 | |
| Prenylated Isoflavones | |||
| 6,8-diprenlygenistein | S. iniae (antibacterial) | 1.95-15.63 µg/mL | D-prenylation significantly enhances antibacterial activity compared to mono-prenylation.[2] |
| Mono-prenylated isoflavones | S. iniae (antibacterial) | >31.25 µg/mL | [2] |
| Chalcone-Like Agents | |||
| Compound 4a (7-hydroxy, 3-bromo-4-hydroxy-5-methoxy on benzylidene) | K562, MDA-MB-231, SK-N-MC | ≤ 3.86 µg/mL | A free 7-hydroxyl group is more favorable for activity than a 7-alkoxy group.[3] |
| Compound 4b (7-butoxy, phenolic hydroxy) | K562, MDA-MB-231, SK-N-MC | ≤ 6.2 µg/mL | [3] |
General Structure-Activity Relationship Insights for Anticancer Activity:
-
Prenylation: The presence and number of prenyl groups significantly influence cytotoxicity. Diprenylation often leads to higher activity than monoprenylation.[2] The position of the prenyl group is also crucial.
-
Hydroxylation and Methoxylation: The number and position of hydroxyl and methoxy groups on the flavonoid skeleton are critical determinants of anticancer activity. A free hydroxyl group at the C-7 position appears to be more favorable for cytotoxicity than an alkoxy group in some chalcone-like structures.[3] The pattern of methoxylation on the A and B rings can significantly impact potency.
-
Other Substitutions: The introduction of other functional groups, such as halogens, can also modulate anticancer activity.
Antioxidant Activity
The antioxidant capacity of flavonoids is often measured by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).
| Compound/Analog Class | Assay | IC50 (µM) or Activity | Key Structural Features Influencing Activity |
| 7-methoxyisoflavanone analogs | DPPH Radical Scavenging | Diarylchromanone 6b showed potential antioxidant activity. | The specific substitutions on the diarylchromanone scaffold determine the antioxidant potential. |
| Trihydroxyflavones | DPPH Radical Scavenging | EC50 values between 10–50 µM | The ortho-dihydroxy group in the B-ring is an important fragment for antioxidant activity.[4] |
| Prenylated Isoflavones | Radical Scavenging | The C-H bond of the prenyl substituent is a favorable site for trapping free radicals.[5] | The prenyl group contributes significantly to the antioxidant activity.[5] |
General Structure-Activity Relationship Insights for Antioxidant Activity:
-
Prenyl Group: The prenyl substituent is a key contributor to the radical scavenging activity of isoflavones.[5]
-
Hydroxyl Groups: The presence of hydroxyl groups, particularly an ortho-dihydroxy configuration on the B-ring, is a major determinant of antioxidant capacity.[4]
-
Methoxy Groups: While methoxylation can enhance other biological activities, it may decrease the radical scavenging ability compared to the corresponding hydroxylated flavonoids.
Signaling Pathway Modulation
7-O-Methylluteolin, a compound structurally similar to this compound, has been shown to activate the Nrf2/HO-1 signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress and inflammation.
Caption: Nrf2/HO-1 signaling pathway activated by this compound analogs.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or inducers like 7-O-Methylluteolin, this complex dissociates, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of antioxidant and cytoprotective enzymes like Heme Oxygenase-1 (HO-1). This results in a protective cellular response against inflammation and oxidative damage. The ability of this compound and its analogs to modulate this pathway is a key area for further investigation.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of flavonoid compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH assay is a common and straightforward method for determining the free radical scavenging activity of antioxidants.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., methanol or ethanol)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well plates or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compounds and the positive control in the solvent.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a fixed volume of the DPPH solution (e.g., 20 µL of sample to 180 µL of DPPH solution). A blank containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance of the DPPH solution indicates the radical scavenging activity of the compound.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.
Conclusion and Future Directions
The available evidence suggests that this compound and its analogs are a promising class of compounds with potential anticancer and antioxidant activities. The structure-activity relationships, inferred from related flavonoid classes, highlight the importance of the prenyl group and the pattern of hydroxylation and methoxylation for their biological effects. The modulation of the Nrf2/HO-1 signaling pathway represents a key mechanism of action that warrants further investigation.
To fully elucidate the therapeutic potential of this compound class, future research should focus on the systematic synthesis and biological evaluation of a series of this compound analogs. Such studies would provide direct comparative data and allow for a more precise determination of the structure-activity relationships, paving the way for the rational design of more potent and selective drug candidates.
References
- 1. Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors | MDPI [mdpi.com]
- 2. Synthesis and biological evaluation of novel luteolin derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicty and radical modulating activity of isoflavones and isoflavanones from Sophora species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR Study on Estrogen Receptor α/β Activity of (Iso)flavonoids: Importance of Prenylation, C-Ring (Un)Saturation, and Hydroxyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Anti-Inflammatory Findings of 7-O-Methylluteone in an In Vivo Model of Atopic Dermatitis
A Comparative Guide for Researchers
The journey from promising in vitro results to validated in vivo efficacy is a critical step in drug development. This guide provides a comprehensive comparison of the in vitro anti-inflammatory and antioxidant activities of 7-O-Methylluteone with its performance in a preclinical in vivo model of atopic dermatitis. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting similar validation studies.
From Cell Culture to Preclinical Model: A Comparative Overview
This compound, a naturally occurring flavonoid, has demonstrated notable anti-inflammatory and antioxidant properties in cell-based assays. In vitro studies have shown its ability to modulate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses. The subsequent validation in a 2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model confirms these findings in a complex biological system, showcasing a significant reduction in inflammatory markers and clinical signs of the disease.
Comparative Efficacy Data
The following tables summarize the quantitative data from both in vitro and in vivo experiments, providing a clear comparison of this compound's performance against a vehicle control and highlighting its dose-dependent effects.
Table 1: In Vitro and In Vivo Anti-Inflammatory Effects of this compound
| Parameter | In Vitro/In Vivo Model | Treatment Group | Result | Percentage Change vs. Control |
| Nrf2 Activation | tBHP-induced HepG2 cells | This compound | Dose-dependent inhibition of Nrf2 activation | Not specified |
| Serum IL-4 Levels | DNCB-induced SKH-1 hairless mice | 0.1% this compound | Reduction in IL-4 levels | -56%[1] |
| 1% this compound | Reduction in IL-4 levels | -42%[1] | ||
| Serum IgE Levels | DNCB-induced SKH-1 hairless mice | 0.1% this compound | Reduction in IgE levels | -26%[1] |
| 1% this compound | Reduction in IgE levels | -23%[1] |
Table 2: Comparison with Other Flavonoids in In Vivo Atopic Dermatitis Models
| Flavonoid | In Vivo Model | Key Findings | Reference |
| Quercetin | MC903-induced AD mouse model | Reduced expression of CCL17 and CCL22, regulated mast cells and Th1/Th2 cells.[2] | [2] |
| Naringenin | Not specified | Decreased atopic dermatitis skin lesions by inhibiting IFN-γ formation and reducing infiltration of immune cells.[2] | [2] |
| Chrysin | DNCB/Dermatophagoides extract-induced AD | Decreased mast cell infiltration, reduced serum histamine, and suppressed Th1, Th2, and Th17 inflammatory responses.[2] | [2] |
| Liquiritigenin | Not specified | Decreased redness and swelling of lymph nodes, and reduced expression of IL-4, IL-5, IL-13, and TNF-α.[3] | [3] |
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of research findings. Below are the methodologies for the key experiments cited in this guide.
In Vivo DNCB-Induced Atopic Dermatitis Model
This protocol describes the induction of atopic dermatitis-like skin lesions in mice using 2,4-dinitrochlorobenzene (DNCB).
Animals: SKH-1 hairless mice are commonly used for this model.[1]
Sensitization Phase:
-
On day 0, the dorsal skin of the mice is shaved.
-
A 1% DNCB solution (in a 3:1 acetone:olive oil vehicle) is applied to the shaved dorsal skin to sensitize the immune system.[4]
Challenge Phase:
-
Starting from day 7, a 0.5% DNCB solution is repeatedly applied to the same area of the dorsal skin three times a week for several weeks to elicit an inflammatory response.[5]
-
The development of atopic dermatitis-like symptoms, such as erythema, edema, and dryness, is monitored.
Treatment:
-
Topical application of this compound (e.g., at 0.1% and 1% concentrations) or a vehicle control is administered to the lesioned skin area, typically daily, starting from a specific time point after the initial challenge.[1]
Outcome Measures:
-
Clinical Score: Severity of skin lesions is scored based on visual assessment of erythema, edema, excoriation, and dryness.
-
Histological Analysis: Skin biopsies are collected for histological examination to assess epidermal thickness and immune cell infiltration (e.g., mast cells).[1]
-
Serum Analysis: Blood samples are collected to measure the levels of inflammatory biomarkers such as IgE and IL-4 using ELISA.[1]
-
Molecular Analysis: Skin tissue can be processed to analyze the expression of proteins involved in the Nrf2/HO-1 pathway via Western blot or immunohistochemistry.[1]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Conclusion
The presented data provides a clear example of the successful validation of in vitro findings for this compound in a relevant in vivo model. The consistent anti-inflammatory and antioxidant effects observed across both experimental systems underscore the therapeutic potential of this flavonoid for atopic dermatitis. This guide serves as a framework for researchers aiming to bridge the gap between in vitro discoveries and in vivo validation, emphasizing the importance of robust experimental design, detailed protocols, and clear data presentation.
References
- 1. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Promising Natural Compounds in the Prevention and Treatment of Selected Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Reproducibility of 7-O-Methylluteone Bioactivity Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-O-Methylluteone, a flavonoid found in various medicinal plants, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] As with any bioactive compound, the reproducibility of experimental findings is crucial for its validation and potential translation into clinical applications. This guide provides a comparative analysis of published data on the bioactivity of this compound, focusing on its anti-inflammatory and anticancer effects. By presenting quantitative data, detailed experimental protocols, and associated signaling pathways, this document aims to offer an objective overview for researchers, scientists, and drug development professionals, highlighting the current state of reproducibility in the study of this compound.
Anti-inflammatory Activity of this compound
The anti-inflammatory properties of this compound have been investigated in different experimental models. The following table summarizes the quantitative data from key studies. A direct comparison of the results is challenging due to the different model systems and endpoints used, underscoring a need for standardized assays to robustly assess reproducibility.
| Study Reference | Compound Name Used | Biological System | Assay | Key Quantitative Results |
| Kim et al. | 7-O-methylluteolin | DNCB-induced SKH-1 hairless mice (in vivo) | ELISA | Reduction of serum IL-4 levels by 56% (0.1% treatment) and 42% (1% treatment). Reduction of serum IgE levels by 26% (0.1% treatment) and 23% (1% treatment).[2] |
| Lee et al. | Luteolin 7-methyl ether | TNF-α-treated HaCaT cells (in vitro) | qRT-PCR | Reduction of IL-6 mRNA expression by approximately 52% at a concentration of 12.5 μM.[3] |
Experimental Protocols
Kim et al. - In vivo Atopic Dermatitis Model:
-
Animal Model: SKH-1 hairless mice.
-
Induction of Atopic Dermatitis: 2,4-dinitrochlorobenzene (DNCB) was used to induce atopic dermatitis-like skin lesions.
-
Treatment: 7-O-Methylluteolin (7-ML) was topically applied.
-
Cytokine Measurement: Serum levels of Interleukin-4 (IL-4) and Immunoglobulin E (IgE) were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[2]
Lee et al. - In vitro Inflammation Model:
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Inflammation Induction: Cells were treated with Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response.
-
Treatment: Cells were pre-treated with Luteolin 7-methyl ether.
-
Gene Expression Analysis: The mRNA expression levels of Interleukin-6 (IL-6) were determined by quantitative real-time polymerase chain reaction (qRT-PCR).[3]
Anticancer Activity of this compound
The anticancer potential of this compound has been evaluated in vitro. The following table presents the available quantitative data. The limited number of studies with comparable endpoints makes it difficult to assess the reproducibility of its anticancer activity at present.
| Study Reference | Compound Name Used | Cell Line | Assay | IC50 Value |
| Benchchem | Hydroxygenkwanin (7-O-Methylluteolin) | A549 (Human lung cancer) | MTT Assay | ~22 μM[1] |
Experimental Protocol
Benchchem - In vitro Cytotoxicity Assay:
-
Cell Line: A549 human lung cancer cells.
-
Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Method: A549 cells were treated with varying concentrations of Hydroxygenkwanin. After a specified incubation period, MTT reagent was added to the cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, was then calculated.[1]
Signaling Pathways Modulated by this compound and Related Flavonoids
Flavonoids, including this compound, exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate key pathways implicated in the bioactivity of these compounds.
Caption: Nrf2/HO-1 Signaling Pathway Activation.
Caption: Canonical NF-κB Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Conclusion and Future Directions
The available data suggests that this compound possesses anti-inflammatory and anticancer properties. However, the current body of literature is limited, and the studies employ diverse experimental systems and methodologies. This heterogeneity makes a direct assessment of the reproducibility of its bioactivity challenging.
To establish a more robust understanding of this compound's therapeutic potential, future research should focus on:
-
Standardized Assays: Utilizing standardized in vitro and in vivo models and common endpoints (e.g., IC50 values for nitric oxide inhibition in RAW264.7 macrophages for anti-inflammatory activity, and IC50 values in a panel of well-characterized cancer cell lines for anticancer activity) would facilitate direct comparison of results across different studies.
-
Head-to-Head Comparative Studies: Directly comparing the bioactivity of this compound with its parent compound, luteolin, and other related flavonoids within the same experimental setup would provide valuable insights into the structure-activity relationship.
-
Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying the bioactivities of this compound will help in identifying reliable biomarkers for its effects.
References
- 1. Luteolin 7-methyl ether | 20243-59-8 | Benchchem [benchchem.com]
- 2. Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Luteolin 7-Methyl Ether Isolated from Wikstroemia ganpi on Tnf-A/Ifn-Γ Mixture-Induced Inflammation in Human Keratinocyte - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of 7-O-Methylluteone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of 7-O-Methylluteone, a naturally occurring isoflavone. Due to a lack of publicly available quantitative data on the free radical scavenging activity of this compound, this guide will focus on a qualitative comparison based on the known antioxidant properties of its parent compound, luteolin, and the general effects of methylation on the antioxidant capacity of flavonoids. Detailed experimental protocols for common antioxidant assays and an overview of a key signaling pathway involved in the antioxidant response are also provided.
Introduction to this compound
This compound is a prenylated and methylated derivative of luteone, a type of isoflavone. Isoflavones are a class of flavonoids recognized for their potential health benefits, including antioxidant and anti-inflammatory properties. The structure of this compound, featuring hydroxyl groups and a methoxy group, suggests potential antioxidant activity. However, direct experimental evidence quantifying this activity is currently limited in the scientific literature.
Comparative Antioxidant Potential: A Qualitative Assessment
Key Structural Considerations:
-
Hydroxyl Groups: The antioxidant activity of flavonoids is largely attributed to the number and position of hydroxyl (-OH) groups on their aromatic rings. These groups can donate a hydrogen atom to neutralize free radicals.
-
Methylation: The substitution of a hydroxyl group with a methoxy (-OCH3) group, as seen in this compound, generally leads to a decrease in radical scavenging activity. This is because the methoxy group is less capable of donating a hydrogen atom compared to a hydroxyl group.
Qualitative Comparison:
| Compound | Parent Compound | Key Structural Difference from Parent | Expected Relative Antioxidant Potential | Rationale |
| This compound | Luteone | Methylation at the 7-hydroxyl position | Likely lower than Luteone | Methylation of a key hydroxyl group reduces hydrogen-donating capacity. |
| Luteolin | - | - | High | Possesses multiple hydroxyl groups in favorable positions for radical scavenging. |
| Quercetin | - | - | Very High | Contains five hydroxyl groups, including a catechol group in the B-ring, which is a potent radical scavenger. |
| Vitamin C (Ascorbic Acid) | - | - | High | A well-established water-soluble antioxidant that readily donates electrons to neutralize free radicals. |
Note: This table presents a qualitative comparison based on established structure-activity relationships. Experimental data is required for a definitive quantitative comparison.
Signaling Pathway: The Nrf2-Keap1 Antioxidant Response Pathway
Many flavonoids exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Nrf2-Keap1 pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's overall antioxidant capacity. While the specific interaction of this compound with this pathway has not been extensively studied, it is plausible that it may act as a modulator, similar to other flavonoids.
Orthogonal Assays for Validating the Biological Effects of 7-O-Methylluteone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 7-O-Methylluteone, a naturally occurring flavonoid, against its parent compound, luteolin, and another widely studied flavonoid, quercetin. We present experimental data to objectively assess its biological performance, focusing on its antioxidant and pro-apoptotic activities. Detailed protocols for key orthogonal assays are provided to enable researchers to validate these effects in their own laboratories.
Core Biological Activity of this compound: Modulation of the Nrf2/HO-1 Signaling Pathway
This compound, also known as 7-O-methylluteolin, has been shown to exert significant antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription and subsequent cytoprotection.
Comparative Performance Data
To objectively evaluate the biological efficacy of this compound, we have compiled quantitative data from various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound's analogs, its parent compound luteolin, and the common flavonoid quercetin, in cellular assays assessing cytotoxicity and antioxidant activity.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| 7-O-Methyltaxifolin | Cytotoxicity (MTT Assay, 48h) | HCT-116 | 34 ± 2.15 µg/mL | [2] |
| Luteolin | Cytotoxicity (Trypan Blue, 48h) | HCT-116 | 10 - 20 µM | [3] |
| Cytotoxicity (MTT Assay, 48h) | HeLa | 20 µM | [4] | |
| Antioxidant (DPPH Assay) | - | 28.33 µg/mL | [5] | |
| Quercetin | Cytotoxicity (MTT Assay, 48h) | HCT-116 | 12.36 µg/mL | [6] |
| Cytotoxicity (MTT Assay, 72h) | HCT-116 | 120 µM | [7] | |
| Antioxidant (Lipid Peroxidation) | - | 9.7 ± 0.8 µM | [8] |
Note: 7-O-Methyltaxifolin is a structurally similar methylated flavonoid to this compound. Data for direct comparison of this compound is limited.
Orthogonal Assays for Validation
To validate the antioxidant and pro-apoptotic effects of this compound, a series of orthogonal assays are recommended. This multi-assay approach provides a more robust and reliable assessment of the compound's biological activity by measuring different aspects of the same biological phenomenon.
Experimental Protocols
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) by peroxyl radicals in cultured cells.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
96-well black fluorescence cell culture plates
-
2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP)
-
Quercetin (as a positive control)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed HepG2 cells in a 96-well black plate and culture until confluent.
-
Wash the cells with PBS.
-
Pre-incubate the cells with 25 µM DCFH-DA for 1 hour at 37°C.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add the test compound (this compound) and controls (quercetin, vehicle) at various concentrations to the cells.
-
Add 600 µM ABAP to induce oxidative stress.
-
Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a microplate reader.
-
Calculate the CAA value as the percentage of inhibition of fluorescence compared to the control.
Western Blot for Nrf2 and HO-1
This technique is used to detect the protein levels of Nrf2 and HO-1, key markers of the antioxidant response.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound or controls for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound or controls for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Validation Logic
The combination of these orthogonal assays provides a comprehensive validation of this compound's biological effects. The CAA assay directly measures its cellular antioxidant capacity. Western blotting confirms the underlying mechanism by demonstrating the upregulation of the Nrf2/HO-1 pathway. The Annexin V/PI assay then provides quantitative evidence of the downstream cellular consequence, which is the induction of apoptosis.
References
- 1. 7-O-Methylluteolin Suppresses the 2,4-Dinitrochlorobenzene-Induced Nrf2/HO-1 Pathway and Atopic Dermatitis-like Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin Induces Apoptosis and Autophagy in HCT116 Colon Cancer Cells via p53-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin potentiates 5-fluorouracil effects in human colon cancer cells through targeting the Wnt/β-catenin signalling pathway: the role of miR-27a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Study on the Anti-cancer Effects of Quercetin and Its Epigenetic Modifications in Arresting Progression of Colon Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 7-O-Methylluteolin: A Comparative Analysis of its Antioxidant and Anti-Inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical validation of experimental data on 7-O-Methylluteolin, a flavonoid showing promise in the modulation of inflammatory and oxidative stress pathways. Through a detailed comparison with related flavonoids, Luteolin and Quercetin, this document aims to objectively present its performance, supported by experimental data, to inform future research and development.
This guide clarifies a common point of nomenclature: the primary research cited refers to the compound as 7-O-Methylluteolin. While structurally similar to isoflavones, it is critical to note that 7-O-Methylluteolin is a flavone, distinct from the isoflavone 7-O-Methylluteone. This guide will proceed with the data available for 7-O-Methylluteolin.
Comparative Analysis of Bioactivity
The in vitro and in vivo studies summarized below highlight the efficacy of 7-O-Methylluteolin in comparison to Luteolin and Quercetin, particularly in the context of atopic dermatitis and the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses.
In Vitro Efficacy: Modulation of the Nrf2/HO-1 Pathway
The following table summarizes the dose-dependent effects of 7-O-Methylluteolin, Luteolin, and Quercetin on the expression of key proteins in the Nrf2/HO-1 signaling pathway in various cell lines. This pathway is a primary target for therapeutic intervention in diseases characterized by oxidative stress.
| Compound | Cell Line | Concentration | Target Protein | Change in Expression | Reference |
| 7-O-Methylluteolin | HepG2 | 10 µM | pNrf2 | Upregulation | [1] |
| 10 µM | Nrf2 | Upregulation | [1] | ||
| 10 µM | HO-1 | Upregulation | [1] | ||
| Luteolin | BV-2 | 10 µM | Nrf2 | Modest Increase | [2] |
| 10 µM | HO-1 | Significant Increase | [2] | ||
| HT22 | 5 µM | Nrf2 | ~2-fold increase | [3] | |
| 5 µM | HO-1 | ~2-fold increase | [3] | ||
| Quercetin | BV-2 | 10 µM | Nrf2 | Modest Increase | [2] |
| 10 µM | HO-1 | Significant Increase | [2] | ||
| HT22 | 5 µM | Nrf2 | ~2-fold increase | [3] | |
| 5 µM | HO-1 | ~2-fold increase | [3] |
In Vivo Efficacy: Amelioration of Atopic Dermatitis-Like Lesions
The therapeutic potential of 7-O-Methylluteolin was evaluated in a DNCB-induced atopic dermatitis mouse model. The data below compares its effects on key inflammatory and skin barrier function markers with those of Luteolin and Quercetin from other relevant in vivo studies.
| Compound | Animal Model | Dosage | Parameter | Outcome | Reference |
| 7-O-Methylluteolin | DNCB-induced Atopic Dermatitis (Mouse) | 1% topical application | Serum IgE levels | Reduced | [1] |
| 1% topical application | Serum IL-4 levels | Reduced | [1] | ||
| 1% topical application | Epidermal Thickness | Improved | [1] | ||
| 1% topical application | Mast Cell Infiltration | Reduced | [1] | ||
| Quercetin | Ovalbumin-induced Asthma (Mouse) | Not specified | Serum IL-4 levels | Reduced | [4] |
| Not specified | Serum IL-5 levels | Reduced | [4] | ||
| Not specified | Serum IL-13 levels | Reduced | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Nrf2/HO-1 Signaling Pathway Activation by 7-O-Methylluteolin.
Caption: Experimental Workflow for In Vitro and In Vivo Studies.
Experimental Protocols
In Vitro Analysis of Nrf2/HO-1 Pathway Activation
1. Cell Culture and Treatment:
-
Human hepatoma HepG2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
To induce oxidative stress, cells are treated with tert-butyl hydroperoxide (tBHP).
-
Concurrently, cells are treated with varying concentrations of 7-O-Methylluteolin, Luteolin, or Quercetin. A vehicle control (e.g., DMSO) is also included.
2. Western Blot Analysis:
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for pNrf2, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
In Vivo DNCB-Induced Atopic Dermatitis Mouse Model
1. Animal Model and Sensitization:
-
SKH-1 hairless mice are used for this model.[1]
-
The dorsal skin of the mice is sensitized by applying a 1% solution of 2,4-dinitrochlorobenzene (DNCB) in an acetone and olive oil vehicle.[5]
2. Challenge and Treatment:
-
After the initial sensitization, the dorsal skin is repeatedly challenged with a lower concentration of DNCB (e.g., 0.2%) to induce atopic dermatitis-like skin lesions.[1]
-
During the challenge phase, a 1% solution of 7-O-Methylluteolin in a suitable vehicle is topically applied to the dorsal skin of the treatment group mice. A vehicle-only group serves as the control.
3. Sample Collection and Analysis:
-
At the end of the experimental period, blood samples are collected for the measurement of serum IgE and IL-4 levels using ELISA kits.
-
Skin tissue from the dorsal area is excised for histological analysis and Western blotting.
-
For histology, skin samples are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess epidermal thickness and with toluidine blue to identify mast cell infiltration.
-
For Western blot analysis, skin tissue is homogenized to extract protein, and the expression of pNrf2, Nrf2, and HO-1 is analyzed as described in the in vitro protocol.
This guide provides a foundational comparison of 7-O-Methylluteolin with established flavonoids, suggesting its potential as a potent agent for mitigating oxidative stress and inflammation. The detailed protocols and visual aids are intended to facilitate the replication and further exploration of these findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quercetin inhibits ferroptosis through the SIRT1/Nrf2/HO-1 signaling pathway and alleviates asthma disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 7-O-Methylluteone's Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of 7-O-Methylluteone, a naturally occurring flavonoid, with a focus on its anti-inflammatory and potential anticancer properties. The information is compiled from publicly available scientific literature to aid in the independent verification of its therapeutic potential.
Quantitative Analysis of Bioactivities
To facilitate a clear comparison of this compound's efficacy, the following tables summarize the key quantitative findings from various studies. Direct comparisons with other compounds are limited due to the variability in experimental setups.
Table 1: Anti-inflammatory Activity of this compound
| Parameter | Model System | Treatment | Result |
| IL-4 Reduction | 2,4-Dinitrochlorobenzene (DNCB)-induced SKH-1 hairless mice | 0.1% 7-O-Methylluteolin (topical) | 56% reduction in serum IL-4 levels[1] |
| IL-4 Reduction | 2,4-Dinitrochlorobenzene (DNCB)-induced SKH-1 hairless mice | 1% 7-O-Methylluteolin (topical) | 42% reduction in serum IL-4 levels[1] |
| IgE Reduction | 2,4-Dinitrochlorobenzene (DNCB)-induced SKH-1 hairless mice | 0.1% 7-O-Methylluteolin (topical) | 26% reduction in serum IgE levels[1] |
| IgE Reduction | 2,4-Dinitrochlorobenzene (DNCB)-induced SKH-1 hairless mice | 1% 7-O-Methylluteolin (topical) | 23% reduction in serum IgE levels[1] |
| IL-6 mRNA Reduction | TNF-α-treated HaCaT cells | 12.5 μM Luteolin 7-methyl ether | ~52% reduction in IL-6 expression[2] |
| G-CSF mRNA Reduction | TNF-α-treated HaCaT cells | 12.5 μM Luteolin 7-methyl ether | ~30% reduction in G-CSF expression[2] |
| G-CSF mRNA Reduction | TNF-α-treated HaCaT cells | 25 μM Luteolin 7-methyl ether | ~50% reduction in G-CSF expression[2] |
| GM-CSF mRNA Reduction | TNF-α-treated HaCaT cells | 12.5 μM Luteolin 7-methyl ether | ~30% reduction in GM-CSF expression[2] |
| GM-CSF mRNA Reduction | TNF-α-treated HaCaT cells | 25 μM Luteolin 7-methyl ether | ~38% reduction in GM-CSF expression[2] |
| Nrf2 Transactivation | tBHP-induced HepG2 cells | 1 μM 7-O-Methylluteolin | 12% suppression of tBHP-induced Nrf2 reduction[1] |
| Nrf2 Transactivation | tBHP-induced HepG2 cells | 10 μM 7-O-Methylluteolin | 38% suppression of tBHP-induced Nrf2 reduction[1] |
Table 2: Anticancer Activity of Related Methylated Flavonoids (IC50 values)
Note: No direct IC50 values for this compound's anticancer activity were found in the reviewed literature. The data below is for structurally related compounds and is provided for comparative context.
| Compound | Cell Line | IC50 Value |
| 7,3′-di-O-methyltaxifolin | HCT-116 | 33 ± 1.25 µg/mL |
| 3′-O-methyltaxifolin | HCT-116 | 36 ± 2.25 µg/mL |
| 7-O-methyltaxifolin | HCT-116 | 34 ± 2.15 µg/mL |
| 3-O-methylquercetin | HCT-116 | 34 ± 2.65 µg/mL |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies to enable replication and verification of the findings.
Anti-inflammatory and Anti-Atopic Dermatitis Assays
1. Animal Model for Atopic Dermatitis:
-
Model: 2,4-Dinitrochlorobenzene (DNCB)-induced atopic dermatitis in SKH-1 hairless mice.[1]
-
Induction: A 1% DNCB solution in a 3:1 acetone/olive oil mixture is applied to the dorsal skin of the mice to sensitize them. After a few days, a 0.5% DNCB solution is repeatedly applied to elicit an AD-like phenotype.
-
Treatment: 7-O-Methylluteolin, dissolved in a vehicle (e.g., acetone/olive oil), is topically applied to the dorsal skin at specified concentrations (e.g., 0.1% and 1%).[1]
-
Analysis:
-
Serum Cytokine Levels: Blood is collected from the mice, and serum levels of IL-4 and IgE are quantified using ELISA kits according to the manufacturer's instructions.[1]
-
Histological Analysis: Skin tissue is excised, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness and mast cell infiltration.
-
2. Cell-Based Anti-inflammatory Assays:
-
Cell Line: Human keratinocyte cell line (HaCaT).[2]
-
Stimulation: Cells are treated with Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response and upregulate the expression of pro-inflammatory cytokines.
-
Treatment: Cells are pre-treated with varying concentrations of Luteolin 7-methyl ether (e.g., 12.5 µM and 25 µM) for a specified period before TNF-α stimulation.[2]
-
Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of target genes (IL-6, G-CSF, GM-CSF) are quantified using qRT-PCR. Gene expression is typically normalized to a housekeeping gene like GAPDH.[2]
-
Nrf2 Signaling Pathway Activation Assay
-
Cell Line: Human liver cancer cell line (HepG2) transiently transfected with a pGL3-Basic-ARE (Antioxidant Response Element) plasmid.[1]
-
Induction of Oxidative Stress: Cells are treated with tert-butyl hydroperoxide (tBHP) to induce oxidative stress and subsequently measure the activation of the Nrf2 pathway.[1]
-
Treatment: Transfected cells are treated with 7-O-Methylluteolin for 20 hours, followed by co-treatment with tBHP for 2 hours.[1]
-
Analysis (Dual-Luciferase Reporter Assay):
-
Cell lysates are collected, and the activities of Firefly and Renilla luciferases are measured using a luminometer.
-
The Nrf2-driven Firefly luciferase activity is normalized to the activity of the co-transfected Renilla luciferase (driven by a constitutive promoter like SV40) to control for transfection efficiency.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the literature.
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Nrf2/HO-1 signaling pathway and the activation point of this compound.
Caption: Experimental workflow for quantifying cytokine reduction by this compound.
References
Safety Operating Guide
Safe Disposal of 7-O-Methylluteone: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 7-O-Methylluteone, a flavonoid compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guidance is based on best practices for the handling and disposal of organic compounds in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound, the following PPE is mandatory:
-
Safety Goggles: To protect eyes from splashes.[1]
-
Laboratory Coat: To protect skin and clothing.[1]
-
Nitrile Gloves: To prevent skin contact.[1]
-
Closed-toe Shoes: To protect feet from spills.[1]
All handling of this compound should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.[1]
II. Disposal Procedures
The proper disposal method for this compound depends on the quantity of waste generated. Under no circumstances should organic substances like this compound be disposed of down the laboratory drain.[1]
A. Small Quantities:
For very small quantities, controlled evaporation in a fume hood may be a viable option, but this should be verified against your institution's specific policies.
B. Large Quantities:
For larger volumes, the following step-by-step procedure must be followed:
-
Waste Identification and Labeling:
-
Clearly label a designated waste container with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols (e.g., flammable, toxic).[2]
-
Indicate the date when the waste was first added to the container.
-
-
Waste Segregation:
-
Store waste this compound in a container separate from other chemical waste streams, particularly incompatible materials.[2]
-
If the compound is dissolved in a solvent, the waste should be segregated based on the solvent's properties (e.g., halogenated or non-halogenated).
-
-
Container Management:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[1]
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading by using absorbent materials such as sand or vermiculite.
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools.[3]
-
Place the collected waste into a labeled, sealable container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department.
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| pH | 9-10 @ 20°C (for a similar compound) | [3] |
| Flash Point | 13 °C / 55.4 °F (for a similar compound) | [3] |
| Boiling Point | 98 - 99 °C / 208.4 - 210.2 °F (for a similar compound) | [3] |
| Storage Temperature | Store in a well-ventilated place. Keep cool. | [3] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound if available, and adhere to all local and institutional regulations regarding chemical waste disposal.
References
Essential Safety and Logistical Information for Handling 7-O-Methylluteone
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like 7-O-Methylluteone is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Handling
Recommended PPE:
-
Eye Protection: Chemical safety glasses or goggles are essential to prevent eye contact with the compound.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A lab coat, buttoned and with long sleeves, must be worn to protect the skin.[4]
-
Respiratory Protection: If handling the compound in powdered form or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Handling Procedures:
-
Avoid inhalation of dust or fumes.[1]
-
Prevent contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
Quantitative Data
Specific toxicity data for this compound, such as LD50 or LC50 values, are not available in the provided search results. However, the molar mass is a key piece of quantitative information for experimental work.
| Property | Value | Source |
| Molar Mass | 368.385 g/mol | [6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | |
| Skin Corrosion/Irritation | Data not available | |
| Serious Eye Damage/Irritation | Data not available |
Given the lack of specific toxicity data, this compound should be handled with the care afforded to compounds of unknown toxicity.
Operational Plan: Disposal of this compound
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Waste Classification: Treat all this compound waste, including unused product and contaminated materials, as chemical waste.[1][7]
-
Containerization:
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The first rinsate must be collected and disposed of as hazardous waste.[1] Subsequent rinsates may be permissible for drain disposal, but this should be confirmed with your institution's Environmental Health and Safety (EHS) office.[1]
-
After triple-rinsing, deface or remove the original label before disposing of the container as regular laboratory waste.[7]
-
-
Consult EHS: Always consult your institution's EHS office for specific guidance on hazardous waste disposal procedures, as regulations can vary.[1]
Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol outlines a common method for assessing the antioxidant potential of a compound like this compound by measuring its ability to scavenge the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)[8]
-
96-well microplate
-
Microplate reader
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of Test Compound Solutions: Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Preparation of Control: Prepare a positive control solution of ascorbic acid or Trolox at the same concentrations as the test compound.
-
Assay:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of the this compound solutions to the respective wells.
-
For the positive control, add the ascorbic acid or Trolox solutions to separate wells containing the DPPH solution.
-
For the blank, add the solvent (methanol or ethanol) to a well containing the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: After incubation, measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[8]
Signaling Pathways
Flavonoids, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways. Below are diagrams representing two such pathways that are often influenced by these compounds: the Nrf2/HO-1 pathway, which is involved in the antioxidant response, and the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation.[9][10]
Caption: Nrf2/HO-1 Signaling Pathway Activation.
Caption: PI3K/Akt Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. enve.metu.edu.tr [enve.metu.edu.tr]
- 4. chemistry.technion.ac.il [chemistry.technion.ac.il]
- 5. curtin.edu.au [curtin.edu.au]
- 6. This compound | C21H20O6 | CID 441251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
